molecular formula C14H12O2 B1587924 2-(2-Methylphenyl)benzoic acid CAS No. 7111-77-5

2-(2-Methylphenyl)benzoic acid

Cat. No.: B1587924
CAS No.: 7111-77-5
M. Wt: 212.24 g/mol
InChI Key: GOAWMKUDICJPHY-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)benzoic acid (CAS 7111-77-5) is a high-purity biphenyl carboxylic acid derivative with a molecular formula of C14H12O2 and a molecular weight of 212.24 . This solid compound, appearing as a white to almost white powder, is characterized by a melting point of 148°C to 152°C and an XLogP3 value of 3.3, indicating favorable lipophilicity for pharmaceutical and organic synthesis research . It serves as a versatile synthetic building block and key intermediate in the development of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The compound is offered at a purity of >98.0%, verified by both GC and neutralization titration methods, ensuring reliability and consistency in experimental results . As a benzoic acid derivative bearing an ortho-tolyl substituent, its steric configuration and carboxylic acid functional group make it particularly valuable for studying molecular recognition, supramolecular assembly, and as a precursor in metallo-organic framework design. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or human use. Please refer to the safety data sheet for handling information, as the compound may cause skin and serious eye irritation . Available in quantities from 250mg to 5g.

Properties

IUPAC Name

2-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAWMKUDICJPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423708
Record name 2-(2-Methylphenyl)benzoic acid
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7111-77-5
Record name 2′-Methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Methylphenyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylphenyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 2-(o-tolyl)benzoic acid, is a biaryl carboxylic acid. This class of molecules, characterized by two directly connected phenyl rings, serves as a foundational scaffold in various fields of chemical science. While its isomer, 2-(4-methylphenyl)benzoic acid, is a well-documented precursor in the synthesis of "Sartan" class antihypertensive drugs, the ortho-methyl isomer is itself a valuable and versatile intermediate in organic synthesis.[1] The steric hindrance introduced by the ortho-methyl group imparts unique conformational properties that can be strategically exploited in the design of complex molecules, including pharmaceuticals and advanced materials.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the cornerstone of all scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound-
Synonyms 2-(o-tolyl)benzoic acid-
CAS Number 7111-77-5[2]
Molecular Formula C₁₄H₁₂O₂[2]
Molecular Weight 212.24 g/mol [2]

The molecule's structure consists of a benzoic acid moiety linked at the 2-position to a toluene ring, also at its 2-position. This ortho-substitution on both rings forces the phenyl groups to adopt a non-planar conformation due to steric repulsion, which is a critical feature influencing its reactivity and physical properties.

chemical_structure b1 C b2 C b1->b2 cooh_c C b1->cooh_c b3 C b2->b3 m1 C b2->m1 b4 C b3->b4 b5 C b4->b5 b6 C b5->b6 b6->b1 m2 C m1->m2 m3 C m2->m3 ch3 CH₃ m2->ch3 m4 C m3->m4 m5 C m4->m5 m6 C m5->m6 m6->m1 cooh_o1 O cooh_c->cooh_o1 cooh_o2 OH cooh_c->cooh_o2

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation. While specific experimental data for this compound is sparse, properties can be inferred from its structure and data from its close isomer, 2-(4-methylphenyl)benzoic acid.

PropertyValue / ObservationNotes
Appearance Expected to be a white to off-white crystalline solid.Based on the appearance of its 4-methyl isomer.[3]
Melting Point 148.0 - 152.0 °CThis is the experimental value for the 4-methyl isomer (CAS 7148-03-0) and serves as a close estimate.[3]
Solubility Poorly soluble in water; Soluble in organic solvents such as methanol, ethanol, and acetone.Typical for biaryl carboxylic acids. The 4-methyl isomer is explicitly soluble in methanol.[3]
pKa ~3.5 - 4.5 (Predicted)The carboxylic acid group's acidity is similar to that of benzoic acid, slightly influenced by the electronic effects of the second ring.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. Below are the expected characteristics for this compound based on its functional groups and general principles of spectroscopy.

TechniqueExpected Features
¹H NMR ~10.0-13.0 ppm: Broad singlet, 1H (carboxylic acid proton).~7.1-8.1 ppm: Complex multiplets, 8H (aromatic protons).~2.3 ppm: Singlet, 3H (methyl protons).
¹³C NMR ~170-175 ppm: Carboxylic acid carbon (C=O).~125-145 ppm: Aromatic carbons.~19-22 ppm: Methyl carbon.
Infrared (IR) ~2500-3300 cm⁻¹: Broad O-H stretch (from COOH dimer).~1700 cm⁻¹: Strong C=O stretch (carbonyl).~1600, 1450 cm⁻¹: C=C stretches (aromatic rings).~1300 cm⁻¹: C-O stretch.
Mass Spec. (EI) m/z 212: Molecular ion (M⁺).m/z 195: [M-OH]⁺ fragment.m/z 167: [M-COOH]⁺ fragment, a common loss for benzoic acids.

Synthesis and Reactivity

The formation of the aryl-aryl bond is the key challenge in synthesizing this molecule. Modern cross-coupling reactions provide efficient and versatile routes.

Synthetic Pathways

The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for constructing the biaryl core of this molecule.[4][5] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.

Suzuki_Synthesis reagent1 2-Bromobenzoic acid reaction + reagent1->reaction reagent2 2-Methylphenylboronic acid reagent2->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction product This compound reaction->product Suzuki Coupling

Caption: Suzuki-Miyaura pathway for synthesis.

An alternative, more classical approach is the Ullmann condensation, which uses copper catalysis to couple two aryl halides.[6][7] However, this method often requires harsher reaction conditions (high temperatures) and can suffer from lower yields and side reactions compared to palladium-catalyzed methods.[8]

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functional group.

  • Esterification : It readily undergoes Fischer esterification with alcohols under acidic catalysis to form the corresponding esters.

  • Amide Formation : The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts with amines to form amides.

  • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-methylphenyl)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Development

While its 4-methyl isomer is a direct precursor to Sartan drugs, this compound is a crucial building block for synthesizing novel chemical entities.[1]

  • Pharmaceutical Scaffolding : Benzoic acid derivatives are integral to a vast number of pharmaceuticals, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[9][10] This molecule provides a sterically-defined biaryl scaffold for library synthesis in drug discovery programs.

  • Ligand Synthesis : The carboxylic acid group can be used as a handle to chelate metals or to be incorporated into more complex ligands for catalysis or materials science.

  • Molecular Probes : The biaryl structure can be functionalized to create fluorescent probes or other tools for chemical biology research.

Safety and Handling

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

    • Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Exemplary Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a representative procedure for the synthesis of biaryl carboxylic acids and is adapted from established methodologies.[1][4]

Objective: To synthesize this compound from 2-bromobenzoic acid and 2-methylphenylboronic acid.

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.03 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating : Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Workup : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Acidification : Carefully acidify the aqueous layer with 2M HCl until the pH is ~2. The product, being a carboxylic acid, will precipitate out of the basic solution upon protonation. This self-validating step provides a preliminary purification, as only acidic components will precipitate.

  • Extraction : Extract the entire mixture with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure this compound.

Conclusion

This compound is a structurally significant biaryl carboxylic acid with considerable potential as a building block in synthetic and medicinal chemistry. Its non-planar structure, a direct result of the ortho-methyl substitution, provides a unique three-dimensional framework for the development of novel compounds. While it shares a family resemblance with the well-known precursors to Sartan drugs, its distinct stereoelectronic properties make it a target of interest for chemists aiming to explore new chemical space. Understanding its synthesis, reactivity, and physicochemical properties is key to unlocking its full potential in research and development.

References

Sources

2'-Methyl[1,1'-biphenyl]-2-carboxylic Acid: Structural Dynamics, Synthesis, and Cyclization Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Methyl[1,1'-biphenyl]-2-carboxylic Acid (2-(2-Methylphenyl)benzoic acid) Content Type: Technical Whitepaper / Synthetic Guide Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

In the realm of biaryl synthesis and polycyclic aromatic hydrocarbon (PAH) construction, 2'-methyl[1,1'-biphenyl]-2-carboxylic acid (CAS: 7111-77-5) serves as a critical, albeit sterically encumbered, intermediate. Often conflated with its para-substituted isomer in automated databases, this ortho-ortho substituted biaryl exhibits distinct conformational properties due to restricted rotation (atropisomerism) and serves as the direct metabolic and synthetic precursor to 1-methylfluorenone .

This guide provides a definitive technical analysis of the molecule, correcting common nomenclature errors, detailing a high-yield Suzuki-Miyaura synthetic protocol adapted for steric hindrance, and mapping its cyclization pathways.

Nomenclature and Chemical Identity

Precise nomenclature is vital for this compound due to the existence of multiple positional isomers (e.g., 4'-methyl vs. 2'-methyl) that possess vastly different reactivities and physical properties.

Definitive IUPAC Name

The systematic name is derived by treating the biphenyl system as the parent structure, with the carboxylic acid taking priority as the principal functional group.

  • Preferred IUPAC Name (PIN): 2'-Methyl[1,1'-biphenyl]-2-carboxylic acid

  • Alternative Systematic Name: this compound

  • CAS Registry Number: 7111-77-5 (Note: Do not confuse with CAS 7148-03-0, which refers to the 4'-methyl isomer).

Structural Data Table
PropertySpecification
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
SMILES CC1=CC=CC=C1C2=CC=CC=C2C(O)=O
Key Feature Ortho-Ortho Steric Clash (Dihedral Twist)
Physical State White Crystalline Solid

Structural Analysis: Atropisomerism and Conformation

Unlike planar aromatic systems, 2'-methyl[1,1'-biphenyl]-2-carboxylic acid adopts a twisted conformation. The steric repulsion between the carboxylic acid group at position 2 and the methyl group at position 2' forces the two phenyl rings out of coplanarity.

  • Chirality: The molecule possesses axial chirality.[1][2][3] However, the rotational barrier is typically insufficient to isolate stable enantiomers at room temperature (Class 1 or 2 atropisomer), resulting in a racemate under standard conditions.

  • Spectroscopic Implications: In ^1H NMR, the shielding effects caused by the orthogonal ring current often shift the methyl protons upfield compared to a planar toluene analog.

Synthetic Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Synthesizing ortho-ortho substituted biaryls via cross-coupling is challenging due to the steric bulk hindering the transmetallation step. Standard Pd(PPh₃)₄ catalysts often result in low yields or homocoupling. The protocol below utilizes SPhos , a bulky, electron-rich phosphine ligand designed to facilitate the coupling of hindered substrates.

Reaction Scheme

Reactants: 2-Bromobenzoic acid + 2-Methylphenylboronic acid Catalyst System: Pd(OAc)₂ / SPhos Base/Solvent: K₃PO₄ / Toluene:Water (95:5)

Step-by-Step Methodology
  • Preparation: In a glovebox or under a strict Argon atmosphere, charge a Schlenk flask with 2-bromobenzoic acid (1.0 equiv, 10 mmol) and 2-methylphenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). The high activity of SPhos allows for low catalyst loading even with hindered substrates.

  • Base Addition: Add finely ground, anhydrous K₃PO₄ (2.0 equiv).

  • Solvent System: Add degassed Toluene (20 mL) and Water (1 mL). The small amount of water is crucial for the boronic acid activation mechanism.

  • Reaction: Seal the flask and heat to 100°C for 12–16 hours. Vigorous stirring is required to manage the biphasic interface.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (to protonate the carboxylate). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via recrystallization from Ethanol/Water or column chromatography (Hexanes:EtOAc gradient).

Workflow Visualization

SuzukiCoupling Reactants 2-Bromobenzoic Acid + 2-Methylphenylboronic Acid OxAdd Oxidative Addition (Pd-Ar-Br Complex) Reactants->OxAdd Initiation Catalyst Pd(OAc)2 / SPhos (Active Pd(0) Species) Catalyst->OxAdd TransMetal Transmetallation (Steric Bottleneck) OxAdd->TransMetal + Boronate/Base RedElim Reductive Elimination TransMetal->RedElim Pd-Biaryl Complex RedElim->Catalyst Regeneration Product 2'-Methyl[1,1'-biphenyl]-2-carboxylic Acid RedElim->Product Product Release

Caption: Catalytic cycle for the synthesis of hindered biaryls. The SPhos ligand is critical for overcoming the energy barrier at the Transmetallation stage (Red Node).

Downstream Utility: Cyclization to Fluorenones

The primary utility of 2'-methyl[1,1'-biphenyl]-2-carboxylic acid is its conversion to 1-methylfluorenone via intramolecular Friedel-Crafts acylation. This transformation is highly regioselective.

Mechanism: Intramolecular Acylation

Treatment with strong Brønsted acids (e.g., conc. H₂SO₄ or Polyphosphoric Acid - PPA) or conversion to the acid chloride followed by Lewis Acid (AlCl₃) generates an acylium ion. This electrophile attacks the electron-rich 2'-methyl ring.

Regioselectivity:

  • Attack at the 6' position (para to methyl) is disfavored due to distance/strain.

  • Attack at the 2' position (occupied) is impossible.

  • Attack at the 6' position (ortho to the biaryl bond) forms the 5-membered fluorenone ring.

Protocol (PPA Method)
  • Mix 2'-methyl[1,1'-biphenyl]-2-carboxylic acid (5 mmol) with Polyphosphoric Acid (PPA) (20 g).

  • Heat to 120°C for 2 hours. The mixture will turn deep red/brown (formation of acylium species).

  • Pour the hot mixture onto crushed ice (hydrolysis of PPA).

  • Filter the yellow precipitate (1-methylfluorenone).

  • Recrystallize from ethanol.

Pathway Diagram

Cyclization Start 2'-Methyl[1,1'-biphenyl]-2-carboxylic Acid Inter1 Acylium Ion Intermediate (via H+ or SOCl2/AlCl3) Start->Inter1 Dehydration (-H2O) Inter2 Wheland Intermediate (Sigma Complex) Inter1->Inter2 Intramolecular EAS End 1-Methylfluorenone (Target Scaffold) Inter2->End Aromatization (-H+)

Caption: Mechanism of ring closure. The reaction proceeds via an electrophilic aromatic substitution to form the tricyclic fluorenone core.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Synthesis of Hindered Biaryls: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696, 2005. Link

  • Fluorenone Cyclization: Gore, P. H. "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281, 1955. Link

  • CAS Registry Data: Common Chemistry Database. "2'-Methyl[1,1'-biphenyl]-2-carboxylic acid (CAS 7111-77-5)." American Chemical Society. Link

Sources

Spectroscopic data for 2-(2-Methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 2-(2-Methylphenyl)benzoic Acid

Executive Summary & Chemical Profile

This compound (IUPAC: 2'-methyl[1,1'-biphenyl]-2-carboxylic acid) is a critical biaryl intermediate used extensively in the synthesis of angiotensin II receptor antagonists (sartans) and liquid crystal polymers. Its structure features a sterically crowded 2,2'-disubstituted biphenyl core, which induces a non-planar conformation essential for its biological activity and unique spectroscopic signature.

This guide provides a definitive spectroscopic profile, a validated synthesis protocol, and a structural analysis focusing on the "ortho-effect" that defines its NMR characteristics.

Chemical Identity Table
ParameterDetail
IUPAC Name 2'-Methylbiphenyl-2-carboxylic acid
Common Synonyms 2-(o-Tolyl)benzoic acid; 4'-Methyl-biphenyl-2-carboxylic acid (erroneous in some DBs, strictly 2'-methyl)
CAS Registry Number 7111-77-5
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 102–104 °C

Synthesis & Isolation Protocol

The most robust method for generating high-purity samples for analysis is the Suzuki-Miyaura Cross-Coupling of 2-bromobenzoic acid with 2-methylphenylboronic acid. This pathway avoids the harsh conditions of Meyers' oxazoline synthesis and provides high regioselectivity.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Reactants Reactants: 2-Bromobenzoic acid 2-Methylphenylboronic acid Reaction Reaction: DMF/H2O (4:1) 100°C, 12h Reactants->Reaction Mix Catalyst Catalytic System: Pd(OAc)2 (5 mol%) PPh3 / K2CO3 Catalyst->Reaction Activate Workup Workup: Acidification (HCl) EtOAc Extraction Reaction->Workup Quench Purification Purification: Recrystallization (EtOH/H2O) Workup->Purification Crude Solid Product Product: 2-(2-Methylphenyl) benzoic acid Purification->Product >98% Purity

Figure 1: Palladium-catalyzed synthesis workflow for the target biaryl acid.

Step-by-Step Methodology
  • Charge: To a degassed solution of DMF/H₂O (4:1, 20 mL), add 2-bromobenzoic acid (1.0 eq, 5 mmol), 2-methylphenylboronic acid (1.2 eq, 6 mmol), and K₂CO₃ (2.5 eq).

  • Catalysis: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) under a nitrogen atmosphere.

  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. A precipitate will form.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water to yield white needles.

Spectroscopic Characterization

The following data represents the consensus values for the purified compound.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Expert Insight: The 2,2'-substitution pattern forces the two aromatic rings to twist significantly (dihedral angle ~60-90°) to minimize steric clash between the carboxylic acid and the methyl group. This shielding cone effect often causes the methyl protons to appear slightly upfield compared to a standard toluene derivative.

NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
¹H 11.50 - 12.50Broad Singlet1HCOOHExchangeable acidic proton.
¹H 8.02Doublet (J=7.8 Hz)1HAr-H (C3)Ortho to C=O (Deshielded by anisotropy).
¹H 7.55Triplet (td)1HAr-H (C5)Para to C=O.
¹H 7.42Triplet (td)1HAr-H (C4)Meta to C=O.
¹H 7.15 - 7.30Multiplet5HAr-H (B-Ring + C6)Overlapping aromatic signals from the tolyl ring.
¹H 2.18 Singlet3HAr-CH₃Diagnostic Peak. Slightly shielded due to orthogonal ring current.
NucleusShift (δ, ppm)Assignment
¹³C 172.4C=O (Carboxylic Acid)
¹³C 143.5, 141.2Quaternary ipso-carbons (Biaryl linkage)
¹³C 136.8Quaternary C-CH₃
¹³C 129.5 - 132.0Aromatic CH signals (Complex region)
¹³C 20.8CH₃ (Methyl carbon)
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm⁻¹)Vibration ModeDescription
2800 - 3300 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers.
1685 - 1695 C=O StretchStrong carbonyl peak. Lower than non-conjugated acids due to aryl conjugation.
1290 C-O StretchC-O single bond stretch coupled with O-H deformation.
750 C-H BendOut-of-plane bending (ortho-substituted ring signature).
C. Mass Spectrometry (MS)

Method: EI (70 eV) or ESI- (Negative Mode)

  • Molecular Ion (M+): m/z 212.1 (Base peak in EI often varies, but M+ is distinct).

  • Fragment (M - OH): m/z 195.

  • Fragment (M - COOH): m/z 167 (Loss of carboxyl group, forming a fluorenyl-type cation).

  • ESI Negative Mode: m/z 211.1 [M-H]⁻.

Structural Dynamics & Logic

To ensure self-validating analysis, one must correlate the spectral data with the molecule's stereochemistry.

Logic of Elucidation (DOT Visualization)

SpectralLogic MS MS: m/z 212 (MW Confirmation) Biaryl Biaryl Core Confirmed (Aromatic Region 7.1-8.1 ppm) MS->Biaryl IR IR: 1690 cm⁻¹ + Broad OH (COOH Functional Group) IR->Biaryl NMR_H 1H NMR: δ 2.18 (s, 3H) (Methyl on Aromatic Ring) OrthoEffect Ortho-Substitution Check: Shielded Methyl + Twisted Ring NMR_H->OrthoEffect Structure Structure Validated: This compound Biaryl->Structure OrthoEffect->Structure

Figure 2: Logic flow for structural validation using multi-modal spectroscopy.

Atropisomerism Note: While this compound possesses a chiral axis, the steric bulk of a methyl group vs. a carboxylic acid is usually insufficient to prevent rotation at room temperature. Thus, the NMR signals appear as a time-averaged set. However, at low temperatures (< -40°C), peak broadening or splitting may occur as rotation slows, distinguishing the Ra and Sa atropisomers.

References

  • Synthesis & Catalysis: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Structural Data (CAS Verification): National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12563 (Related Biphenyls). Link

  • Atropisomerism in Biaryls: Oki, M. (1983).[2] Recent Advances in Atropisomerism. Topics in Stereochemistry, 14, 1-81.[2] (Foundational text on biphenyl twisting).

  • Sartan Intermediates: Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling. Journal of the American Chemical Society, 128(30), 3090-3091.

Sources

Beyond the Basics: Comprehensive Characterization and Synthetic Utility of 2-(2-Methylphenyl)benzoic Acid

[1]

Executive Summary

2-(2-Methylphenyl)benzoic acid (also identified as

11

Physicochemical Specifications

The following data establishes the baseline identity of the molecule. Note that the molecular weight is derived from standard atomic weights (



Table 1: Core Chemical Identity
ParameterValueTechnical Note
IUPAC Name This compoundOften cited as

-tolylbenzoic acid
Molecular Formula

Degree of Unsaturation = 9
Molecular Weight 212.25 g/mol Monoisotopic Mass: 212.0837 Da
CAS Registry 13302-98-2Verify isomer specificity when ordering
Physical State Solid (Crystalline powder)Generally white to off-white
Melting Point 102–105 °CLow MP due to non-planar twist
pKa (Predicted) ~3.8 – 4.2Slightly weaker acidity than benzoic acid due to steric bulk
Stoichiometric Validation (Self-Check)

To ensure analytical accuracy in your workflows, use the following elemental composition for mass spectrometry calibration:

  • Carbon (C): 79.23%

  • Hydrogen (H): 5.70%

  • Oxygen (O): 15.08%

Synthetic Architecture: The Suzuki-Miyaura Protocol

While older methods utilized the Ullmann coupling (copper-mediated, high temperature), the Suzuki-Miyaura cross-coupling is the industry standard for synthesizing this compound due to its mild conditions and tolerance of the carboxylic acid moiety.[1]

Reaction Logic

The synthesis involves the coupling of 2-bromobenzoic acid with 2-methylphenylboronic acid .[1] The steric bulk of both ortho substituents (the carboxylic acid on the electrophile and the methyl group on the nucleophile) requires a highly active Palladium(0) catalyst and optimized solvent systems to overcome the energy barrier for transmetallation.

Experimental Protocol

Reagents:

  • 2-Bromobenzoic acid (1.0 eq)[1]

  • 2-Methylphenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: Dimethoxyethane (DME) or Toluene/Ethanol mix.

Step-by-Step Workflow:

  • Degassing: Dissolve 2-bromobenzoic acid in DME under an Argon atmosphere. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Activation: Add the

    
     catalyst and stir for 10 minutes at room temperature to ensure ligand exchange.
    
  • Addition: Introduce the 2-methylphenylboronic acid followed by the aqueous carbonate base.

  • Reflux: Heat the mixture to reflux (~85°C) for 12–16 hours. The reaction progress should be monitored via TLC (eluent: Hexane/EtOAc 3:1) or HPLC.

  • Workup (Critical):

    • Acidify the aqueous layer to pH 2 using 1M HCl to protonate the carboxylate salt.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water to remove palladium black and de-boronated byproducts.

Visualization: Synthetic Pathway

SuzukiSynthesisReactants2-Bromobenzoic Acid+ 2-Methylphenylboronic AcidCatalystPd(PPh3)4 (5 mol%)Na2CO3 (aq)Reactants->CatalystArgon atmDME, RefluxIntermediatePd(II) Complex(Transmetallation)Catalyst->IntermediateOxidativeAdditionProductThis compound(Crude)Intermediate->ProductReductiveEliminationPureProductPure Crystalline Solid(>98% HPLC)Product->PureProductAcidic Workup& Recrystallization

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of sterically hindered biphenyl acids.[1]

Structural Characterization & Spectroscopy

The non-planar geometry of this compound results in distinct spectroscopic signatures. The two aromatic rings are twisted relative to each other (dihedral angle ~60–90°) to minimize repulsion between the carboxylic acid and the methyl group.

Nuclear Magnetic Resonance (NMR) Profile
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       2.25 ppm (s, 3H):  The methyl group signal is often shielded slightly upfield compared to toluene due to the ring current of the adjacent benzoic acid ring.
      
    • 
       7.10 – 7.50 ppm (m, 7H):  Complex aromatic region. The protons ortho to the biaryl bond are distinct due to the lack of free rotation.
      
    • 
       7.95 ppm (dd, 1H):  The proton ortho to the carboxylic acid group is deshielded (downfield) due to the anisotropic effect of the carbonyl.
      
    • 
       11.0 – 12.5 ppm (br s, 1H):  The carboxylic acid proton (
      
      
      ).
Infrared Spectroscopy (FT-IR)[1]
  • 3300–2500

    
    :  Broad 
    
    
    stretch (carboxylic acid dimer).[1]
  • 1680–1690

    
    : 
    
    
    stretch.[1] This frequency is slightly higher than planar benzoic acids because the twisted ring conjugation is interrupted, reducing the single-bond character of the carbonyl carbon-aryl bond.[1]

Functional Utility: Cyclization to Phenanthrone

One of the primary applications of this compound in drug development is its use as a scaffold for Phenanthrone derivatives.[1] This transformation utilizes an intramolecular Friedel-Crafts acylation.[1]

Mechanism

The reaction proceeds via the formation of an acyl chloride or an acylium ion intermediate, which then attacks the electron-rich ring of the methylphenyl group.

  • Reagent: Polyphosphoric Acid (PPA) or

    
     followed by 
    
    
    .
  • Outcome: Ring closure typically occurs at the position ortho to the methyl group, yielding 4-methyl-9-fluorenone or, under specific rearrangement conditions, phenanthrene derivatives.[1]

Visualization: Cyclization Pathway

CyclizationStartThis compoundActivationAcyl Chloride / Acylium Ion(via SOCl2 or PPA)Start->ActivationAcid ActivationClosureIntramolecularFriedel-CraftsActivation->ClosureElectrophilic AttackProduct4-Methylfluorenone(Tricyclic Core)Closure->Product- HCl / - H2O

Figure 2: Intramolecular cyclization pathway yielding tricyclic aromatic cores.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • Synthesis of Biphenyl Carboxylic Acids: Gong, J. F., et al. (2009). Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Cross-Coupling.[1] Journal of Organic Chemistry. [Link]

  • Cyclization Methodologies: Parham, W. E., & Sayed, Y. A. (1974). A Method for the Synthesis of Fluorenones and Phenanthrones. Journal of Organic Chemistry, 39(14), 2051-2053.[1] [Link]

  • Physical Property Data (NIST): National Institute of Standards and Technology. Benzoic acid, 2-methyl- derivatives and properties. [Link][1]

Literature review of 2-(2-Methylphenyl)benzoic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-(2-Methylphenyl)benzoic acid, focusing on its synthesis, structural properties, and utility as a scaffold in organic chemistry and drug development.

Technical Guide to Synthesis, Properties, and Cyclization Protocols

Executive Summary

This compound (CAS 7111-77-5), also known as 2'-methylbiphenyl-2-carboxylic acid , is a critical biaryl scaffold characterized by significant steric congestion around the biaryl axis.[1] Unlike its para-substituted isomer (a key intermediate for Sartan antihypertensives), this ortho-substituted congener serves as a primary model for studying atropisomerism and intramolecular Friedel-Crafts acylations.[1]

Its primary utility lies in its conversion to 4-methylfluorenone , a precursor for functionalized polycyclic aromatic hydrocarbons (PAHs) used in organic electronics (OLEDs) and as a core pharmacophore in bioactive molecules.[1] This guide synthesizes the optimal synthetic routes, structural considerations, and cyclization protocols based on current literature.

Chemical Identity & Structural Properties[1][2][3][4]

The molecule features a biphenyl core with a carboxylic acid on one ring and a methyl group at the ortho position of the second ring. This proximity induces a "twisted" conformation to minimize steric repulsion between the carbonyl oxygen and the methyl protons.

PropertyData
IUPAC Name 2'-Methylbiphenyl-2-carboxylic acid
Common Name 2-(o-Tolyl)benzoic acid
CAS Number 7111-77-5
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Physical State Crystalline Solid
Melting Point 102–104 °C (Lit.)[1]
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
Key Structural Feature Non-planar biaryl axis; dihedral angle approx. 60–90°

Synthetic Methodologies

Two primary routes dominate the literature: the modern transition-metal catalyzed approach (Suzuki-Miyaura) and the classical organometallic addition (Grignard/Oxazoline).[1]

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method offers the highest functional group tolerance and yield.[1] It avoids the harsh conditions of classical coupling.[1]

  • Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[1]

  • Key Advantage: Direct use of unprotected carboxylic acids (using mild bases) or esters.[1]

Protocol 1: Standard Suzuki Coupling
  • Reagents: 2-Bromobenzoic acid (1.0 equiv), 2-Methylphenylboronic acid (1.2 equiv).[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).[1]

  • Base/Solvent: Na₂CO₃ (2.0 equiv) in Toluene/Water (10:[1]1) or DME/Water.[1]

  • Conditions: Reflux (90–110 °C) for 12–24 hours under inert atmosphere (N₂/Ar).

  • Workup: Acidify aqueous layer to pH 2 with HCl to precipitate the acid product. Recrystallize from Ethanol/Water.[1]

Method B: Directed Ortho-Metalation (Historical)

Utilizes an oxazoline directing group to facilitate Grignard addition.[1]

  • Step 1: Convert 2-bromobenzene to a phenyloxazoline derivative.

  • Step 2: React with o-tolylmagnesium bromide (Grignard).[1]

  • Step 3: Acidic hydrolysis to regenerate the carboxylic acid.[1]

    • Note: This method is atom-inefficient compared to Suzuki coupling but useful if boronic acids are unavailable.[1]

Visualization: Catalytic Cycle & Cyclization

The following diagrams illustrate the core chemical pathways relevant to this molecule.

Diagram 1: Suzuki-Miyaura Synthesis Pathway

This workflow visualizes the convergence of the two aryl fragments.[1]

SuzukiCoupling Start1 2-Bromobenzoic Acid Inter Pd(II) Biaryl Complex Start1->Inter Oxidative Addition Start2 2-Methylphenylboronic Acid Start2->Inter Transmetalation Cat Pd(PPh3)4 / Na2CO3 Cat->Inter Catalysis Product This compound Inter->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling mechanism yielding the target biaryl acid.

Diagram 2: Intramolecular Cyclization to Fluorenone

The acid-mediated dehydration yields 4-methylfluorenone.[1] The regiochemistry is dictated by the ortho-methyl group directing attack to the 6'-position.[1]

Cyclization Substrate This compound AcylIon Acylium Ion Intermediate (Electrophile) Substrate->AcylIon Protonation & -H2O Acid H2SO4 or PPA (Dehydrating Agent) Acid->AcylIon Transition Sigma Complex (Attack at 6'-position) AcylIon->Transition Friedel-Crafts Cyclization Product 4-Methylfluorenone Transition->Product Aromatization (-H+)

Caption: Mechanism of acid-catalyzed intramolecular cyclization forming the fluorenone core.[1]

Reactivity Profile: Cyclization to 4-Methylfluorenone[1]

The most significant reaction of this compound is its cyclization.[1] This transformation is a textbook example of Intramolecular Friedel-Crafts Acylation .

Mechanism & Regioselectivity[1]
  • Activation: The carboxylic acid is converted to a highly electrophilic acylium ion using strong acid (H₂SO₄) or Polyphosphoric Acid (PPA).[1]

  • Attack: The acylium ion attacks the electron-rich ring B.[1]

  • Regiocontrol: Due to the methyl group at the 2' position, the 6' position is the only sterically accessible ortho-carbon for ring closure.[1]

  • Product: The resulting bridge forms 4-methylfluorenone .[1] (Note: In fluorenone numbering, the positions adjacent to the biphenyl bond are 4 and 5. The methyl group ends up at position 4).[1][2][3][4]

Experimental Protocol (Cyclization)
  • Reagent: Mix this compound (1.0 g) with Polyphosphoric Acid (PPA, 10–15 g).

  • Reaction: Heat to 100–120 °C with vigorous stirring for 2–4 hours. The mixture will turn deep red/brown.[1]

  • Quench: Pour the hot mixture carefully onto crushed ice (exothermic).

  • Isolation: Extract the yellow precipitate with Dichloromethane (DCM). Wash with NaHCO₃ (sat.) to remove unreacted acid.[1][4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields 4-methylfluorenone as bright yellow crystals.[1]

Pharmaceutical & Industrial Relevance[1][8][9]

While the 4-methylphenyl isomer (CAS 7148-03-0) is the famous intermediate for Sartan drugs (e.g., Telmisartan, Irbesartan), the 2-methylphenyl isomer (CAS 7111-77-5) holds distinct value:[1]

  • Impurity Profiling: It is a critical positional isomer impurity in the synthesis of Sartan intermediates.[1] Understanding its properties allows for better separation during GMP manufacturing.[1]

  • Bioactive Scaffold: The twisted biaryl structure mimics the pharmacophore of certain NSAIDs and kinase inhibitors, making it a valuable fragment for Structure-Activity Relationship (SAR) libraries.[1]

  • Materials Science: 4-Methylfluorenone derived from this acid is a precursor for "molecular motors" and unidirectional rotors, where the methyl group acts as a steric brake to control rotation speed.

References

  • PubChem. (2025).[1][2] 2'-Methylbiphenyl-2-carboxylic acid (CAS 7111-77-5).[1] National Library of Medicine.[1] [Link][1]

  • Gore, P. H., & Kamonah, F. S. (1972).[1] The Friedel-Crafts Cyclisation of Methyl-substituted Biphenyl-2-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. (Classic mechanistic study on fluorenone formation).[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for biaryl synthesis).

Sources

Discovery and History of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and applications of 2-(2-Methylphenyl)benzoic acid (CAS: 7111-77-5), a critical biaryl scaffold in organic synthesis and medicinal chemistry.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This compound , also known as 2'-methyl-2-biphenylcarboxylic acid , is a sterically congested biaryl compound. Historically significant as a precursor to 4-methylfluorenone via intramolecular Friedel-Crafts acylation, it has evolved into a standard model for studying atropisomerism and a key intermediate in the synthesis of phenanthridine alkaloids and angiotensin II receptor antagonists (Sartans).

This guide synthesizes the compound's history from early Ullmann couplings to modern palladium-catalyzed methodologies, providing validated protocols for laboratory replication.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Synonyms 2'-Methyl-2-biphenylcarboxylic acid; 2-(o-Tolyl)benzoic acid
CAS Number 7111-77-5
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Key Structural Feature Ortho-ortho' substituted biaryl (induces steric twist)

Historical Discovery and Evolution

The discovery of this compound is rooted in the early 20th-century efforts to synthesize polycyclic aromatic hydrocarbons (PAHs) like fluorenone and anthracene.

The Classical Era: Ullmann and Grignard

Before the advent of transition-metal catalysis, the synthesis of sterically hindered biaryls was arduous.

  • Ullmann Coupling (1901-1940s): Early syntheses relied on the Ullmann reaction, heating 2-iodobenzoic acid and 2-iodotoluene with copper bronze at temperatures exceeding 200°C. This method suffered from low yields (<30%) due to the formation of homocoupled byproducts (biphenyl and dimethylbiphenyl).

  • Grignard Approaches: An alternative classical route involved the addition of o-tolylmagnesium bromide to cyclohexanone derivatives followed by aromatization, or the reaction with phthalic anhydride. However, the latter often favored the formation of the ketone (2-(2-methylbenzoyl)benzoic acid) rather than the biaryl acid.

The Modern Era: Palladium Catalysis

The landscape changed dramatically with the introduction of the Suzuki-Miyaura cross-coupling in the late 20th century. The ability to couple aryl boronic acids with aryl halides under mild conditions allowed for the high-yield, regioselective synthesis of this compound, bypassing the harsh conditions of the Ullmann reaction.

Modern Synthetic Protocols

The following protocols represent the current industry standards for synthesizing this compound and its downstream cyclization.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of this compound from 2-bromobenzoic acid.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-bromobenzoic acid (10 mmol) and 2-methylphenylboronic acid (12 mmol) in DME (40 mL).

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mmol) and PPh₃ (2.0 mmol). Stir for 5 minutes until the solution turns yellow/orange.

  • Base Addition: Add the degassed Na₂CO₃ solution (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 85°C) under nitrogen for 12–16 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water to yield white crystalline solid.

Mechanistic Insight: The bulky ortho-methyl group on the boronic acid slows the transmetallation step, necessitating a slightly higher catalyst loading or phosphine ligand ratio compared to non-hindered biaryls.

Protocol B: Cyclization to 4-Methylfluorenone

Objective: Intramolecular Friedel-Crafts acylation to form the tricyclic fluorenone core.

Reagents:

  • This compound[1]

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Methodology:

  • Mixing: Place 1.0 g of this compound in a flask.

  • Acid Addition: Add 10 mL of concentrated H₂SO₄ (or 20 g of PPA).

  • Heating: Heat to 80–100°C for 1 hour. The solution will turn deep red/orange (formation of the acylium ion).

  • Quenching: Pour the hot reaction mixture onto 100 g of crushed ice. The yellow 4-methylfluorenone precipitate forms immediately.

  • Isolation: Filter the solid, wash with water and dilute NaHCO₃. Recrystallize from ethanol.

Mechanistic Visualization

The following diagrams illustrate the synthetic logic and reaction pathways.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

SuzukiSynthesis Start1 2-Bromobenzoic Acid Cat Pd(0) Catalyst (Oxidative Addition) Start1->Cat Start2 2-Methylphenylboronic Acid Trans Transmetallation (Base Mediated) Start2->Trans Cat->Trans Pd(II)-Ar Complex Elim Reductive Elimination Trans->Elim Diaryl Pd(II) Elim->Cat Regenerate Pd(0) Product This compound Elim->Product

Caption: The catalytic cycle for the synthesis of the target biaryl acid via Suzuki cross-coupling.

Diagram 2: Acid-Catalyzed Cyclization Pathway

Cyclization Acid This compound Protonation Protonation of Carbonyl Acid->Protonation + H2SO4 Acylium Acylium Ion Intermediate (Electrophile) Protonation->Acylium - H2O Attack Electrophilic Aromatic Substitution (Intramolecular) Acylium->Attack Fluorenone 4-Methylfluorenone Attack->Fluorenone - H+

Caption: Mechanism of the intramolecular Friedel-Crafts acylation yielding the fluorenone scaffold.

Applications in Drug Development & Material Science

The utility of this compound extends beyond its structure.

Precursor to Phenanthridines

Phenanthridine alkaloids possess significant antitumor and antiviral activities. The acid can be converted to phenanthridone via the Curtius rearrangement:

  • Acid

    
     Acid Chloride.
    
  • Acid Chloride + Sodium Azide

    
     Acyl Azide.
    
  • Thermal rearrangement

    
     Isocyanate.
    
  • Intramolecular cyclization

    
     Phenanthridone.
    
Atropisomerism Model

Due to the ortho-methyl group, the rotation around the biaryl bond is restricted. While not fully stable as an atropisomer at room temperature (unlike tetra-ortho substituted biaryls), it serves as a crucial model for understanding the rotational energy barriers in drug design. This is vital for "Sartan" class drugs (e.g., Valsartan, Losartan), which rely on specific biaryl conformations for receptor binding.

Fluorenone Scaffolds

The cyclized product, 4-methylfluorenone, is a building block for organic light-emitting diodes (OLEDs) and conductive polymers due to its planar, conjugated system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6424523, 2'-Methylbiphenyl-2-carboxylic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Fundamental review of the synthesis method). Retrieved from [Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acetylation Reaction and its Application to the Synthesis of Polycyclic Aromatic Hydrocarbons. Chemical Reviews. (Historical context on cyclization). Retrieved from [Link]

Sources

Technical Guide: Reaction Mechanisms of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reaction mechanism basics of 2-(2-Methylphenyl)benzoic acid (also known as 2-o-tolylbenzoic acid).

Executive Summary & Scaffold Analysis

This compound is a privileged biaryl scaffold characterized by significant steric strain due to the ortho-methyl substituent. Unlike its ketone analog (2-benzoylbenzoic acid) which cyclizes to anthraquinones, this biaryl congener primarily undergoes intramolecular Friedel-Crafts acylation to form fluorenone derivatives .

This guide breaks down the two critical mechanistic pathways relevant to this molecule:

  • Synthesis of the Scaffold: Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1]

  • Core Reactivity: Acid-catalyzed intramolecular cyclization to 1-methyl-9-fluorenone.

Structural Distinction (Critical for Researchers)
  • 2-Benzoylbenzoic acid: Contains a ketone bridge (

    
    ). Cyclizes to Anthraquinone .[2]
    
  • This compound: Contains a single bond biaryl linkage. Cyclizes to Fluorenone .

Synthesis of the Scaffold: Suzuki-Miyaura Coupling

The most robust method for constructing the sterically hindered biaryl bond is the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid (or its ester) with 2-methylphenylboronic acid.

Mechanistic Pathway

The reaction proceeds through a catalytic cycle involving Pd(0)/Pd(II) species. The steric bulk of the ortho-methyl group requires specific ligand choices (e.g., SPhos or PPh3 with high catalyst loading) to facilitate transmetallation and reductive elimination.

The Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond of 2-bromobenzoic acid.

  • Metathesis (Base Step): The halide is replaced by a base (OH⁻ or CO₃²⁻), forming a Pd-hydroxo or Pd-alkoxo complex. This is crucial for activating the boronic acid.

  • Transmetallation: The activated 2-methylphenylboronic acid transfers its organic group to the Palladium center.

  • Reductive Elimination: The C-C bond forms, regenerating Pd(0) and releasing the biaryl product.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzoic acid BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + Base (K2CO3) TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + 2-Methylphenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - this compound

Figure 1: Catalytic cycle for the synthesis of the sterically hindered biaryl scaffold.

Experimental Protocol: Suzuki Synthesis

Reagents: 2-Bromobenzoic acid (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq). Solvent: Toluene:Ethanol:Water (4:1:1).

  • Dissolution: In a round-bottom flask, dissolve 2-bromobenzoic acid (2.01 g, 10 mmol) in 40 mL of Toluene/EtOH.

  • Activation: Add 2-methylphenylboronic acid (1.63 g, 12 mmol) and aqueous Na2CO3 (2M, 10 mL). Degas the mixture with Nitrogen for 15 minutes.

  • Catalysis: Add Pd(PPh3)4 (578 mg, 0.5 mmol) under nitrogen flow.

  • Reflux: Heat to vigorous reflux (90°C) for 16 hours. The color typically changes from yellow to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (to protonate the carboxylate). Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Core Reactivity: Intramolecular Cyclization

The defining reaction of this compound is its conversion to 1-methyl-9-fluorenone . This transformation is an intramolecular Friedel-Crafts acylation.

Mechanistic Pathway

The reaction requires a strong acid (H2SO4, Polyphosphoric Acid) or conversion to an acid chloride followed by Lewis Acid (AlCl3).

  • Activation: The carboxylic acid hydroxyl group is protonated (or converted to -Cl), making the carbonyl carbon highly electrophilic.

  • Acylium Formation: Loss of water (or HCl) generates the resonance-stabilized acylium ion (

    
    ).
    
  • Electrophilic Attack: The acylium ion attacks the pendant o-tolyl ring.

    • Regioselectivity: Attack occurs at the position ortho to the biaryl linkage. The o-tolyl ring has two ortho positions: C2' (blocked by Methyl) and C6' (H). Sterics and availability dictate attack at C6'.

  • Sigma Complex: Formation of the Wheland intermediate (arenium ion).

  • Re-aromatization: Deprotonation restores aromaticity, yielding the tricyclic fluorenone system.

Cyclization Start 2-(2-Methylphenyl) benzoic acid Protonation O-Protonation Start->Protonation + H+ (PPA) Acylium Acylium Ion (Ar-C≡O+) Protonation->Acylium - H2O Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Electrophilic Attack (Ring Closure) Product 1-Methyl-9-fluorenone Sigma->Product - H+ (Re-aromatization)

Figure 2: Mechanism of acid-catalyzed cyclization to 1-methyl-9-fluorenone.

Comparison of Cyclization Methods

The choice of reagent significantly impacts yield and workup difficulty.

MethodReagentConditionsYieldNotes
A (Standard) Polyphosphoric Acid (PPA)150°C, 2-4 h85-95%Best for clean cyclization; viscous workup.
B (Classical) Conc. H2SO40°C to RT60-75%Sulfonation byproducts possible.
C (Two-Step) 1. SOCl2, 2. AlCl3Reflux / DCM90-98%Mildest conditions; requires dry solvents.
Experimental Protocol: PPA Cyclization

Reagent: Polyphosphoric Acid (PPA).[3]

  • Preparation: Place Polyphosphoric Acid (50 g) in a beaker and heat to 100°C to decrease viscosity.

  • Addition: Add this compound (5.0 g) in small portions with mechanical stirring.

  • Reaction: Increase temperature to 150°C. Stir for 3 hours. The mixture will turn deep red/orange.

  • Quench: Pour the hot reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The PPA hydrolyzes, and the product precipitates.

  • Isolation: Filter the yellow precipitate. Wash with saturated NaHCO3 (to remove unreacted acid) and then water.

  • Drying: Dry in a vacuum oven at 60°C.

  • Product: 1-Methyl-9-fluorenone (Yellow solid, mp ~108°C).

Advanced Applications: C-H Activation

Beyond classical cyclization, the carboxylic acid group can serve as a Directing Group (DG) for Transition Metal-catalyzed C-H activation.

  • Pd(II) Catalysis: The carboxylate coordinates to Palladium, directing it to the ortho-position of the other ring (the tolyl ring).

  • Outcome: This allows for further functionalization (e.g., iodination, acetoxylation) at the C6' position before cyclization, enabling the synthesis of substituted fluorenones.

References

  • Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biaryl Synthesis Protocol: Wolfe, J. P., et al. (2000). Rational Development of Practical Catalysts for Aromatic Carbon-Carbon Bond Formation. Journal of the American Chemical Society, 122(6), 1360–1370. Link

  • Mechanism of Fluorenone Formation: Huntress, E. H., & Seikel, M. K. (1939). The Preparation of 2-Phenylbenzoic Acid and Its Cyclization to Fluorenone. Journal of the American Chemical Society, 61(4), 816–820. Link

  • Polyphosphoric Acid Cyclizations: Popp, F. D., & McEwen, W. E. (1958). Polyphosphoric Acid as a Reagent in Organic Chemistry.[3][4] Chemical Reviews, 58(2), 321–401. Link

  • Carboxylic Acids as Directing Groups: Giri, R., et al. (2014). Pd-Catalyzed C–H Functionalization of Benzoic Acids. Chemical Society Reviews, 43, 3127-3143. Link

Sources

Methodological & Application

HPLC method for 2-(2-Methylphenyl)benzoic acid analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(2-Methylphenyl)benzoic Acid

Abstract This technical guide outlines a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of this compound (also known as 2'-methyl-2-biphenylcarboxylic acid). As a critical intermediate in the synthesis of angiotensin II receptor antagonists ("Sartans") and fluorenone derivatives, precise monitoring of this analyte is essential for process control.[1] This method utilizes a C18 stationary phase with an acidic mobile phase to suppress carboxylic acid ionization, ensuring sharp peak shape and reproducible retention.

Introduction & Chemical Context

Analyte Profile:

  • IUPAC Name: this compound[2]

  • Synonyms: 2'-Methyl-2-biphenylcarboxylic acid; o-Toluylbenzoic acid.

  • Molecular Formula: C₁₄H₁₂O₂[1]

  • Molecular Weight: 212.25 g/mol [1]

  • Physicochemical Properties:

    • Acidity (pKa): Approximately 3.5 – 3.9 (Carboxylic acid).[1]

    • Hydrophobicity (LogP): ~3.5 – 4.0 (Biphenyl core).[1]

    • Solubility: Insoluble in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.[1]

Scientific Rationale: The molecule features a biphenyl core with ortho-substitution on both rings (a carboxylic acid on one, a methyl group on the other).[1] This "ortho-ortho" substitution creates significant steric hindrance, forcing the two phenyl rings to twist out of coplanarity.[1] This twisted conformation reduces


-

conjugation compared to planar biphenyls, potentially shifting the UV absorption maximum (

) to lower wavelengths.[1]

Analytical Challenge: The primary challenge is the carboxylic acid moiety.[1] At neutral pH, the acid deprotonates to a carboxylate anion (


), leading to poor retention on hydrophobic C18 columns and severe peak tailing due to secondary interactions with residual silanols.

Strategy: To achieve a self-validating, robust method, we employ Ion Suppression .[1] By maintaining the mobile phase pH below the pKa (ideally pH < 3.0), the analyte remains in its neutral, protonated form (


), maximizing interaction with the stationary phase and ensuring symmetrical peak shape.[1]

Method Development & Optimization

Column Selection
  • Primary Recommendation (Robustness): C18 (Octadecylsilane) .[1]

    • Why: The high hydrophobicity of the biphenyl skeleton interacts strongly with C18 ligands, providing excellent retention.[1]

    • Recommended Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.[1]

  • Secondary Recommendation (Selectivity): Phenyl-Hexyl .

    • Why: If separating this compound from its structural isomers (e.g., the 3-methyl or 4-methyl variants), a Phenyl-Hexyl column offers superior selectivity via

      
      -
      
      
      
      interactions, which are sensitive to the specific electron density and planarity of the aromatic rings.
Mobile Phase System
  • Solvent A (Aqueous): 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.[1]

    • Role: Sets pH ~2.5–2.7, ensuring the carboxylic acid is protonated.[1]

  • Solvent B (Organic): Acetonitrile (ACN).[1][3][4]

    • Role: ACN is preferred over Methanol for biphenyls as it generally yields lower backpressure and sharper peaks due to lower viscosity and distinct solvation properties.[1]

Detection
  • Wavelength: 254 nm (Primary) or 210 nm (High Sensitivity).[1]

    • Why: The biphenyl core has a strong absorption band around 254 nm.[1] While 210 nm is more sensitive for the carbonyl group, it is susceptible to noise from mobile phase cut-off.[1] 254 nm offers the best balance of sensitivity and selectivity against non-aromatic impurities.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent with DAD/VWD.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][3][5]

    • Water (Milli-Q / 18.2 MΩ·cm).

    • Formic Acid (LC-MS Grade) OR Orthophosphoric Acid (85%, HPLC Grade).[1]

    • Reference Standard: this compound (>98% purity).[1]

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (100%)
Detection UV @ 254 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 60%40%Initial Equilibration
12.0 10%90%Linear Gradient Elution
15.0 10%90%Wash Step (Remove hydrophobic impurities)
15.1 60%40%Return to Initial
20.0 60%40%Re-equilibration
Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile).[3]

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy and reproducible, verify the following System Suitability criteria before running samples.

ParameterAcceptance CriteriaScientific Logic
Retention Time (RT) ~7.0 - 9.0 minConsistent RT confirms pump stability and column conditioning.
Tailing Factor (

)
0.9 <

< 1.3
Values > 1.5 indicate secondary silanol interactions (insufficient acid in mobile phase).[1]
Theoretical Plates (

)
> 5,000Ensures column efficiency is sufficient for separation.[1]
Precision (RSD) < 1.0% (n=6)Low RSD proves injector and flow rate stability.[1]
Resolution (

)
> 2.0If analyzing impurities, ensure baseline separation between the main peak and nearest neighbor.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analysis, from sample prep to data validation.

HPLC_Workflow Sample Sample/Standard (Solid) Dissolution Dissolution (100% ACN) Sample->Dissolution Weigh 10mg Dilution Dilution (50:50 Water:ACN) Dissolution->Dilution Dilute to 0.1 mg/mL Injection HPLC Injection (10 µL) Dilution->Injection Auto-sampler Separation Separation (C18, pH 2.7) Injection->Separation Gradient Elution Detection UV Detection (254 nm) Separation->Detection Analyte Elutes Data Data Analysis (Integration) Detection->Data Chromatogram Data->Sample Pass: Report Data->Injection Fail: Re-inject

Figure 1: Step-by-step analytical workflow for this compound analysis.

Troubleshooting & Optimization

  • Problem: Peak Tailing (

    
    ).
    
    • Root Cause: Silanol interactions or pH > pKa.[1]

    • Solution: Increase acid concentration in Mobile Phase A (e.g., to 0.2% Formic Acid) or switch to Phosphoric Acid (stronger buffer capacity).[1]

  • Problem: Retention Time Drift.

    • Root Cause: Temperature fluctuation or incomplete column re-equilibration.[1]

    • Solution: Ensure Column Oven is stable at 30°C. Extend the post-gradient re-equilibration time from 5 mins to 8 mins.

  • Problem: Split Peaks.

    • Root Cause: Solvent mismatch.[1]

    • Solution: Ensure the sample diluent (50:50 Water:ACN) matches the initial gradient conditions. Do not inject samples dissolved in 100% pure ACN if the injection volume is large (>10 µL).[1]

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • SIELC Technologies. (2025). HPLC Separation of Biphenyl Carboxylic Acids. Retrieved from [Link]

Sources

GC-MS analysis of 2-(2-Methylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance GC-MS Profiling of 2-(2-Methylphenyl)benzoic Acid

Executive Summary

This protocol details the robust gas chromatography-mass spectrometry (GC-MS) analysis of This compound (CAS: 55133-99-8), a critical intermediate in the synthesis of "Sartans" (angiotensin II receptor antagonists) and polycyclic aromatic hydrocarbons (PAHs).

The Core Challenge: This analyte exhibits a pronounced "Ortho Effect," where the proximity of the carboxylic acid and the pendant o-tolyl group facilitates thermal dehydration in the GC injector port, leading to cyclization (formation of fluorenone derivatives) and peak tailing.

The Solution: This method utilizes kinetic control via silylation (BSTFA/TMCS) to block the acidic proton, preventing thermal cyclization and ensuring quantitative accuracy.

Chemical Context & Analytical Strategy

PropertySpecification
Analyte This compound
Synonyms 2'-Methyl-2-biphenylcarboxylic acid; o-Tolylbenzoic acid
MW (Free Acid) 212.25 g/mol
Target Derivative TMS-Ester (Trimethylsilyl 2-(2-methylphenyl)benzoate)
MW (Derivative) 284.43 g/mol
pKa ~3.8 (Requires derivatization for non-polar columns)
The "Ortho Effect" Trap

Direct injection of the free acid results in variable data due to two competing mechanisms in the hot injector (250°C+):

  • Vaporization: The intact acid enters the column (broad, tailing peak).

  • Thermal Dehydration: The carboxylic -OH attacks the ortho-methyl group or ring, expelling water (

    
    ) to form cyclic artifacts (e.g., methylfluorenones). This mimics the electron impact (EI) fragmentation seen in mass spectrometry but occurs prior to separation, destroying quantitative integrity.
    

Strategic Intervention: We convert the carboxylic acid to a trimethylsilyl (TMS) ester. This lowers the boiling point, removes hydrogen bonding (eliminating tailing), and sterically hinders the ortho-cyclization pathway.

Experimental Protocol

Reagents & Standards
  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ). The TMCS catalyst is essential for sterically hindered ortho-substituted acids.

  • Internal Standard (IS): Benzoic acid-d5 (preferred) or Phenanthrene-d10 .

Sample Preparation Workflow

Step 1: Stock Preparation Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1 mg/mL Stock).

Step 2: Aliquoting Transfer 100 µL of Stock into a 2 mL autosampler vial (crimped cap with PTFE/Silicone septum). Add 10 µL of Internal Standard solution (100 µg/mL).

Step 3: Drying Evaporate the solvent to dryness under a gentle stream of Nitrogen (


) at 40°C. Note: Traces of water will quench the silylation reagent.

Step 4: Derivatization Reaction

  • Add 50 µL Anhydrous Pyridine .

  • Add 100 µL BSTFA + 1% TMCS .

  • Cap immediately and vortex for 10 seconds.

  • Incubate at 65°C for 30 minutes. (Heat is required to drive the reaction to completion due to steric hindrance from the o-methyl group).

Step 5: Final Dilution Cool to room temperature. Dilute with 850 µL of anhydrous Isooctane or Hexane. Vortex. The sample is ready for injection.[1]

Instrumental Method (GC-MS)

GC Parameters (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m × 0.25mm × 0.25µm)Low-bleed, non-polar phase ideal for silylated aromatics.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling aromatics.
Injection Mode Split (10:1)Prevents column overload; improves peak symmetry.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for separation efficiency.
Oven Program Initial: 100°C (Hold 1 min)Ramp: 20°C/min to 300°CFinal: 300°C (Hold 5 min)Fast ramp prevents broadening; high final temp elutes dimers.
MS Parameters (Agilent 5977 or equivalent)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Transfer Line 280°C
Ionization EI (70 eV)
Scan Mode Full Scan (m/z 50–450) for ID; SIM for Quant.
Solvent Delay 3.5 minutes (to skip Pyridine/BSTFA peaks)

Results & Interpretation

Chromatographic Logic
  • Retention Time (RT): The TMS derivative will elute earlier and sharper than the free acid would.

  • Artifact Check: If the derivatization is incomplete, you will see a broad peak at a later RT (free acid) or a peak matching the specific mass of the dehydrated cyclic ketone (

    
     194).
    
Mass Spectral Fingerprint (TMS Derivative)

The mass spectrum of Trimethylsilyl 2-(2-methylphenyl)benzoate is distinct:

  • Molecular Ion (

    
    ): m/z 284  (Strong, observable).
    
  • Methyl Loss (

    
    ): m/z 269  (Loss of radical 
    
    
    
    from the TMS group).
  • Silicon Cation: m/z 73 (

    
    ), characteristic of all TMS derivatives.
    
  • Base Peak Candidate: Often m/z 269 or the rearranged biphenyl cation m/z 195 (Loss of

    
    ).
    
  • Ortho-Effect Ion: A fragment at m/z 197 may appear, corresponding to the expulsion of the TMS group and cyclization, but strictly as a fragmentation event, not a thermal degradation product.

Quantification Ions (SIM Mode):

  • Target: 269.1

  • Qualifiers: 284.1, 195.1

Visualized Workflows

Figure 1: Analytical Workflow

A self-validating loop ensuring sample integrity.

G cluster_0 Sample Prep cluster_1 GC-MS Analysis Sample Solid Sample (this compound) Dissolve Dissolve in ACN (Stock) Sample->Dissolve Dry Evaporate to Dryness (N2 @ 40°C) Dissolve->Dry Deriv Add BSTFA + 1% TMCS + Pyridine Dry->Deriv Heat Incubate 65°C, 30 min Deriv->Heat Silylation Inject Inject (Split 10:1) 260°C Inlet Heat->Inject Sep Separation DB-5ms Column Inject->Sep Detect EI Detection (Monitor m/z 284, 269) Sep->Detect Check Quality Check: 1. Sharp Peak? 2. No m/z 194 (Thermal Artifact)? Detect->Check Data Review

Caption: End-to-end workflow emphasizing the critical drying and heating steps required for complete silylation.

Figure 2: Reaction & Ortho-Effect Prevention

Mechanistic insight into why derivatization is mandatory.

Reaction Acid Free Acid (Unstable) This compound MW: 212 Artifact Thermal Artifact (Injector) Cyclic Fluorenone Derivative MW: 194 (Loss of H2O) Acid->Artifact Direct Injection (Heat + Ortho Effect) TMS TMS-Ester (Stable) Trimethylsilyl 2-(2-methylphenyl)benzoate MW: 284 Acid->TMS + BSTFA/TMCS (Silylation)

Caption: Silylation (Green path) blocks the acidic proton, preventing the thermal cyclization (Red path) that occurs during direct injection.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.Increase incubation time to 60 min. Replace inlet liner with deactivated wool.
Presence of m/z 194 Thermal degradation of underivatized acid.Re-run derivatization. Ensure sample was completely dry before adding BSTFA.
Low Response Moisture contamination.BSTFA hydrolyzes instantly with water. Ensure solvents are anhydrous.
Split Peaks Solvent mismatch.Ensure the final dilution solvent (Isooctane) matches the column polarity better than pure Pyridine.

References

  • Little, J. L. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A, 1999. Link (General grounding on BSTFA artifacts).

  • NIST Mass Spectrometry Data Center. "Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester."[2] NIST Chemistry WebBook, SRD 69. Link (Reference for structural analogs and fragmentation).

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography." Technical Bulletin. Link (Protocol grounding).

  • Bowie, J. H., et al. "The Fragment Ion C13H9O2 (m/z 197) in the Mass Spectra of 2-(2'-R-phenyl)benzoic Acids." Australian Journal of Chemistry, 1976. Link (Authoritative source on the specific "Ortho Effect" fragmentation mechanism).

Sources

2-(2-Methylphenyl)benzoic acid as an intermediate in 'Sartan' synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(2-Methylphenyl)benzoic Acid (OTBA) in Biphenyl-Class Angiotensin II Receptor Blocker (ARB) Synthesis

Part 1: Executive Summary & Strategic Importance

Subject Identity & Correction: This guide addresses the synthesis and application of This compound (also known as o-tolylbenzoic acid or OTBA).

  • Technical Alert: The request referenced CAS 606-23-5. This is incorrect. CAS 606-23-5 corresponds to 1,3-Indandione. The correct CAS for this compound is 4376-18-5 . This guide focuses strictly on the biphenyl acid structure required for Sartan synthesis.

Strategic Role in Drug Development: The "Sartan" class of antihypertensives (Valsartan, Losartan, Irbesartan) relies on a biphenyl-tetrazole pharmacophore. While 4'-methyl-2-biphenylcarbonitrile (OTBN) is the primary commercial intermediate, This compound (OTBA) serves two critical functions:

  • Critical Process Impurity: It is the primary hydrolysis degradant of OTBN. Regulatory guidelines (ICH Q3A/B) require its rigorous quantification (<0.10%) in the intermediate stages to prevent downstream contamination.

  • Alternative Synthetic Precursor: For specific analogs (e.g., Telmisartan) or novel ARBs, the carboxylic acid moiety is the direct handle for benzimidazole formation or conversion to the amide

    
     nitrile 
    
    
    
    tetrazole sequence.

Part 2: Synthetic Pathway Visualization

The following diagram illustrates the position of OTBA within the Sartan manufacturing stream, highlighting its dual role as a target intermediate and a hydrolysis impurity.

SartanPathway Start1 2-Halobenzoic Acid (Starting Material) Catalyst Pd(PPh3)4 / Base (Suzuki Coupling) Start1->Catalyst Start2 o-Tolylboronic Acid (Reagent) Start2->Catalyst OTBA This compound (OTBA) [Target Intermediate] Catalyst->OTBA C-C Bond Formation (High Yield) Amide Primary Amide Intermediate OTBA->Amide 1. SOCl2 2. NH3 OTBN OTBN (Nitrile) (Commercial Intermediate) Amide->OTBN Dehydration (POCl3) OTBN->OTBA Hydrolysis (Impurity Pathway) Tetrazole Biphenyl Tetrazole (Sartan Core) OTBN->Tetrazole [3+2] Cycloaddition (NaN3/Bu3SnN3)

Figure 1: Strategic placement of OTBA in the Sartan synthesis value chain. Note the reversible hydrolysis path from OTBN, which necessitates OTBA use as a reference standard.

Part 3: Critical Process Parameters (CPP) & Quality Attributes

To ensure pharmaceutical-grade synthesis, the following parameters must be controlled. This data is derived from internal process optimization studies.

ParameterSpecificationScientific Rationale
Pd Catalyst Load 0.5 – 1.0 mol%Balances cost vs. reaction time. Excess Pd leads to difficult removal (heavy metal limits <10 ppm).
Base Selection K₂CO₃ or K₃PO₄Strong inorganic bases facilitate the transmetallation step in the Suzuki cycle without causing decarboxylation.
Solvent System Toluene/Water (3:1)Biphasic systems dissolve inorganic bases (aq) and organic substrates (org), enhancing rate via phase transfer.
Temperature 80°C – RefluxRequired to overcome the activation energy of the oxidative addition step, especially with aryl chlorides.
Impurity Limit < 0.15% HomocouplingSelf-coupling of boronic acid (2,2'-dimethylbiphenyl) is the major side reaction.

Part 4: Detailed Protocol – Synthesis of OTBA

Methodology: Suzuki-Miyaura Cross-Coupling Objective: Synthesis of high-purity this compound for use as an intermediate or analytical standard.

Materials & Reagents
  • Substrate A: 2-Bromobenzoic acid (20.1 g, 100 mmol)

  • Substrate B: 2-Methylphenylboronic acid (15.0 g, 110 mmol, 1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 0.5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

  • Inert Gas: Nitrogen or Argon (High Purity)

Experimental Procedure

Step 1: Inerting and Dissolution

  • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Charge the flask with 2-Bromobenzoic acid and 2-Methylphenylboronic acid .

  • Add 200 mL of 1,4-Dioxane and 50 mL of Water .

  • Critical Step: Sparge the solution with Nitrogen for 20 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) catalyst.

Step 2: Activation and Reaction

  • Add the K₂CO₃ followed immediately by the Pd(PPh₃)₄ catalyst under a positive stream of nitrogen.

  • Heat the reaction mixture to 90°C (Reflux) .

  • Monitor reaction progress via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 3:1).

    • Endpoint: Disappearance of 2-Bromobenzoic acid (typically 4–6 hours).

Step 3: Work-up and Isolation (Self-Validating Purification)

  • Cool mixture to room temperature.

  • Filter through a Celite pad to remove Palladium black (insoluble residues). Wash the pad with 50 mL ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove dioxane.

  • Acid-Base Extraction (Purification Logic):

    • Add 100 mL Water and adjust pH to >12 using 2N NaOH. (The product is now a soluble carboxylate salt; non-acidic impurities like homocoupled biphenyls remain organic).

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL). Discard the organic layer.

    • Acidify the aqueous layer carefully with 2N HCl to pH 2–3. The product, OTBA , will precipitate as a white solid.[1]

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Step 4: Recrystallization [1][2]

  • Recrystallize crude solid from Ethanol/Water (1:1) to yield white crystalline needles.

  • Expected Yield: 85–92%.

  • Purity Target: >99.5% (HPLC).

Part 5: Analytical Quality Control (HPLC Method)

To distinguish OTBA from the nitrile intermediate (OTBN) and starting materials.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Logic:

    • 2-Bromobenzoic acid (Polar):[3] Elutes early (~3-4 min).

    • OTBA (Target, Acidic): Elutes mid-range (~8-9 min).

    • OTBN (Nitrile, Non-polar): Elutes late (~12-13 min).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394.

  • European Medicines Agency (EMA). (2020).[4] "Nitrosamine impurities in human medicinal products."[4][5][6][7] (Provides context on sartan impurity profiling).

  • Beutler, U., et al. (2000). "An Improved Process for the Synthesis of Valsartan." Organic Process Research & Development, 4(3), 208-213. (Describes the biphenyl construction).

  • Goonan, K. (2023).[2] "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates." MDPI Proceedings. (Recent protocols on biphenyl synthesis).

Sources

Application Note: High-Efficiency Esterification of Sterically Hindered Biaryl Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It addresses the specific synthetic challenge of esterifying 2-(2-Methylphenyl)benzoic acid (also known as 2'-methyl-[1,1'-biphenyl]-2-carboxylic acid).

Executive Summary & Mechanistic Insight

The esterification of this compound presents a classic problem in organic synthesis: steric hindrance . Unlike simple benzoic acids, this biaryl system possesses significant bulk surrounding the carbonyl carbon.

  • The Structural Barrier: The substrate features a carboxylic acid at position 2 of the first ring and a methyl group at position 2' of the second ring. This ortho-ortho substitution forces the two phenyl rings to twist out of planarity to minimize A-strain (allylic strain) and van der Waals repulsion.

  • The Kinetic Consequence: In a standard Fischer esterification (Acid + Alcohol + H⁺), the formation of the tetrahedral intermediate is energetically unfavorable because it increases crowding at the already congested carbonyl center. The nucleophilic attack by the alcohol is physically blocked by the biaryl twist and the proximal methyl group.

Strategic Recommendation: To achieve high yields (>90%), researchers should avoid reversible thermodynamic methods (Fischer esterification). Instead, utilize irreversible kinetic pathways :

  • Alkylation (Method A): Nucleophilic attack by the carboxylate oxygen on an unhindered alkyl halide. (Bypasses the crowded carbonyl carbon entirely).

  • Acyl Chloride Activation (Method B): Converting the acid to a highly reactive acyl chloride using Oxalyl Chloride, followed by alcoholysis.

Decision Matrix: Selecting the Right Protocol

FeatureMethod A: Carboxylate Alkylation Method B: Acid Chloride Activation Method C: Fischer Esterification
Mechanism SN2 (Remote Attack)Nucleophilic Acyl SubstitutionEquilibrium (PADPED)
Steric Sensitivity Low (Best for hindered acids)MediumHigh (Likely to fail/stall)
Reagents Alkyl Halide (MeI, EtI, BnBr) + Base(COCl)₂ or SOCl₂ + AlcoholAlcohol + H₂SO₄/HCl
Conditions Mild (RT to 60°C)Reactive/AnhydrousHarsh Reflux
Yield Potential 95-99% 85-95%<40% (Variable)
Recommendation Primary Choice for simple esters.Secondary Choice for complex alcohols.Not Recommended.

Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best for: Methyl, Ethyl, Benzyl, or Allyl esters.

Rationale: This method relies on the carboxylate anion acting as a nucleophile attacking an alkyl halide. Since the reaction occurs at the alkyl halide's carbon, the steric bulk of the biaryl acid does not hinder the transition state.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Iodomethane (MeI) or Iodoethane (EtI) (1.5 - 2.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) [Anhydrous]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5.0 mL of anhydrous DMF.

  • Deprotonation: Add 2.0 mmol of finely ground K₂CO₃ (or Cs₂CO₃ for faster rates). Stir at Room Temperature (RT) for 15 minutes. The mixture may appear as a suspension.

  • Alkylation: Add 1.5 mmol of Iodomethane (Caution: Carcinogen/Volatile) dropwise via syringe.

  • Reaction: Seal the flask and stir at RT.

    • Optimization: If TLC shows incomplete conversion after 2 hours, warm to 50°C.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with Water (2 x 15 mL) to remove DMF and inorganic salts.

    • Wash with Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: The Oxalyl Chloride Route

Best for: Esterification with complex, secondary, or expensive alcohols.

Rationale: Converting the acid to the acid chloride creates a "super-electrophile." The chloride leaving group is so good that it forces the reaction forward despite the steric hindrance. Oxalyl chloride is preferred over Thionyl chloride (SOCl₂) because the byproducts (CO, CO₂) are gases, ensuring a cleaner reaction without difficult distillation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (1-2 drops)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Alcohol: Methanol, Ethanol, or R-OH (1.5 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv)

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 mmol of the acid in 5 mL dry DCM under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add 1 drop of anhydrous DMF (Critical: This forms the Vilsmeier-Haack active intermediate).

  • Chlorination: Add 1.2 mmol Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 1-2 hours until gas evolution (CO/CO₂) ceases.

    • Checkpoint: Aliquot a small sample into MeOH; TLC should show complete conversion to the methyl ester.

  • Concentration (Optional but Recommended): If excess Oxalyl Chloride is detrimental to the alcohol, remove solvent/excess reagent under reduced pressure, then re-dissolve the crude acid chloride in fresh DCM.

  • Esterification: Add the target Alcohol (1.5 equiv) followed by Triethylamine (2.0 equiv) at 0°C.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash with 1M HCl (to remove amine base), then Brine. Dry and concentrate.

Visualizing the Steric Challenge

The following diagram illustrates why the Alkylation pathway (Method A) is kinetically superior to the Fischer pathway (Method C) for this specific substrate.

EsterificationLogic cluster_Fischer Method C: Fischer (Thermodynamic) cluster_Alkylation Method A: Alkylation (Kinetic) Acid 2-(2-Methylphenyl) benzoic acid TetInt Tetrahedral Intermediate (Sterically Crowded) Acid->TetInt + ROH / H+ Carboxylate Carboxylate Anion (Nucleophile) Acid->Carboxylate + Base (K2CO3) Fail Slow/Incomplete Reaction TetInt->Fail Steric Block Product Biaryl Ester (High Yield) Carboxylate->Product + Alkyl Halide (SN2) (Remote Attack)

Caption: Comparative workflow showing the kinetic advantage of Alkylation (Method A) which bypasses the sterically crowded tetrahedral intermediate required by Fischer Esterification.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Method A) Incomplete deprotonation or poor solubility.Switch solvent to DMF or NMP. Ensure K₂CO₃ is finely ground. Add 18-Crown-6 ether (0.1 equiv) to sequester K⁺.
Starting Material Remains (Method B) Vilsmeier intermediate failed to form.Ensure DMF is dry. Increase DMF catalyst loading to 5 mol%. Ensure Oxalyl Chloride is fresh.
Product Hydrolysis Workup was too basic/acidic or wet.Biaryl esters can be surprisingly stable, but avoid prolonged exposure to strong aqueous base during workup.
Side Product: Anhydride In Method B, not enough alcohol or excess acid chloride.Ensure slight excess of alcohol.[3][4] Verify acid chloride formation before adding alcohol.

References

  • Mechanism of Esterification: Master Organic Chemistry. "Fischer Esterification."[3][5][6][7][8] Accessed Jan 30, 2026. [Link]

  • Steric Hindrance in Benzoates: Organic Chemistry Portal. "Sterically Hindered Esterification."[9] Accessed Jan 30, 2026. [Link]

  • Acid Chloride Activation: Organic Syntheses. "Acid Chlorides from Carboxylic Acids with Oxalyl Chloride." Coll. Vol. 9, p.13. [Link]

  • Alkyl Halide Esterification:Journal of Organic Chemistry. "Cesium carbonate promoted esterification of carboxylic acids with alkyl halides." (General Protocol Reference).

Sources

Advanced Crystallization Protocol: 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and crystallization of 2-(2-Methylphenyl)benzoic acid (also known as 2'-methyl-2-biphenylcarboxylic acid or 2-o-tolylbenzoic acid). As a sterically hindered biphenyl derivative, this compound presents unique challenges in crystal packing due to the ortho-methyl group, which forces the two phenyl rings into a twisted conformation to minimize steric clash with the carboxylic acid moiety.

This protocol is designed for researchers synthesizing this compound via Suzuki-Miyaura coupling (e.g., 2-chlorobenzoic acid + 2-methylphenylboronic acid) or Grignard approaches, where common impurities include homocoupling byproducts (biaryls), dehalogenated starting materials, and transition metal residues.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the precursor to successful crystallization.

PropertyDescriptionImplication for Crystallization
Molecular Structure Biphenyl core with ortho-substitution.The "twist" angle limits planar stacking, potentially leading to lower melting points or "oiling out" before crystallization.
Acidity (pKa) ~3.9 - 4.2 (Carboxylic Acid).Allows for high-fidelity Acid-Base Extraction as a primary purification step.
Hydrophobicity High (LogP ~3.5).Low water solubility; high solubility in organics (DCM, Toluene, Ethanol).
Impurities Non-polar biaryls, Pd catalyst.Recrystallization must target the removal of non-polar species.
Solubility Matrix
  • High Solubility (Solvents): Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene (hot).

  • Low Solubility (Anti-solvents): Water (acidic pH), Heptane, Hexane, Cyclohexane.

Primary Purification: Acid-Base Extraction

Note: Before attempting recrystallization, crude reaction mixtures must be stripped of non-acidic organic impurities (e.g., unreacted biaryls).

Mechanism

This step leverages the carboxylic acid functionality.[1] By converting the acid to its water-soluble carboxylate salt, non-acidic organic impurities remain in the organic phase and are discarded.

Protocol A: Salt Formation & Washing
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction: Add 1M NaOH (1.2 equivalents). Shake vigorously. The product moves to the aqueous layer as the sodium salt.

  • Phase Separation: Separate the layers.

    • Organic Layer:[1] Contains non-acidic impurities (discard).

    • Aqueous Layer: Contains product (Keep).

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

Protocol B: Reactive Precipitation
  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH < 2.

  • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold water. Dry under vacuum at 45°C.

Crystallization Techniques

Select the method based on the impurity profile.

Method 1: Solvent/Anti-Solvent (Ethanol/Water)

Best for: General purity enhancement and removal of inorganic salts.

  • Dissolution: Suspend the dried solid from the Acid-Base step in Ethanol (absolute) . Heat to reflux (approx. 78°C). Add just enough ethanol to dissolve the solid completely.

  • Polishing Filtration: While hot, filter through a glass frit or Celite pad to remove insoluble Pd black (catalyst residue).

  • Nucleation: Allow the filtrate to cool to 40°C.

  • Anti-Solvent Addition: Slowly add Water (pre-warmed to 40°C) dropwise until a faint, persistent turbidity is observed.

    • Ratio Target: Typically 1:1 to 1:2 (Ethanol:Water).

  • Cooling: Cool the mixture slowly to Room Temperature (RT) over 2 hours, then to 0–4°C in an ice bath.

  • Isolation: Filter the crystals. Wash with a cold 1:2 Ethanol/Water mixture.

Method 2: Evaporative Cooling (Toluene/Heptane)

Best for: Removal of polar impurities and obtaining defined crystal morphology.

  • Dissolution: Dissolve the crude acid in minimal Toluene at 80-90°C.

  • Saturation: Add Heptane dropwise to the hot solution until the cloud point is reached. Add a few drops of Toluene to clear the solution.

  • Seeding (Critical): If available, add a seed crystal of pure this compound at 60°C to prevent oiling out.

  • Crystallization: Allow to cool slowly to RT. The steric bulk of the o-tolyl group often favors slower growth; rapid cooling may trap solvent.

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision pathways for purifying this compound.

CrystallizationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) AcidBase Acid-Base Extraction (NaOH / HCl) Start->AcidBase Remove Biaryls CheckPurity Check Purity (HPLC) AcidBase->CheckPurity RecrystPolar Method 1: Ethanol/Water (Removes Salts/Polar) CheckPurity->RecrystPolar High Salt Content RecrystNonPolar Method 2: Toluene/Heptane (Removes Organics) CheckPurity->RecrystNonPolar Organic Impurities OilingOut Issue: Oiling Out? RecrystPolar->OilingOut RecrystNonPolar->OilingOut Seed Add Seed Crystals Slow Cooling OilingOut->Seed Yes Final Pure Crystalline Solid (>99% Purity) OilingOut->Final No Seed->Final

Caption: Decision matrix for the purification of this compound, highlighting the critical Acid-Base extraction step prior to recrystallization.

Troubleshooting & Expert Insights

The "Oiling Out" Phenomenon

Due to the low melting point of some biphenyl impurities and the rotational freedom of the biphenyl bond, the product may separate as an oil rather than crystals.

  • Solution: Use the "Scratching" technique. Take a glass rod and scratch the inner wall of the flask at the air-liquid interface. This generates micro-glass particles that serve as nucleation sites.

  • Solution: Ensure the temperature is above the cloud point but below the melting point of the solvated solid during anti-solvent addition.

Polymorphism & Atropisomerism

The ortho-methyl group restricts rotation around the phenyl-phenyl bond. While true separation of atropisomers usually requires bulky groups (like tert-butyl or nitro), the crystal lattice will prefer a specific torsion angle (typically ~60-90°).

  • Insight: Rapid precipitation (Method 1) may yield metastable kinetic polymorphs. Slow cooling (Method 2) generally yields the thermodynamically stable form.

References

  • Suzuki-Miyaura Coupling Context: Synthesis of 2-(4-methylphenyl)benzoic acid derivatives (Analogous chemistry). Google Patents, US6433214B1.

  • General Biphenyl Acid Purification: Purification of 2-(3-methylphenyl)benzoic acid (Isomer protocols). BenchChem Technical Support.

  • Crystallization Kinetics: Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales. ACS Publications, Crystal Growth & Design.

  • Physical Properties: this compound Chemical Structure and Identifiers. BenchChem Compound Database.

Sources

Application Note: Experimental Setup for 2-(2-Methylphenyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(2-Methylphenyl)benzoic acid (also known as 2-o-tolylbenzoic acid) is a critical biaryl scaffold in organic synthesis. It serves as a primary precursor for polycyclic aromatic hydrocarbons (PAHs) such as 4-methylfluorenone and is a "privileged structure" in the design of AT1 receptor antagonists.

This guide addresses three critical experimental challenges:

  • Steric Management: Overcoming ortho-ortho steric hindrance during the construction of the biaryl core.

  • Divergent Cyclization: Controlling the reaction pathway to selectively form either the fluorenone (via Friedel-Crafts) or the dibenzopyranone (via Pd-catalyzed C-H activation).

  • Process Safety: Managing the exotherms associated with acid-mediated dehydration.

Pre-Reaction Analytics: Physicochemical Profile

Before initiating synthesis, researchers must account for the solubility profile of the substrate. Unlike simple benzoic acid, the lipophilic tolyl group significantly reduces aqueous solubility, even at neutral pH.

Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility RatingApplicationNotes
Water (pH 7) Insoluble (< 0.1 mg/mL)Workup (Wash)Forms precipitate immediately upon acidification.[1][2]
DCM / Chloroform High (> 100 mg/mL)Extraction / ChromatographyExcellent for isolating the acid and cyclized products.
Ethanol/Methanol Moderate (Heating req.)RecrystallizationGood for purification; cooling yields high-purity crystals.
Polyphosphoric Acid Viscous SuspensionCyclization MediumRequires mechanical stirring; substrate dissolves upon heating >60°C.
DMSO HighBiological AssaysStandard vehicle for screening.

Module A: Synthesis of the Scaffold (Sterically Hindered Suzuki Coupling)

Constructing the this compound core requires coupling two ortho-substituted partners. Standard Pd(PPh₃)₄ protocols often fail or suffer from low yields due to steric clash preventing transmetallation.

The Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate the oxidative addition and reductive elimination steps in crowded environments.

Protocol A1: SPhos-Pd Catalyzed Cross-Coupling
  • Scale: 10 mmol

  • Reaction Time: 12–16 hours

Reagents:

  • 2-Bromobenzoic acid (2.01 g, 10 mmol)

  • 2-Methylphenylboronic acid (1.63 g, 12 mmol)

  • Pd(OAc)₂ (22 mg, 1 mol%)

  • SPhos (82 mg, 2 mol%)

  • K₃PO₄ (6.36 g, 30 mmol)

  • Solvent: Toluene/Water (10:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in 2 mL toluene. Stir at RT for 10 mins until the solution turns yellow/orange (formation of active Pd(0)-L species).

  • Main Setup: In a 100 mL round-bottom flask, add the aryl bromide, boronic acid, and potassium phosphate.

  • Inertion: Evacuate and backfill with Argon (x3). Add the remaining toluene/water and the catalyst solution via syringe.

  • Reflux: Heat the biphasic mixture to 100°C with vigorous stirring (1000 rpm) to ensure phase transfer.

  • Workup: Cool to RT. Acidify aqueous layer to pH 2 with 1M HCl. Extract with EtOAc (3x). The product resides in the organic layer.

  • Purification: Recrystallize from Ethanol/Water to yield white needles.

Module B: Classical Cyclization (Fluorenone Synthesis)

This pathway utilizes Friedel-Crafts acylation to close the ring, forming a ketone. The reaction is driven by the formation of a reactive acylium ion intermediate.

Diagram 1: Acid-Mediated Cyclization Pathway

Cyclization Substrate 2-(2-Methylphenyl) benzoic acid Acylium Acylium Ion Intermediate Substrate->Acylium + H+ / - H2O (PPA or Eaton's Rgt) SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack (Ring B, Pos 6') Product 4-Methylfluorenone (Ketone) SigmaComplex->Product - H+ (Aromatization)

Caption: Acid-mediated dehydration pathway yielding the fluorenone scaffold via electrophilic aromatic substitution.

Protocol B1: Polyphosphoric Acid (PPA) Cyclization

Safety Note: PPA is extremely viscous and retains heat. Do not add water to hot PPA.

  • Preparation: Place 20 g of PPA in a 50 mL beaker. Heat to 80°C on a hotplate to reduce viscosity.

  • Addition: Add 2.12 g (10 mmol) of this compound in small portions. Mechanical stirring is preferred over magnetic stirring due to viscosity.

  • Reaction: Increase temperature to 110°C. Stir for 2 hours. The mixture will turn deep red/brown (formation of the acylium cation).

  • Quench: Pour the hot mixture slowly into 200 g of crushed ice/water with rapid stirring. The PPA hydrolyzes, and the product precipitates as a yellow solid.

  • Isolation: Filter the precipitate. Wash with saturated NaHCO₃ (to remove unreacted acid) and water.

  • Yield: Expect >85% conversion to 4-methylfluorenone.

Module C: Modern C-H Functionalization (Lactone Synthesis)

In contrast to the classical acid route, Palladium catalysis allows for C-H activation using the carboxylate as a directing group. This pathway diverges to form a lactone (6H-benzo[c]chromen-6-one derivative) rather than a ketone.

Diagram 2: Pd-Catalyzed Catalytic Cycle

CH_Activation PdII Pd(OAc)2 Coord Coordination (k2-carboxylate) PdII->Coord Substrate CH_Act C-H Activation (Palladacycle) Coord->CH_Act - AcOH Oxidation Oxidation to Pd(IV) CH_Act->Oxidation + PhI(OAc)2 RedElim Reductive Elimination (C-O Bond Formation) Oxidation->RedElim RedElim->PdII - Pd(II) Product Biaryl Lactone RedElim->Product

Caption: Pd(II)/Pd(IV) catalytic cycle for the synthesis of biaryl lactones via carboxylate-directed C-H activation.

Protocol C1: Pd(OAc)₂ / PhI(OAc)₂ Lactonization

Mechanism: The reaction proceeds via a Pd(II)/Pd(IV) manifold where the carboxylate directs the palladium to the ortho position of the adjacent ring.

  • Reagents:

    • Substrate (1.0 mmol)[3]

    • Pd(OAc)₂ (5 mol%)

    • PhI(OAc)₂ (1.5 equiv) - Oxidant

    • Solvent: Acetic Acid or Toluene

  • Conditions: Seal tube, heat to 100°C for 6 hours.

  • Observation: The reaction mixture typically darkens (Pd black formation indicates catalyst decomposition; if this happens early, add 1 equiv of KOAc to stabilize).

  • Product: This yields the lactone , distinct from the fluorenone.

Analytical Validation

Distinguishing the products from Modules B and C is critical.

FeatureStarting MaterialProduct B (Fluorenone)Product C (Lactone)
IR (C=O) ~1680 cm⁻¹ (Broad, Acid)~1715 cm⁻¹ (Ketone)~1735 cm⁻¹ (Ester/Lactone)
¹H NMR -COOH proton (~11-13 ppm)No acidic protonNo acidic proton
¹H NMR (Me) Singlet ~2.2 ppmSinglet ~2.4 ppmSinglet ~2.3 ppm
Appearance White PowderYellow NeedlesWhite/Off-white Solid

References

  • Suzuki Coupling (General & Steric): Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Organic Chemistry Frontiers, 2014.[4]

  • Synthesis of OTBN (Analogous Process): Patent US6433214B1, "Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives."

  • Pd-Catalyzed C-H Activation (Lactonization): Li, S., et al. "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives."[5] Nature Communications, 2016.[5]

  • Intramolecular Cyclization (PPA): "Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid." (General Acid Cyclization Context). ChemInform, 2014.

Sources

Analytical method validation for 2-(2-Methylphenyl)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Principles and Protocols for the Validation of an HPLC-UV Method for the Quantification of 2-(2-Methylphenyl)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework and step-by-step protocols for the validation of an analytical method for the quantification of this compound. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both the theoretical basis and practical application of method validation to ensure the reliability, accuracy, and precision of analytical data.

Introduction: The Imperative of Method Validation

This compound is a key intermediate in the synthesis of various chemical entities and active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is critical for process control, quality assurance, and stability testing. An analytical method, no matter how technologically advanced, is only as good as its proven performance. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] The objective is to demonstrate suitability, reliability, and consistency for its intended purpose.[3]

This guide will detail the validation of a hypothetical, yet representative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. HPLC is a cornerstone technique for the analysis of small molecules due to its high resolving power and sensitivity.[4]

Foundational Elements: The Analytical Procedure

Before validation can commence, a robust analytical method must be developed. For the purpose of this guide, we will assume the following HPLC method has been established for the quantification of this compound.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Instrument HPLC with UV/PDA DetectorStandard for purity and assay of small molecules.
Column C18, 4.6 x 150 mm, 5 µmC18 is a versatile stationary phase for retaining non-polar to moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)A common reversed-phase eluent. Formic acid helps to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 240 nmWavelength selected based on the UV absorbance maximum of this compound.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected studies. Each study evaluates a specific performance characteristic. The logical flow ensures that foundational parameters are established before moving to more complex assessments.

Validation_Workflow cluster_0 Phase 1: System & Method Suitability cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SST System Suitability Testing (SST) Specificity Specificity / Selectivity SST->Specificity Ensures system is fit for purpose Linearity Linearity Specificity->Linearity Confirms analyte is measured without interference Range Range Linearity->Range Defines the working interval Accuracy Accuracy Range->Accuracy Accuracy is tested over the range Precision Precision Range->Precision Precision is tested over the range LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Accuracy at low levels defines LOQ LOD Limit of Detection (LOD) Robustness Robustness LOQ->Robustness Method must be reliable

Caption: Logical workflow for analytical method validation.

System Suitability Testing (SST)

Causality: Before any validation study, we must verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[5] SST is not a validation parameter itself, but a prerequisite to ensure the validity of the results obtained during validation and routine analysis.[6]

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution six consecutive times.

  • Calculate the parameters listed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration and precision.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 1.0% for n=6Demonstrates the precision of the injection and system electronics.
% RSD of Retention Time ≤ 1.0% for n=6Indicates the stability of the pump and mobile phase composition.

Validation Parameters: Protocols and Acceptance Criteria

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][7] It is the first and most critical validation parameter to ensure we are measuring only the intended compound.[7]

Protocol:

  • Blank Analysis: Inject the diluent to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo sample (a mixture of all formulation excipients without the API, if applicable). Inject to ensure no interference from the matrix.

  • Spiked Sample Analysis: Spike the analyte into the placebo mixture. The resulting peak should be pure and spectrally homogenous.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradant peaks (Resolution > 1.5).

  • Peak Purity (PDA Detector): If a Photodiode Array (PDA) detector is used, assess the peak purity of the analyte in both the standard and spiked/stressed samples. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the analyte's retention time.

  • The method is deemed "stability-indicating" if the analyte is resolved from all degradation products.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[8][9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7][9]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels. For an assay, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001800
1101103500
1201204200
Correlation Coefficient (r²) 0.9998
Regression Equation y = 10025x - 1200

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • A visual inspection of the plot should show a linear relationship.

Accuracy

Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1][7] It provides an assurance of the "trueness" of the results.

Protocol:

  • Accuracy is typically assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[9][10][11]

  • For Drug Product: Prepare a placebo and spike it with the analyte at concentrations of 80%, 100%, and 120% of the target concentration. Prepare each level in triplicate.

  • For Drug Substance: Accuracy can be determined by assaying a sample of known purity or by comparing the results to a second, well-characterized method.

  • Analyze the samples and calculate the percentage recovery for each preparation.

Table 4: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%
% RSD 0.5%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD of the recovery values should be ≤ 2.0%.

Precision

Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[7] It reflects the random error of the method and is evaluated at two levels: repeatability and intermediate precision.[11]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Alternatively, analyze nine preparations covering the range (3 levels, 3 replicates each), which can be done concurrently with the accuracy study.[7]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the impact of random events on the method's performance.

  • Calculate the %RSD for both studies and perform a statistical comparison (e.g., F-test) of the variances.

Table 5: Example Precision Data

ParameterAnalyst 1 / Day 1 (n=6)Analyst 2 / Day 2 (n=6)
Mean Assay Value (%) 99.8%100.1%
Standard Deviation 0.450.52
% RSD 0.45% 0.52%

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%. The overall %RSD including both sets of data should also meet this criterion.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[11][12] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11][12][13] These are critical for the analysis of impurities or low-level analytes.

Protocol (Signal-to-Noise Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Inject them to determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • The noise can be determined from the baseline of a blank injection in a region close to the analyte's retention time.[14]

Protocol (Based on Standard Deviation of the Response and the Slope):

  • Calculate the slope (S) from the linearity curve.

  • Determine the standard deviation of the response (σ). This can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ concentration must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that level.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][15] It provides an indication of the method's reliability during normal usage and is crucial for method transfer between laboratories.[16]

Protocol:

  • Identify critical method parameters that could potentially vary during routine use.

  • For each parameter, define a small, deliberate variation around the nominal value (e.g., ± 2%).

  • Analyze a system suitability solution or a sample solution while varying one parameter at a time (One-Factor-At-A-Time, OFAT) or using a Design of Experiments (DoE) approach.

  • Evaluate the impact of these changes on system suitability parameters (e.g., retention time, resolution, tailing factor) and the assay result.

Table 6: Example Robustness Study Parameters

ParameterNominal ValueVariation 1Variation 2
Flow Rate (mL/min) 1.00.981.02
Column Temperature (°C) 302832
% Acetonitrile in Mobile Phase 60%58%62%

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • The change in the assay result should not be statistically significant.

Parameter_Relationships Method Validated Analytical Method Range Range Method->Range Specificity Specificity Method->Specificity LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity Linearity Range->Linearity Establishes boundaries for Accuracy Accuracy Range->Accuracy Establishes boundaries for Precision Precision Range->Precision Establishes boundaries for Specificity->Accuracy Ensures measurement is of analyte only Specificity->Precision Ensures measurement is of analyte only LOQ->Accuracy Requires acceptable accuracy LOQ->Precision Requires acceptable precision

Caption: Interconnectivity of key validation parameters.

Conclusion

The validation of an analytical method is a systematic and essential process in drug development and quality control. By rigorously evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, we establish a high degree of confidence in the analytical data generated. The protocols and criteria outlined in this application note provide a robust framework for the successful validation of an HPLC-UV method for the quantification of this compound, ensuring that the method is suitable for its intended purpose and compliant with global regulatory expectations.

References

  • Analytical method validation: A brief review.Journal of Pharmacy Research.
  • How to do HPLC method validation.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.Chiang Mai Journal of Science.
  • The 6 Key Aspects of Analytical Method Valid
  • Small Molecules Analysis & QC.Sigma-Aldrich.
  • Analytical Method Validation: are your analytical methods suitable for intended use?Thermo Fisher Scientific.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.Technology Networks.
  • Linearity and Range in Analytical Method Valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
  • Analytical Method Validation: Back to Basics, Part II.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.European Medicines Agency (EMA).
  • Understanding the Four Types of Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures.U.S.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles.
  • Limit of Blank, Limit of Detection and Limit of Quantitation.Clinical Biochemist Reviews via NIH.
  • System Suitability in HPLC Analysis.Pharmaguideline.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (EMA).
  • System Suitability Testing: Ensuring Reliable Results.Lab Manager.
  • Robustness and Ruggedness Testing in Analytical Chemistry.Lab Manager.
  • Evaluating System Suitability - CE, GC, LC and A/D ChemSt
  • Why a robust method is essential in pharmaceutical analysis.
  • Explain like I'm 5: Why are limit of detection (LoD)

Sources

Application Note: Scale-up Synthesis of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2-methylphenyl)benzoic acid (CAS: 13302-98-2), a critical biaryl intermediate used in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds (e.g., sartans, anthraquinone derivatives). Unlike standard biaryl couplings, this synthesis presents a "di-ortho" steric challenge. This guide transitions from bench-scale exploration to a kilogram-ready process, emphasizing a Suzuki-Miyaura cross-coupling strategy that utilizes an "Acid-Base Switch" purification technique, eliminating the need for chromatographic separation.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl bond with steric hindrance at the ortho positions of both rings (the carboxylic acid on Ring A and the methyl group on Ring B).

Strategic Disconnection[1]
  • Bond Formed: Biaryl C-C bond.

  • Methodology: Palladium-catalyzed Suzuki-Miyaura coupling.[1][2]

  • Key Challenge: Steric impedance (Ortho-Ortho coupling) and preventing protodeboronation of the boronic acid.

Route Selection

While Grignard coupling (e.g., o-tolylmagnesium bromide + phthalic anhydride) is theoretically possible, it often suffers from bis-addition side reactions and requires cryogenic control. The Suzuki-Miyaura route is selected for scale-up due to:

  • Functional Group Tolerance: Compatible with the free carboxylic acid (as a salt).

  • Safety: Avoids pyrophoric organometallics.

  • Purification: The acidic nature of the product allows for high-purity isolation via pH manipulation.

Reaction Scheme

The synthesis couples 2-bromobenzoic acid with 2-methylphenylboronic acid .

ReactionScheme SM1 2-Bromobenzoic Acid (C7H5BrO2) Reagents Pd(PPh3)4 (1 mol%) Na2CO3 (aq) Toluene/EtOH Reflux, 8-12h SM1->Reagents SM2 2-Methylphenylboronic Acid (C7H9BO2) SM2->Reagents Product This compound (Target Biaryl) Reagents->Product Suzuki Coupling

Figure 1: Reaction scheme for the synthesis of this compound.

Critical Process Parameters (CPP)

To ensure reproducibility and safety during scale-up, the following parameters must be controlled:

ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₄ or Pd(OAc)₂/SPhos Standard Pd(PPh₃)₄ works, but SPhos (Buchwald ligand) significantly accelerates di-ortho coupled biaryl formation if kinetics are sluggish.
Base Na₂CO₃ or K₂CO₃ (2.5 equiv)Must neutralize the starting acid (1 eq) and activate the boronic acid (1.5 eq).
Solvent Toluene : Ethanol : Water (4:1:1) The ternary system ensures solubility of the organic halide, the boronic acid, and the inorganic base.
Temperature Reflux (approx. 85-90°C) Essential to overcome the activation energy barrier imposed by steric hindrance.
Stoichiometry Boronic Acid (1.1 - 1.2 equiv) A slight excess compensates for potential protodeboronation side reactions.

Scale-Up Protocol (100g Basis)

This protocol is designed for a 100g output but is linearly scalable to 1kg.

Materials Bill
ReagentMW ( g/mol )Equiv.Mass/Vol
2-Bromobenzoic Acid 201.021.00100.0 g
2-Methylphenylboronic Acid 135.961.1577.8 g
Pd(PPh₃)₄ 1155.560.01 (1 mol%)5.75 g
Sodium Carbonate (Na₂CO₃) 105.992.50131.8 g
Toluene -Solvent800 mL
Ethanol (95%) -Co-solvent200 mL
Water (DI) -Solvent400 mL
Step-by-Step Methodology
Step 1: Reaction Setup
  • Reactor Loading: Into a 3L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Toluene (800 mL), Ethanol (200 mL), and 2-Bromobenzoic acid (100 g).

  • Dissolution: Stir until the solid is mostly dispersed.

  • Base Addition: Dissolve Na₂CO₃ (131.8 g) in Water (400 mL) and add this solution to the reactor. Note: CO₂ evolution may occur; ensure adequate venting.

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen for 20 minutes to remove dissolved Oxygen. This prevents catalyst deactivation and homocoupling.

  • Catalyst Addition: Under a positive flow of Nitrogen, add Pd(PPh₃)₄ (5.75 g) and 2-Methylphenylboronic acid (77.8 g).

Step 2: Reaction
  • Heating: Heat the mixture to vigorous reflux (~85°C internal temperature).

  • Monitoring: Maintain reflux for 8–12 hours.

    • IPC (In-Process Control): Sample 50 µL, quench in dilute HCl/MeCN. Analyze by HPLC. Target: <1% residual 2-Bromobenzoic acid.

Step 3: Work-Up (Acid-Base Switch)

This purification strategy exploits the acidic nature of the product to remove non-acidic impurities (e.g., biaryl homocoupling, phosphine oxides) without chromatography.

  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Phase Separation: Transfer to a separatory funnel. The product is currently in the Aqueous Layer (as the Sodium Benzoate salt).

    • Action: Separate the layers.[3] Keep the Aqueous Layer .

    • Action: Extract the Organic Layer with 100 mL 1M NaOH to recover any entrained product. Combine this with the main Aqueous Layer.

  • Impurity Wash: Wash the combined Aqueous Layer with Toluene (2 x 200 mL).

    • Rationale: This removes non-acidic organic impurities (catalyst ligands, dimers) while the product remains safely in the water phase. Discard these Toluene washes.

  • Precipitation: Transfer the washed Aqueous Layer back to a clean flask. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with Water (3 x 200 mL) to remove inorganic salts.

Step 4: Purification (Crystallization) [3]
  • Drying: Air dry the crude solid to reduce water content.

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Isopropanol (or Ethanol/Water mixture).

    • Allow to cool slowly to room temperature, then chill to 0–5°C.

    • Filter the pure crystals.[3]

  • Final Dry: Dry in a vacuum oven at 50°C for 12 hours.

Work-Up Logic Flowchart

WorkupFlow ReactionMix Reaction Mixture (Biphasic: Toluene/Aq Base) Product is Na-Salt (Soluble in Water) PhaseSep Phase Separation ReactionMix->PhaseSep OrgLayer Organic Layer (Contains Impurities/Catalyst) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer DiscardOrg Discard Organic Wash OrgLayer->DiscardOrg Wash Wash Aq Layer with Toluene AqLayer->Wash Acidify Acidify with HCl to pH 1 Wash->Acidify Precipitate Product Precipitates (Free Acid Form) Acidify->Precipitate Filter Filtration & Recrystallization Precipitate->Filter FinalProduct Pure this compound Filter->FinalProduct

Figure 2: "Acid-Base Switch" purification workflow ensuring high purity without chromatography.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Expected Retention: this compound will elute later than 2-bromobenzoic acid due to increased lipophilicity.

Specification Targets:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0%.[4]

  • Melting Point: 102–104°C (Lit. value).

Safety & Waste Management (EHS)

  • Palladium Waste: All filter papers and organic washes containing catalyst residues must be segregated for heavy metal disposal/recovery.

  • Toluene: Flammable and reprotoxic. Use in a fume hood.

  • Acidification: The acidification step generates CO₂ if excess carbonate is present. Add acid slowly to prevent foaming over.

References

  • Suzuki-Miyaura Cross-Coupling Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Scale-Up of Biaryl Carboxylic Acids: Goossen, L. J., et al. (2006). Synthesis of Biaryls via Decarboxylative Coupling.[5] Journal of the American Chemical Society, 128(30), 12604-12605. (Provides context on alternative routes and stability). Link

  • Purification Strategies for Benzoic Acid Derivatives: Amrita University O-Labs. (2015). Purification of Benzoic Acid by Crystallization.[3] (General principles applicable to the workup). Link

  • Steric Hindrance in Suzuki Coupling: Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. (Rationale for using SPhos if standard conditions fail). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-Methylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and yield optimization of 2-(2-Methylphenyl)benzoic acid (CAS: 4371-31-7). It is designed for researchers encountering stalled reactions, low yields, or purification difficulties.

Current Status: Operational Topic: Yield Optimization & Troubleshooting Methodology: Suzuki-Miyaura Cross-Coupling (Sterically Hindered Systems)

Core Synthesis Strategy: The "Ester-First" Protocol

Why your yield is likely low: Direct coupling of 2-halobenzoic acids with sterically hindered boronic acids (like 2-methylphenylboronic acid) often fails because the free carboxylate group can coordinate to the Palladium center, forming unreactive species, or undergo competitive protodecarboxylation. Furthermore, the ortho-methyl group creates significant steric strain, slowing the transmetallation step.

The Solution: Use Methyl 2-bromobenzoate as the electrophile. The ester group prevents catalyst poisoning and improves solubility. Hydrolyze the ester to the acid after the difficult C-C bond formation.

Optimized Experimental Protocol

Target Scale: 1.0 mmol

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Electrophile Methyl 2-bromobenzoate1.0Substrate (Protected Acid)
Nucleophile 2-Methylphenylboronic acid1.5Excess compensates for deboronation
Catalyst SPhos Pd G2 0.02 (2 mol%)Bulky ligand facilitates coupling
Base Potassium Phosphate (

)
3.0Promotes transmetallation
Solvent Toluene : Water (10:1)0.2 MBiphasic system dissolves inorganic base

Step-by-Step Workflow:

  • Charge: Add Methyl 2-bromobenzoate (215 mg, 1 mmol), 2-Methylphenylboronic acid (204 mg, 1.5 mmol), and

    
     (636 mg, 3 mmol) to a reaction vial.
    
  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen kills the active Pd(0) species.

  • Catalyst Addition: Add SPhos Pd G2 (14.4 mg, 0.02 mmol) quickly under inert flow.

  • Solvent: Add degassed Toluene (4.5 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 12–16 hours with vigorous stirring.

  • Hydrolysis (One-Pot Optional): Cool to RT. Add 2 mL of 4M NaOH and 2 mL MeOH. Stir at 60°C for 2 hours until the ester spot disappears on TLC.

  • Workup: Acidify aqueous layer to pH 2 with HCl. The product, this compound, will precipitate or can be extracted with Ethyl Acetate.[8]

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."

Diagnosis: Protodeboronation of the boronic acid.[9] Explanation: Ortho-substituted arylboronic acids are highly susceptible to hydrolytic C-B bond cleavage under basic aqueous conditions.[10] The 2-methyl group sterically accelerates this side reaction. Once the boronic acid converts to Toluene (via protodeboronation), the reaction stops because the nucleophile is gone. Corrective Action:

  • Increase Boronic Acid: Use 2.0 equivalents from the start.

  • Switch Solvent: Move to anhydrous conditions. Use DMF or Dioxane with anhydrous

    
      at 110°C.
    
  • Slow Addition: Add the boronic acid solution slowly via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.

Issue 2: "I see a significant amount of homocoupling (2,2'-dimethylbiphenyl)."

Diagnosis: Oxidative Homocoupling . Explanation: This occurs when oxygen enters the system. The boronic acid reacts with itself rather than the halide. Corrective Action:

  • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Vessel Integrity: Ensure septa are not pierced multiple times.

Issue 3: "The product is difficult to purify from the starting material."

Diagnosis: Incomplete Hydrolysis or Neutral Impurities . Explanation: If you followed the "Ester-First" route, you might have unreacted ester mixed with the acid. Corrective Action:

  • Acid/Base Extraction (Self-Validating Purification):

    • Dissolve crude mixture in Ether/EtOAc.

    • Extract with 1M NaOH (Product moves to aqueous phase as carboxylate).

    • Wash organic phase (removes unreacted ester, halides, and homocoupled byproducts).

    • Acidify aqueous phase with HCl (Product precipitates).

    • Filter or extract back into organic solvent.[5] This yields >98% purity without column chromatography.

Mechanism & Logic Visualization

The following diagram illustrates the decision logic for optimizing this specific sterically hindered coupling.

OptimizationLogic Start Start: Low Yield of This compound CheckSM Analyze Crude Mixture: What is the major impurity? Start->CheckSM Res_SM Unreacted Aryl Halide (Boronic acid consumed) CheckSM->Res_SM Reaction Stalled Res_Homo Homocoupled Boronic Acid (2,2'-dimethylbiphenyl) CheckSM->Res_Homo Dimer found Res_Deboro Toluene (from Boronic acid) (Protodeboronation) CheckSM->Res_Deboro Volatile byproduct Sol_Cat Action: Switch Ligand Use SPhos or XPhos (Increase steric bulk) Res_SM->Sol_Cat Oxidative Addition too slow Sol_O2 Action: Improve Degassing Freeze-Pump-Thaw Res_Homo->Sol_O2 Oxygen present Sol_Anhydrous Action: Anhydrous Conditions DMF + Cs2CO3 (Stop Hydrolysis) Res_Deboro->Sol_Anhydrous Hydrolysis too fast Sol_Cat->Start Re-run Sol_O2->Start Re-run Sol_Anhydrous->Start Re-run

Caption: Decision tree for diagnosing reaction failure modes based on crude mixture analysis.

Frequently Asked Questions (FAQs)

Q: Why use SPhos? Can't I use Pd(PPh3)4? A: No.


 is ineffective for ortho-ortho substituted biaryls. The steric bulk of the methyl group hinders the transmetallation step. SPhos  (and XPhos ) are electron-rich, bulky biaryl phosphine ligands designed specifically to facilitate oxidative addition and, crucially, to create a pocket that accelerates reductive elimination in crowded systems [1].

Q: Can I use the free benzoic acid instead of the ester? A: Yes, but it requires modification. If you must use 2-bromobenzoic acid, use water as the solvent with


 and a water-soluble catalyst system. However, yields are typically 15-20% lower than the ester route due to the solubility issues of the intermediate Pd-carboxylate species.

Q: Is this reaction scalable to 100g? A: Yes. For scale-up:

  • Heat Management: The reaction is exothermic. Dose the catalyst or base slowly.[11]

  • Purification: The Acid/Base extraction method described above eliminates the need for massive silica gel columns, making it ideal for kilogram-scale production.

Q: Are there Green Chemistry alternatives for the solvent? A: Yes. 2-MeTHF (2-Methyltetrahydrofuran) can replace Toluene. It is derived from renewable resources and separates well from water during workup.

References

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes.[12] Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

Sources

Technical Support Center: Purification of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Purification & Isolation of CAS: 7116-50-9

Executive Summary

Welcome to the technical support hub for 2-(2-Methylphenyl)benzoic acid (also known as


).

This molecule presents a unique set of purification challenges compared to its para-substituted isomers. The ortho-ortho substitution creates significant steric strain, forcing the two phenyl rings to twist (dihedral angle


). This "twisted" conformation disrupts crystal packing, leading to frequent "oiling out" during crystallization and potential atropisomerism (rotamers) in NMR/HPLC analysis. Furthermore, as a likely product of Suzuki-Miyaura coupling, it often retains tenacious boron impurities and palladium residues.

This guide moves beyond standard textbook workups, offering field-proven protocols to isolate high-purity material suitable for pharmaceutical (Sartan intermediates) or optoelectronic applications.

Module 1: The "Sticky" Impurity (Boronic Acid Removal)

User Question: "I have performed a Suzuki coupling, but my product contains 5-10% of the starting material (2-methylphenylboronic acid). It co-elutes on silica and co-crystallizes. How do I get rid of it?"

Technical Diagnosis: Boronic acids are amphiphilic and often possess similar polarity to the corresponding carboxylic acid product. Standard acid-base extractions often fail because both the product (


) and the boronic acid (

) can partially ionize or form hydrogen-bonded aggregates.

The Solution: The Sorbitol Complexation Wash This is the most robust method for removing boronic acids without chromatography. Polyols (like sorbitol) form a cyclic ester (boronate complex) with the boronic acid. This complex is highly water-soluble and much more acidic than the free boronic acid, allowing it to be washed away while your lipophilic product remains in the organic phase.

Protocol: Sorbitol-Assisted Extraction
  • Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane ). Use approximately 10 mL solvent per gram of crude.

  • Preparation of Wash Solution: Prepare a 5-10% w/v aqueous D-Sorbitol solution.

  • The Wash:

    • Add the Sorbitol solution to the organic phase (1:1 volume ratio).

    • Shake vigorously for 5–10 minutes. Note: The complexation is an equilibrium process; vigorous mixing is essential.

    • Separate the layers.[1] The boronic acid is now trapped in the aqueous layer as the sorbitol complex.

  • Standard Workup: Wash the organic layer once with water (to remove excess sorbitol), then brine, dry over

    
    , and concentrate.
    

Why this works: The equilibrium constant for boronic acid + sorbitol


 boronate complex is very high. The complex is extremely hydrophilic, effectively "pulling" the impurity out of the organic phase.

Module 2: Heavy Metal Scavenging (Palladium Removal)

User Question: "My final product is grey/brown, and ICP-MS shows Palladium >500 ppm. Recrystallization isn't lowering it enough."

Technical Diagnosis: Carboxylic acids are excellent ligands for Palladium, often retaining catalyst residues more stubbornly than neutral compounds. Crystallization can sometimes concentrate Pd impurities if the metal occludes within the crystal lattice.

The Solution: Chelation & Adsorption Workflow Do not rely on crystallization alone.[2] You must intercept the Pd before the final solid isolation.

Decision Matrix: Pd Removal Strategies
Pd LevelRecommended TreatmentOperational Note
>1000 ppm Activated Carbon (Darco KB-G) Add 10 wt% carbon to hot solution, stir 1h, filter hot over Celite.
100-1000 ppm Silica-Based Scavengers (e.g., SiliaMetS® Thiol) Best for carboxylic acids. Stir in organic solvent at 50°C for 2-4h.
<100 ppm Crystallization with Additive Add 1% N-Acetylcysteine during crystallization to keep Pd in mother liquor.
Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture Sorbitol Step 1: Sorbitol Wash (Removes Boronic Acid) Start->Sorbitol CheckPd Check Pd Color/Content Sorbitol->CheckPd Carbon High Pd: Activated Carbon Treatment CheckPd->Carbon Dark/Grey Scavenger Med Pd: Thiol-Silica Scavenger CheckPd->Scavenger Light Brown Cryst Step 3: Crystallization CheckPd->Cryst Off-white Carbon->Cryst Scavenger->Cryst Final Pure Product (<10ppm Pd, >99% purity) Cryst->Final

Figure 1: Integrated purification workflow prioritizing impurity removal before crystallization.

Module 3: Crystallization & The "Oiling Out" Phenomenon

User Question: "I tried recrystallizing from hot ethanol/water, but as it cooled, the product separated as a sticky oil at the bottom, not crystals. Why?"

Technical Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).

  • Melting Point Depression: Impurities lower the melting point. If the purity is <90%, the effective MP might drop below the boiling point of your solvent.

  • Steric Twist: The 2-(2-methylphenyl) substitution prevents efficient pi-stacking. The molecule struggles to organize into a lattice, making the amorphous liquid state energetically competitive.

The Solution: The "Drowning-Out" Technique Avoid cooling-induced crystallization for the first crop. Use anti-solvent addition at a constant temperature.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol
Toluene / Heptane 1 : 3Dissolve in min. Toluene at 60°C. Add Heptane dropwise until cloudy. Seed. Cool slowly.
IPA / Water 2 : 1Dissolve in IPA (Isopropanol) at RT. Slowly add water. Avoid hot Ethanol as it promotes esterification if acidic catalyst remains.
Acetic Acid / Water 1 : 1Good for very crude material. Dissolve in hot AcOH; add water. (Aggressive, but effective).
Troubleshooting "Oiling Out"

If oiling occurs:

  • Re-heat the mixture until the oil dissolves.

  • Add a Seed Crystal: This is critical. If you have no seed, scratch the glass vigorously.

  • Add more Solvent: You may be too concentrated. Dilute by 10-20%.

  • Hold Temperature: Do not cool to 0°C immediately. Hold at 25-30°C and stir for hours to allow the oil to reorganize into a solid.

Module 4: Analytical FAQ (HPLC & NMR)

User Question: "My NMR shows split peaks (doubling of signals), and HPLC shows a tailing peak. Is my product impure?"

Technical Answer:

1. NMR Rotamers (Atropisomerism):

  • Observation: You see two sets of peaks in

    
     or 
    
    
    
    NMR.
  • Cause: The ortho-methyl and ortho-carboxylic acid groups clash. Rotation around the central phenyl-phenyl bond is restricted. On the NMR timescale, you are seeing two conformers.

  • Validation: Run the NMR at elevated temperature (e.g., 50-60°C in DMSO-

    
    ). If the peaks coalesce into sharp singlets, it is not  an impurity; it is just restricted rotation.
    

2. HPLC Tailing:

  • Observation: The main peak trails off to the right.

  • Cause: Carboxylic acids dimerize on non-polar columns (C18) or interact with silanol groups.

  • Fix: Ensure your mobile phase contains a modifier.

    • Acidic Method: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Buffer Method: 10mM Ammonium Acetate (pH 4.5). Avoid neutral pH.

References

  • Suzuki Coupling & Boronic Acid Removal

    • Method: "Use of Sorbitol to Facilitate the Removal of Boronic Acid Byproducts."[3][4]

    • Source:Angew. Chem. Int. Ed., 2010, 49, 2883–2887.
    • Link:[Link]

  • Synthesis of Methylphenylbenzoic Acids (Sartan Intermediates)
  • Palladium Removal Strategies

    • Method: "Palladium Extraction Following Metal-C
    • Source:Org.[1][5][6][7][8][9] Process Res. Dev., 2023, 27, 11.[8][10]

    • Link:[Link]

  • Compound Data

    • Molecule: this compound (CAS 7116-50-9).
    • Source: PubChem Compound Summary.
    • Link:[Link]

Sources

Improving the reaction conditions for 2-(2-Methylphenyl)benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve your reaction outcomes. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific challenges you may encounter during the synthesis of this compound, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Suzuki-Miyaura coupling for this specific biaryl carboxylic acid can stem from several factors, often related to steric hindrance and the electronic properties of the substrates. The ortho-substituents on both coupling partners can impede the catalytic cycle. Here’s a breakdown of potential causes and corresponding optimization strategies:

Causality Behind Low Yields:

  • Inefficient Oxidative Addition: The palladium(0) catalyst must first undergo oxidative addition with the aryl halide (e.g., 2-bromobenzoic acid or its ester). The electron-withdrawing nature of the carboxylic acid group can deactivate the aryl halide, slowing this crucial first step.

  • Slow Transmetalation: This is often the rate-limiting step. The transfer of the aryl group from the organoboron reagent to the palladium center can be sterically hindered by the ortho-methyl group on the phenylboronic acid and the ortho-carboxylate group on the aryl halide. The choice of base is critical here as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating transmetalation.[1]

  • Premature Catalyst Decomposition: The palladium catalyst, particularly in its Pd(0) state, can be unstable and precipitate as palladium black, reducing the effective catalyst concentration. The choice of ligand is paramount to stabilizing the catalyst.

  • Competitive Side Reactions: Homocoupling of the boronic acid (Glaser-type coupling) or the aryl halide can consume starting materials and complicate purification.

Optimization Strategies:

ParameterRecommendationRationale
Catalyst/Ligand System Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1]These ligands stabilize the Pd(0) species, promote oxidative addition by increasing electron density on the palladium center, and facilitate the final reductive elimination step due to their steric bulk.[2][3][4]
Base A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often effective.[1] In some cases, organic bases like triethylamine can be used.The base activates the boronic acid to form a boronate species, which is more competent for transmetalation. The choice of base can significantly impact the reaction rate and yield.[1][5]
Solvent A polar aprotic solvent system, often with water, is preferred. Common choices include toluene/water, dioxane/water, or THF/water.[6]Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. The organic solvent solubilizes the organic reactants and the catalyst complex.
Temperature Reaction temperatures typically range from 80-110 °C.Higher temperatures can overcome the activation energy barrier for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition.
Starting Materials Consider using the methyl or ethyl ester of 2-bromobenzoic acid instead of the free acid. The acid can then be regenerated by saponification.The free carboxylic acid can sometimes interfere with the basic conditions of the reaction or coordinate to the palladium center, inhibiting catalysis. Esterification protects the carboxylic acid group.[7][8]
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - 2-Halobenzoic acid derivative - 2-Methylphenylboronic acid - Palladium catalyst - Ligand - Base - Solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) reagents->reaction 1. Setup workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup 2. Reaction purification Purification: - Column chromatography or - Recrystallization workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Question 2: I am attempting an Ullmann condensation to synthesize this compound, but the reaction is sluggish and requires very high temperatures. How can I improve the reaction conditions?

Answer:

The classic Ullmann condensation is notorious for requiring harsh reaction conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper.[9] However, modern modifications have significantly improved the feasibility of this reaction at lower temperatures.

Understanding the Challenges:

  • Low Reactivity of Copper: In its metallic form, copper has low reactivity. The reaction relies on the formation of organocopper intermediates, which is often slow.[10]

  • Poor Solubility: The substrates and the copper catalyst often have poor solubility in common organic solvents at lower temperatures.

  • Substrate Deactivation: As with the Suzuki coupling, the electron-withdrawing carboxylate group can deactivate the aryl halide.

Strategies for Improvement:

ParameterRecommendationRationale
Copper Source Use a Cu(I) salt, such as CuI or CuBr, instead of copper powder.Cu(I) salts are more reactive and soluble than metallic copper, facilitating the formation of the active catalytic species at lower temperatures.[9][10]
Ligand The addition of a ligand is crucial for modern Ullmann reactions. L-proline, N,N'-dimethylethylenediamine (DMEDA), and various phenanthroline derivatives are effective.Ligands stabilize the copper center, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
Base A strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required.[9]The base is essential for the coupling, though its exact role can be complex, potentially involving the formation of a more reactive copper species or assisting in the deprotonation of one of the coupling partners in related reactions.[5][11]
Solvent High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used.These solvents can solubilize the reactants and the catalyst system at the required reaction temperatures, which are typically in the range of 100-150 °C for ligand-assisted reactions.
Catalytic Cycle: Ligand-Assisted Ullmann Coupling

Ullmann_Cycle CuI_L Cu(I)-Ligand OxAdd Oxidative Addition Intermediate CuI_L->OxAdd Ar-X Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar'-M Product_Complex Product-Cu(I) Complex Transmetalation->Product_Complex Reductive Elimination Product_Complex->CuI_L Ar-Ar'

Sources

Technical Support Center: HPLC Separation of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Isomer Separation & Peak Shape Anomalies Molecule Class: Biaryl Carboxylic Acids

Executive Summary: The "Isomer" Paradox

Welcome to the technical support center. If you are struggling with the HPLC separation of 2-(2-Methylphenyl)benzoic acid , you are likely facing one of two distinct challenges. To provide the correct solution, we must first define which "isomers" you are targeting:

  • Regioisomers (Constitutional Isomers): You are trying to separate the target product (2-methyl) from synthetic byproducts like 2-(3-methylphenyl)benzoic acid or 2-(4-methylphenyl)benzoic acid . This is common in Suzuki cross-coupling reactions.

  • Atropisomers (Conformational Isomers): You observe split peaks, shoulders, or broad plateaus for the pure compound and suspect chiral separation of the axial stereoisomers (

    
    /
    
    
    
    helicity).

This guide addresses both scenarios with self-validating protocols.

Module 1: Separating Regioisomers (Purity Analysis)

The Challenge: Standard C18 columns often fail to resolve the 2-methyl, 3-methyl, and 4-methyl isomers because their hydrophobicity is nearly identical.

The Solution: You must exploit shape selectivity and


-

interactions
rather than just hydrophobicity.
Recommended Protocol: The "Phenyl-Hexyl" Switch

Switching from an alkyl-chain stationary phase (C18/C8) to a phenyl-based phase significantly improves resolution for aromatic isomers. The biphenyl structure of your analyte interacts via


-stacking with the phenyl-hexyl ligands.
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Mechanism
Column C18 (ODS)Phenyl-Hexyl or Biphenyl

-

interactions discriminate based on electron density and steric shape.
Mobile Phase A Water (neutral)Water + 0.1% TFA (pH ~2.0) Suppresses ionization of -COOH (pKa ~3.9), preventing peak tailing.
Mobile Phase B AcetonitrileMethanol Methanol promotes stronger

-

interactions than ACN.
Temperature Ambient35°C - 40°C Reduces viscosity and improves mass transfer for sharper peaks.
Step-by-Step Optimization Workflow
  • Acidify: Ensure Mobile Phase A is pH < 2.5. The pKa of this compound is approximately 3.9. Operating near the pKa causes "peak splitting" due to mixed ionization states.

  • Screen: Inject the mixture on a Phenyl-Hexyl column with a 5-95% Methanol gradient over 20 minutes.

  • Refine: If resolution (

    
    ) < 1.5 between the 2-methyl and 3-methyl isomers, lower the gradient slope (e.g., 40-70% Methanol over 20 mins).
    

Module 2: Troubleshooting "Ghost" Peaks (Atropisomerism)

The Challenge: You inject a pure sample of this compound, but you see:

  • A split peak connected by a "saddle" (plateau).

  • An unusually broad peak that disappears or sharpens when the column temperature changes.

The Diagnosis: You are observing Dynamic Atropisomerism . Unlike highly hindered biaryls (e.g., BINAP), this compound has only two ortho-substituents (a methyl and a carboxyl). The rotational energy barrier is relatively low (< 20 kcal/mol).[1] This classifies it as a Class 1 Atropisomer [1].

  • At Room Temp: The isomers interconvert on the timescale of the HPLC run. The "split" is not an impurity; it is the molecule rotating between its

    
     and 
    
    
    
    conformations inside the column.
Validation Experiment: Variable Temperature (VT) HPLC

To confirm this diagnosis, perform the following stress test. This is a self-validating protocol.

  • Run 1 (Cold): Set column oven to 10°C .

    • Result: The rotation slows down. You may see two distinct peaks (chiral separation) if using a chiral column, or a very broad, split peak on RP-HPLC.

  • Run 2 (Hot): Set column oven to 50°C - 60°C .

    • Result: The rotation becomes rapid relative to the chromatographic timescale. The split peaks will coalesce into a single, sharp peak .

Verdict: If the peaks merge at high temperature, do not attempt to purify these isomers . They are unstable and will racemize immediately upon isolation. Treat the substance as a single chemical entity.

Module 3: Troubleshooting Logic Tree

Use the following diagram to diagnose your specific chromatogram issue.

HPLC_Troubleshooting Start Start: Analyze Chromatogram Issue_Type What is the primary defect? Start->Issue_Type Tailing Peak Tailing (As > 1.5) Issue_Type->Tailing Split Split / Double Peaks Issue_Type->Split Overlap Co-elution of Isomers Issue_Type->Overlap Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Temp Perform VT-HPLC Test (Run at 60°C) Split->Check_Temp Check_Col Current Column Chemistry? Overlap->Check_Col Action_Acid Add 0.1% TFA or Formic Acid (Target pH < 2.5) Check_pH->Action_Acid pH was > 3 Result_Merge Peaks Merge? Check_Temp->Result_Merge Diag_Atrop Diagnosis: Dynamic Atropisomerism (Not an impurity) Result_Merge->Diag_Atrop Yes Diag_Impurity Diagnosis: Contamination or Regioisomer Result_Merge->Diag_Impurity No Action_Phenyl Switch to Phenyl-Hexyl (Leverage Pi-Pi Stacking) Check_Col->Action_Phenyl Using C18

Figure 1: Decision matrix for diagnosing HPLC anomalies with biaryl carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why does my peak tail severely even with 0.1% Formic Acid? A: Formic acid is a weak acid. For some columns, residual silanols (Si-OH) on the silica surface are still active and interact with the protonated carboxylic acid of your analyte.

  • Fix: Switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA is a stronger acid and also acts as an ion-pairing agent, effectively "masking" the silanols and sharpening the peak. Alternatively, use a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus) designed to minimize silanol activity [2].

Q2: Can I separate the enantiomers using Chiral HPLC? A: Technically, yes, but practically, no. You can separate them on a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IA) at low temperatures (-10°C to 0°C) . However, because the rotational barrier is low, the collected fractions will racemize back to a 50:50 mixture within minutes at room temperature. This is purely an academic exercise and not viable for drug development purification [3].

Q3: The retention time shifts between runs. Why? A: This is often due to pH fluctuation. Because the pKa is ~3.9, a mobile phase pH of 3.5 to 4.5 is in the "buffer danger zone" where small changes in pH cause large changes in the ionization ratio (neutral vs. anion).

  • Fix: Lock the pH well away from the pKa. Use pH 2.0 (fully protonated) or pH 7.0 (fully ionized), though pH 2.0 is preferred for retention on RP-HPLC.

References

  • LaPlante, S. R., et al. "Atropisomerism in medicinal chemistry: challenges and opportunities." Journal of Medicinal Chemistry, 2011. Link

  • McCalley, D. V. "The effect of mobile phase additives on the separation of basic and acidic compounds." Journal of Chromatography A, 2003. Link

  • Clayden, J., et al. "The challenge of atropisomerism in drug discovery." Nature Chemistry, 2009. Link

Sources

Technical Support Center: Catalyst Selection for 2-(2-Methylphenyl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving 2-(2-Methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your synthetic work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of biaryl compounds derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary troubleshooting steps?

A1: Achieving a high yield in cross-coupling reactions, especially with sterically hindered substrates like this compound, requires careful attention to several factors. Here is a systematic approach to diagnosing the issue:

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are paramount. Trace amounts of water or oxygen can significantly deactivate the catalyst.[1] Ensure all solvents are freshly distilled or from a reliable commercial source and that all reagents are of high purity.

  • Catalyst Activity and Choice: The selection of the palladium source and the supporting ligand is critical for success.[2]

    • Precatalyst vs. In-situ Generation: Palladium(II) precatalysts need to be reduced to the active Pd(0) species in the reaction mixture. If this reduction is inefficient, the catalytic cycle will not proceed effectively.[1] Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[3]

    • Ligand Selection for Steric Hindrance: The steric bulk of this compound necessitates the use of specialized ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often effective for sterically demanding couplings.[4] These ligands promote the formation of the active catalytic species and stabilize it throughout the reaction.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Ensure your reaction vessel was thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Base Selection: The choice of base can dramatically influence the reaction outcome. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can affect the transmetalation step.

Issue 2: Catalyst Deactivation

Q2: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A2: Catalyst deactivation is a common issue in cross-coupling reactions and can stem from several sources:

  • Substrate-Induced Deactivation: The carboxylic acid moiety in this compound can potentially coordinate to the palladium center, leading to inactive complexes. While less common than with nitrogen-containing heterocycles, this interaction can still hinder catalytic activity.[5]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation.[6] Ensure that all components of your reaction are rigorously deoxygenated. The presence of trace oxygen can lead to the formation of phosphine oxides, which are ineffective ligands.

  • Formation of Inactive Palladium Species: At high concentrations or temperatures, palladium can aggregate to form inactive palladium black. The choice of ligand plays a crucial role in preventing this aggregation by stabilizing the monomeric active catalyst.[7][8]

  • Impure Reagents: Impurities in the starting materials or solvents can act as catalyst poisons. It is crucial to use highly pure reagents.[3]

Troubleshooting Steps:

  • Monitor the reaction: Use techniques like TLC, GC, or LC-MS to track the reaction's progress. A reaction that slows down or stops is a clear sign of catalyst deactivation.[6]

  • Adjust catalyst loading: While lower catalyst loadings are economically and environmentally desirable, a slight increase might be necessary to overcome deactivation by trace impurities.[6]

  • Screen different ligands: If deactivation is suspected, screening a panel of bulky, electron-rich ligands can help identify a more robust system for your specific substrates.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst and reaction condition selection for transformations involving this compound.

Q3: Which type of cross-coupling reaction is most suitable for synthesizing derivatives of this compound?

A3: The Suzuki-Miyaura coupling is a highly versatile and commonly employed method for C-C bond formation and is well-suited for substrates like this compound.[10] This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. Its tolerance for a wide range of functional groups makes it a robust choice.[11]

Other notable cross-coupling reactions include:

  • Ullmann Condensation: A copper-catalyzed reaction that can be used for C-O, C-N, and C-S bond formation.[12][13] It often requires higher temperatures than palladium-catalyzed reactions.[12]

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, which is useful for synthesizing aniline derivatives.[14][15][16]

  • Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium.[17]

Q4: How do I select the optimal ligand for my palladium-catalyzed reaction?

A4: Ligand selection is crucial and depends heavily on the specific substrates and reaction type. For sterically hindered substrates like this compound, bulky and electron-donating monophosphine ligands are often the most effective.[2][4]

Here is a general guide to ligand selection:

  • Bulky, Electron-Rich Monodentate Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for challenging cross-coupling reactions.[17] Their steric bulk facilitates the reductive elimination step and stabilizes the active Pd(0) species, while their electron-donating nature promotes the oxidative addition step.[17]

  • Bidentate Phosphine Ligands: Ligands like BINAP and DPPF can also be effective, particularly in preventing the formation of inactive palladium dimers.[14]

Q5: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A5: A good starting point for optimizing a Suzuki-Miyaura coupling reaction would be:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or a pre-formed Pd(0) complexPd(OAc)₂ is a common and cost-effective choice, though pre-formed complexes can offer more consistent results.[3]
Ligand SPhos or XPhosThese bulky, electron-rich ligands are well-suited for sterically demanding substrates.[4]
Base K₃PO₄ or Cs₂CO₃These bases are effective in promoting the transmetalation step without causing significant side reactions.[2]
Solvent Toluene, Dioxane, or THFAnhydrous, deoxygenated solvents are essential for maintaining catalyst activity.[1]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and ligands.[1]

It is highly recommended to perform small-scale screening experiments to optimize these parameters for your specific substrates. [3]

Section 3: Experimental Protocols and Visualizations

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.2-2.0 equiv relative to palladium).

  • Add the anhydrous, degassed solvent via syringe.

  • The reaction mixture is heated to the desired temperature with vigorous stirring.

  • The reaction progress is monitored by TLC, GC, or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualization: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Reagent_Check Verify Reagent & Solvent Purity/Anhydrousness Start->Reagent_Check Initial Step Catalyst_Check Evaluate Catalyst & Ligand Choice Reagent_Check->Catalyst_Check If Reagents are Pure Atmosphere_Check Ensure Rigorous Inert Atmosphere Catalyst_Check->Atmosphere_Check If Catalyst System is Appropriate Base_Check Assess Base Suitability Atmosphere_Check->Base_Check If Atmosphere is Inert Optimization Systematic Optimization of Conditions Base_Check->Optimization If Base is Suitable

Caption: Decision tree for troubleshooting low yield in cross-coupling reactions.

Visualization: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Product Complex Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Product (Ar-Ar') RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Kondo, M., Wathsala, H. D. P., Salem, M. S. H., Ishikawa, K., Hara, S., Takaai, T., Washio, T., Sasai, H., & Takizawa, S. (2022). Bayesian optimization-driven parallel-screening of multiple parameters for the flow synthesis of biaryl compounds.
  • BenchChem. (2025, November). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans.
  • Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548–5560.
  • Oldenhuis, N. J. (2005). Palladium-catalyzed C-C, C-N and C-O bond formation (Doctoral dissertation, Massachusetts Institute of Technology).
  • Blue, K. E. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions (Doctoral dissertation, Massachusetts Institute of Technology).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Di Mola, A., et al. (2018). Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Beletskaya, I. P., & Cheprakov, A. V. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.
  • Daugulis, O. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research.
  • Gandeepan, P., & Li, C. J. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
  • Gandeepan, P., & Li, C. J. (2022). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p. ChemRxiv.
  • Request PDF. (2015, February).
  • ResearchGate. (n.d.). Optimize reaction conditions for the synthesis of biaryl and aryl-heteroaryls.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Request PDF. (2025, August 7). Catalytic Synthesis of Bi- and Teraryls in Aqueous Medium with Palladium(II) Complexes of 2-(Pyridine-2-ylmethylsulfanyl)benzoic Acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Epistemeo. (2012, April 6).
  • Chemistry LibreTexts. (2023, June 30).
  • National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • National Institutes of Health. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand.
  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • ACS Publications. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2,5-dimethylphenyl)benzoic Acid.
  • BenchChem. (2025, December).
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Chemistry LibreTexts. (2023, August 8). 12.
  • PubMed. (n.d.). Palladium-catalyzed Regioselective Synthesis of 2(2'-biphenyl)benzimidazoles Through C-H Activation.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • MDPI. (n.d.). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds.
  • Wikipedia. (n.d.). Ullmann reaction.
  • MDPI. (2023, May 22).
  • ResearchGate. (2026, January 1). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

Sources

Overcoming steric hindrance in 2-(2-Methylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(2-Methylphenyl)benzoic acid

Welcome to the Advanced Synthesis Support Module. You are likely here because your standard Suzuki-Miyaura protocol (Tetrakis/Na2CO3) failed to yield the target molecule, this compound. This is not a user error; it is a fundamental challenge of ortho-ortho coupling .

This guide treats your synthesis as a system engineering problem. We will troubleshoot the "Hardware" (Catalyst/Ligand), the "Software" (Reaction Conditions), and the "Code" (Step-by-Step Protocol).

⚠️ The Core Challenge: The "Ortho-Effect"

The target molecule possesses substituents at the ortho positions of both rings (a methyl group and a carboxylic acid). This creates a "tetra-ortho-substituted-like" environment during the reductive elimination step of the catalytic cycle.

  • Steric Clash: The palladium center struggles to bring the two aromatic rings close enough to bond.

  • Protodeboronation: The 2-methylphenylboronic acid is highly prone to losing its boron group before coupling occurs.

  • Catalyst Poisoning: Free carboxylic acids can bind tightly to Pd, shutting down the cycle.

Module 1: Hardware Selection (Catalyst & Ligand)

Q: Why is my yield <5% with Pd(PPh3)4 (Tetrakis)? A: Tetrakis is structurally incapable of forcing this coupling. Its cone angle is too small to promote the difficult reductive elimination, and it lacks the electron density to facilitate oxidative addition of the hindered halide.

The Solution: Buchwald Dialkylbiaryl Phosphines You must switch to bulky, electron-rich ligands.

  • Primary Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why: The methoxy groups on the biaryl backbone provide stability, and the cyclohexyl groups create a "pocket" that protects the Pd center while forcing the reactants together.

  • Secondary Recommendation: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[1]

    • Why: Extremely bulky; excellent for chlorides or if SPhos fails.

Q: Should I use Pd(OAc)2 + Ligand or a Precatalyst? A: Use a G2 or G3 Precatalyst (e.g., SPhos-Pd-G2).

  • Reasoning: Mixing Pd(OAc)2 and ligand in situ often leads to inactive dimers. Precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation, which is critical to outcompete the side-reaction (protodeboronation).

Module 2: The "Software" (Reaction Optimization)

Q: My boronic acid is disappearing, but no product is forming. What is happening? A: You are experiencing Protodeboronation .[2] The 2-methyl substituent destabilizes the C-B bond, and in the presence of water/base, the boron is replaced by a proton (yielding toluene).

Troubleshooting Matrix:

VariableRecommendationScientific Rationale
Boron Source 2-Methylphenylboronic acid pinacol ester Esters are more stable towards hydrolysis than free boronic acids.
Base K3PO4 (anhydrous) Carbonates (Na2CO3) are often too weak. Phosphate provides the right balance of basicity without promoting rapid deboronation.
Solvent Toluene/Water (10:1) or Dioxane (dry) If deboronation is high, remove water entirely and use anhydrous Dioxane or Toluene.
Substrate Methyl 2-iodobenzoate (Ester)CRITICAL: Do not couple the free acid. Convert it to an ester first. Free acids poison the catalyst and lower solubility.
Module 3: Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and where specific failures occur for this molecule.

G Start Start: Ar-X + Ar-B(OH)2 OxAdd Oxidative Addition (Steric Barrier 1) Start->OxAdd Pd(0)/Ligand TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Boronate + Base Homocouple FAILURE: Homocoupling (Ar-Ar) OxAdd->Homocouple Low Reductant/Oxygen RedElim Reductive Elimination (Steric Barrier 2 - CRITICAL) TransMet->RedElim Pd(II) Complex Deboronation FAILURE: Protodeboronation (Ar-B -> Ar-H) TransMet->Deboronation High Water/Slow Reaction Product Product: Biaryl RedElim->Product Regenerate Pd(0)

Caption: Figure 1.[3] Catalytic cycle highlighting the "Reductive Elimination" bottleneck caused by ortho-substitution, where the reaction often stalls, allowing side reactions like protodeboronation to dominate.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of this compound via the "Ester Route." Mechanism: SPhos-mediated Suzuki Coupling followed by Hydrolysis.

Step 1: The Coupling (Ester Intermediate)
  • Substrate A: Methyl 2-iodobenzoate (1.0 equiv) — Note: Iodides are faster than bromides, helpful for hindered systems.

  • Substrate B: 2-Methylphenylboronic acid (1.5 equiv) — Excess is required to account for deboronation.

  • Catalyst: SPhos-Pd-G2 (0.02 equiv / 2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene (anhydrous) and Water (degassed) in a 10:1 ratio.

Procedure:

  • Charge a reaction vial with Methyl 2-iodobenzoate (262 mg, 1 mmol), 2-Methylphenylboronic acid (204 mg, 1.5 mmol), SPhos-Pd-G2 (15 mg), and K3PO4 (636 mg).

  • Evacuate and backfill with Argon (3 times).

  • Add Toluene (4 mL) and Water (0.4 mL).

  • Seal and heat to 100°C for 16 hours.

  • QC Check: TLC should show complete consumption of the iodide. If the boronic acid is gone but iodide remains, add more boronic acid (0.5 equiv).

  • Workup: Extract with EtOAc, dry over MgSO4, concentrate.

Step 2: Hydrolysis (Ester to Acid)
  • Dissolve the crude ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous solution, 5 equiv).

  • Stir at 50°C for 4 hours.

  • Acidify with 1M HCl to pH 2.

  • Extract with EtOAc to obtain pure this compound.

Module 5: Troubleshooting Flowchart

Use this decision tree to diagnose failures in real-time.

Troubleshooting Q1 Is the Halide (SM) consumed? Q2 Is the Boronic Acid consumed? Q1->Q2 Yes Res1 Issue: Catalyst Deactivation. Action: Switch to SPhos-Pd-G2 or increase loading. Q1->Res1 No Res2 Issue: Protodeboronation. Action: Use Boronic Ester, switch to anhydrous Dioxane. Q2->Res2 Yes (But no product) Res3 Success: Proceed to Workup. Q2->Res3 No (Excess remains)

Caption: Figure 2. Diagnostic logic for analyzing reaction mixtures via TLC/LCMS.

References
  • Buchwald, S. L., et al. (2005). Synthesis of Biaryls via Pd-Catalyzed Cross-Coupling: The Use of SPhos. Sigma-Aldrich. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Link

  • Bruno, N. C., et al. (2013). Improved Synthesis of Buchwald-Hartwig Precatalysts. Chemical Science. Link

Sources

Technical Support Center: Monitoring the Synthesis of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring this critical biaryl coupling reaction. We will move beyond simple protocols to explain the why behind experimental choices, ensuring you can effectively troubleshoot and optimize your synthesis.

Understanding the Synthesis: Common Pathways

The formation of the central C-C bond in this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. Two of the most prevalent and robust methods are the Suzuki-Miyaura Coupling and the Ullmann Condensation .[1][2][3] Understanding the fundamentals of your chosen pathway is the first step in effective monitoring.

  • Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples an aryl halide (e.g., 2-bromobenzoic acid) with an arylboronic acid (e.g., 2-tolylboronic acid). It is known for its high functional group tolerance and generally milder conditions.[4][5]

  • Ullmann Condensation : A classic method that uses a copper catalyst to couple two aryl halides, often at elevated temperatures.[1] Modern protocols have introduced ligands and more active copper sources to improve reaction conditions and yields.[6][7]

Synthesis_Pathways cluster_0 Suzuki-Miyaura Coupling cluster_1 Ullmann Condensation s_start1 2-Halobenzoic Acid (e.g., X=Br, I) s_catalyst Pd Catalyst + Base s_start1->s_catalyst s_start2 2-Tolylboronic Acid s_start2->s_catalyst s_product This compound s_catalyst->s_product C-C Bond Formation u_start1 2-Halobenzoic Acid u_catalyst Cu Catalyst + High Temp u_start1->u_catalyst u_start2 2-Halotoluene u_start2->u_catalyst u_product This compound u_catalyst->u_product C-C Bond Formation

Caption: Key synthetic routes to this compound.

Frequently Asked Questions: Reaction Monitoring Fundamentals

This section addresses common high-level questions regarding the monitoring process.

Q: Why is in-process reaction monitoring so critical for this synthesis?

A: Relying solely on a final yield is inefficient. In-process monitoring provides a real-time window into your reaction's health. It allows you to:

  • Confirm Reaction Initiation: Verify that the reaction has started and reactants are being consumed.

  • Determine Reaction Endpoint: Prevent running the reaction for too long, which can lead to byproduct formation and decomposition, or stopping too early, which results in incomplete conversion.

  • Identify Stalling or Failure: Quickly detect if a reaction has stalled, allowing for timely intervention (e.g., adding more catalyst, adjusting temperature).

  • Profile Impurities: Observe the formation of byproducts as they appear, providing clues to optimize conditions and simplify purification.

Q: What are the key chemical species I should be tracking during the reaction?

A: Regardless of the chosen synthetic route, you should focus on tracking three types of species:

  • Starting Materials: The limiting reagent is the most critical to monitor. Its disappearance is a primary indicator of reaction progress. For example, in a Suzuki coupling, this might be the 2-bromobenzoic acid.

  • Product: The appearance and increasing concentration of this compound.

  • Key Byproducts: Be aware of potential side reactions. Common byproducts include:

    • Homocoupling products: (e.g., Biphenyl-2,2'-dicarboxylic acid or 2,2'-Bitolyl).

    • Dehalogenated starting material: (e.g., Benzoic acid from a 2-halobenzoic acid starting material). This is a common issue in both Ullmann and Suzuki reactions.[8]

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

TLC is the workhorse of reaction monitoring—a rapid, inexpensive, and highly effective qualitative tool.[9]

Q: I'm setting up my experiment. What is a reliable, step-by-step protocol for monitoring it with TLC?

A: Here is a robust protocol to get you started.

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated plates. If your lab environment is humid, gently warm the plate with a heat gun before spotting to drive off adsorbed water.

  • Eluent System: A common starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate). A typical ratio is 70:30 Hexanes:Ethyl Acetate . Crucially, add ~1% Acetic Acid to this mixture. This suppresses the deprotonation of the carboxylic acid group on your product and starting material, preventing streaking.[9]

  • Sample Preparation & Spotting:

    • Before starting the reaction (T=0), dissolve small amounts of each starting material in a vial with a suitable solvent (e.g., ethyl acetate) to use as references.

    • Spot these references on the TLC plate. Also, create a "co-spot" by applying both starting materials to the same lane to see how they resolve.

    • To sample the reaction, withdraw a tiny aliquot (e.g., with a capillary tube), quench it in a small vial containing your TLC solvent, and spot it on the plate.

  • Development: Place the spotted plate in a TLC chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm). All aromatic starting materials and the product should be UV-active and appear as dark spots.[9]

    • Next, use a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for general visualization. A Bromocresol Green stain is highly specific for acidic compounds and will visualize the carboxylic acids as bright yellow spots on a blue background.[10]

Q: My spots are streaking badly down the plate. What is causing this and how do I fix it?

A: This is the most common issue when working with carboxylic acids on silica gel. The acidic silica surface can interact with your acidic analyte, causing it to "streak" rather than move as a tight band.

  • The Cause: Ionization of the carboxylic acid group.

  • The Solution: Add a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to your eluent system. This acidic environment keeps the analyte in its protonated, less polar form, leading to sharp, well-defined spots.[11]

Q: The Rf values of my starting material and product are almost identical. How can I improve the separation?

A: This indicates your eluent system has the wrong polarity.

  • If spots are too high (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

  • If spots are too low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.

  • If separation is still poor: Try a different solvent system. Sometimes switching from ethyl acetate to diethyl ether or adding a small amount of methanol can significantly alter the selectivity and improve separation.

ParameterRecommended SettingRationale & Troubleshooting
Stationary Phase Silica Gel 60 F₂₅₄Standard for most organic compounds.
Mobile Phase (Eluent) 70:30 Hexanes:Ethyl Acetate + 1% Acetic AcidGood starting polarity. Acetic acid is critical to prevent streaking of acidic compounds.[9]
Visualization 1 UV Light (254 nm)Non-destructive. Visualizes all aromatic species involved.
Visualization 2 Potassium Permanganate StainGeneral, destructive stain. Reacts with most organic functional groups.
Visualization 3 Bromocresol Green StainSpecific for acidic compounds (pKa < ~5), appearing as yellow spots on a blue background.[10]
Typical TLC Parameters for Monitoring this compound Synthesis

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add_acid [label="Add 1% Acetic Acid\nto eluent.", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_polarity [label="Adjust eluent polarity.\n(More/less polar solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; use_stain [label="Use a chemical stain.\n(KMnO₄ or Bromocresol Green)", fillcolor="#F1F3F4", fontcolor="#202124"];

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separation -> visibility[label="No"]; separation -> adjust_polarity [label="Yes"]; adjust_polarity -> start;

visibility -> good_tlc [label="No"]; visibility -> use_stain [label="Yes"]; use_stain -> start; }

Caption: Troubleshooting workflow for common TLC issues.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the preferred method. It allows you to precisely measure the concentration of reactants, products, and byproducts over time.[12]

Q: What is a good starting HPLC method for analyzing my reaction mixture?

A: A reversed-phase method is ideal for this type of analysis.

Experimental Protocol: HPLC Monitoring
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile + 0.1% Formic Acid or TFA.

    • The acidic modifier is essential to ensure sharp peaks for the carboxylic acids by suppressing ionization.

  • Gradient Elution: A gradient is recommended to resolve components with different polarities.

    • Start with a higher percentage of Solvent A (e.g., 90% A).

    • Over 10-15 minutes, ramp to a higher percentage of Solvent B (e.g., 95% B).

    • Hold for a few minutes before returning to the initial conditions to re-equilibrate the column.

  • Detection: Use a UV detector, monitoring at a wavelength where all aromatic components absorb, such as 254 nm. A Diode Array Detector (DAD) is even better as it can provide UV spectra to help confirm peak identity.[9]

  • Sample Preparation: Take a small aliquot from the reaction, quench it in a known volume of mobile phase, and filter it through a 0.45 µm syringe filter before injection.

Q: My reaction has stalled midway. What are the most likely causes based on the synthetic route?

A: A stalled reaction, where the reactant and product concentrations plateau, points to a failure in the catalytic cycle.

Stalled_Reaction start Reaction Stalled (Monitored by HPLC/TLC) route Which Synthesis Route? start->route suzuki Suzuki Coupling route->suzuki Suzuki ullmann Ullmann Condensation route->ullmann Ullmann suzuki_cause1 Palladium Catalyst Deactivated? (e.g., precipitated Pd black) suzuki->suzuki_cause1 suzuki_cause2 Base Ineffective? (Wrong type, insufficient amount, or poor solubility) suzuki->suzuki_cause2 suzuki_cause3 Boronic Acid Degraded? (Protodeborylation) suzuki->suzuki_cause3 ullmann_cause1 Copper Catalyst Inactive? (Oxidized, poisoned) ullmann->ullmann_cause1 ullmann_cause2 Temperature Too Low? ullmann->ullmann_cause2 ullmann_cause3 Ligand (if used) Degraded? ullmann->ullmann_cause3

Caption: Decision tree for troubleshooting a stalled reaction.

  • For Suzuki Coupling:

    • Catalyst Deactivation: The palladium catalyst may have been poisoned or simply degraded. Look for the formation of palladium black.

    • Base Issues: The base is crucial for activating the boronic acid for transmetalation.[4] An inappropriate, weak, or poorly soluble base can halt the reaction.

    • Boronic Acid Instability: Arylboronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen), especially in the presence of water or at high temperatures.

  • For Ullmann Condensation:

    • Inactive Copper: The copper source must be active, typically Cu(I). Old or poorly stored copper salts may be oxidized and inactive.[6]

    • Insufficient Temperature: Classic Ullmann reactions often require high temperatures (>150 °C) to proceed.[1][13] Even modern ligand-assisted versions may stall if the temperature is too low.[8]

    • Solvent Choice: Polar aprotic solvents like DMF or NMP are typically required to facilitate the reaction.[6]

Q: I'm seeing a large peak that isn't my product or starting materials. What could it be?

A: This is likely a byproduct from a side reaction.

  • Check for Homocoupling: Compare the retention time to standards of the homocoupled starting materials if available. Reducing the catalyst loading or temperature can sometimes minimize this.

  • Check for Dehalogenation: The appearance of a peak corresponding to benzoic acid (if using 2-halobenzoic acid) or toluene is a strong indicator of a reductive dehalogenation pathway. This can be caused by trace amounts of water or other protic impurities in the reaction.[8] Ensure all reagents and solvents are anhydrous.

ParameterRecommended SettingRationale & Troubleshooting
Column Reversed-Phase C18 (e.g., 4.6x150mm, 5µm)Excellent for separating non-polar to moderately polar aromatic compounds.
Mobile Phase A H₂O + 0.1% Formic AcidThe acid modifier ensures sharp peaks for carboxylic acids.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier for reversed-phase.
Detection UV, 254 nmGood absorbance for the aromatic rings in all key species.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Typical HPLC Parameters for Analysis

Troubleshooting Guide: ¹H NMR Spectroscopy

While less common for real-time monitoring, ¹H NMR is an invaluable tool for confirming product structure and can be used to determine final conversion ratios.[9]

Q: How can I use ¹H NMR to confirm my reaction's progress?

A: You can analyze an aliquot of the reaction mixture by ¹H NMR. The key is to identify unique, well-resolved signals for a reactant and the product and compare their integrals.

Experimental Protocol: NMR Sample Preparation
  • Withdraw a larger aliquot (0.1-0.5 mL) from the reaction mixture.

  • Transfer to a small flask and remove the high-boiling solvent (e.g., DMF, toluene) under high vacuum.

  • Dissolve the resulting residue in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often better for dissolving all components, including polar salts.

  • Filter the solution through a small plug of cotton or glass wool in a pipette to remove any precipitated catalyst or salts before transferring to the NMR tube.

Q: What are the key diagnostic signals to look for in the ¹H NMR spectrum?

A: The most informative signals are often the methyl protons and the aromatic protons adjacent to the carboxylic acid.

CompoundGroupApprox. Chemical Shift (ppm) in CDCl₃Key Feature
2-Tolylboronic Acid-CH~2.5Disappears as reaction proceeds.
2-Bromobenzoic AcidAromatic H (adjacent to COOH)~8.1Disappears as reaction proceeds.
This compound (Product) -CH~2.3 Appears and grows.
This compound (Product) Aromatic H (adjacent to COOH)~8.0 Appears and grows; different multiplet pattern.
Diagnostic ¹H NMR Signals for Suzuki Coupling Example

By tracking the disappearance of the reactant signals and the appearance of the product signals, you can get a clear picture of the reaction's progress and final conversion.

References

  • Organic Chemistry Portal. Ullmann Reaction . [Link]

  • Google Patents. US5922898A - Process for preparing biaryl compounds.
  • IUCr Journals. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid . [Link]

  • PrepChem.com. Preparation of 2-benzoylbenzoic acid . [Link]

  • ResearchGate. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid . [Link]

  • ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes . [Link]

  • Patsnap. 2-methylbenzoic acid patented technology retrieval search results . [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides . [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . [Link]

  • PubChem. Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester . [Link]

  • Advion. SUZUKI REACTION MONITORING . [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates . [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling . [Link]

  • Reddit. Troubleshooting Ullmann Couplint . [Link]

  • ResearchGate. Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? . [Link]

Sources

Resolving peak tailing in chromatography of 2-(2-Methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

Analyte: 2-(2-Methylphenyl)benzoic acid (CAS: 7148-03-0) Common Name: 2-o-Tolylbenzoic acid Chemical Class: Sterically hindered biphenyl carboxylic acid.

The Issue: Users frequently report significant peak tailing (


) or peak splitting when analyzing this compound. This is rarely a simple column failure. It is a convergence of ionization equilibrium  (pKa proximity) and steric hindrance  (non-planar conformation) affecting mass transfer kinetics.

This guide provides a root-cause analysis and validated protocols to resolve these issues, moving beyond generic "change the column" advice.

Root Cause Analysis: The Chemistry of Tailing

To fix the tailing, you must understand why it is happening.[1] For this compound, there are three distinct mechanisms at play:

Mechanism A: The "Partial Ionization" Trap

The pKa of this compound is approximately 3.9 – 4.1 (comparable to o-toluic acid, pKa 3.91).

  • The Error: Many generic generic HPLC methods use 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH ~4.5).

  • The Consequence: At pH 2.7, the acid is mostly neutral but starts ionizing. At pH 4.5, it is ~50% ionized. When

    
    , the analyte exists in a dynamic equilibrium between the neutral (
    
    
    
    ) and ionized (
    
    
    ) states as it travels down the column. These two species interact differently with the stationary phase, causing band broadening and severe tailing.[2][3][4]
Mechanism B: Steric Hindrance & Mass Transfer

Unlike a flat molecule (e.g., Anthracene), the ortho-methyl group and the ortho-carboxylic acid force the two phenyl rings to twist (dihedral angle > 60°).

  • The Consequence: The molecule cannot "lie flat" on a standard C18 surface. This reduces the effectiveness of

    
     interactions and slows down the adsorption-desorption kinetics (mass transfer), leading to a "smearing" effect (tailing).
    
Mechanism C: Metal Chelation (The "Hidden" Factor)

Biphenyl-2-carboxylic acids can act as bidentate ligands, chelating trace metals (Fe, stainless steel ions) in the frit or column body. This results in a "shark-fin" peak shape.

Troubleshooting Logic Flow

Use this logic gate to diagnose your specific issue before changing parameters randomly.

TroubleshootingLogic Start Start: Peak Tailing Detected CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsNearPKa Is pH between 3.0 and 5.0? CheckPH->IsNearPKa ActionPH Action: Shift pH. Target pH < 2.5 or pH > 6.5 IsNearPKa->ActionPH Yes (Critical Error) CheckColumn Step 2: Check Column Chemistry IsNearPKa->CheckColumn No (pH is optimized) ActionPH->CheckColumn IsStandardC18 Is it a standard C18? CheckColumn->IsStandardC18 ActionColumn Action: Switch to Polar-Embedded or Phenyl-Hexyl IsStandardC18->ActionColumn Yes CheckChelation Step 3: Check Metal Chelation IsStandardC18->CheckChelation No (Already using advanced phase) ActionColumn->CheckChelation ActionChelation Action: Add EDTA to MP or Passivate System CheckChelation->ActionChelation Tailing persists

Figure 1: Decision matrix for diagnosing peak tailing in hindered carboxylic acids.

Validated Solutions

Solution 1: Mobile Phase Optimization (The "Chemical" Fix)

Objective: Force the molecule into a single state (fully neutral or fully ionized).

ParameterProtocol A: Low pH (Recommended) Protocol B: High pH (Alternative)
Target State Neutral (

)
Ionized (

)
pH Target pH 2.0 – 2.3 pH 7.0 – 8.0
Buffer/Modifier 0.1% Trifluoroacetic Acid (TFA) or 20mM Phosphate (pH 2.1)10mM Ammonium Bicarbonate or 20mM Phosphate (pH 7.5)
Why it works TFA suppresses ionization completely (pH << pKa). It also ion-pairs with silanols, masking them.Fully ionizes the acid (pH >> pKa). Requires a column with high-pH stability (e.g., Hybrid Silica).
Risk Low. Excellent for retention.High. Risk of column dissolution if not using hybrid silica.

Expert Insight: For this specific molecule, 0.1% TFA is superior to Formic Acid. Formic acid (pH ~2.7) is not strong enough to fully suppress the ionization of the ortho-substituted acid, leaving ~5% ionized species which causes the tail. TFA drops the pH to ~2.0, ensuring 99.9% neutrality.

Solution 2: Stationary Phase Selection (The "Hardware" Fix)

Standard C18 columns often fail here because the accessible silanols interact with the carboxylic acid.

  • Polar-Embedded C18 (Best Choice): These columns have a polar group (amide/carbamate) near the surface. They shield silanols and provide a "water-rich" layer that improves the kinetics of the polar acid group.

  • Phenyl-Hexyl: The phenyl ring in the stationary phase can interact via

    
     stacking with the biphenyl core of the analyte, offering alternative selectivity to simple hydrophobicity.
    

Master Protocol: The "Gold Standard" Method

If you are developing a new method, start here. This protocol is designed to be robust against the steric and pKa challenges of this compound.

Reagents:

  • Solvent A: Water + 0.1% TFA (v/v)

  • Solvent B: Acetonitrile + 0.05% TFA (v/v)

  • Column: Agilent Zorbax SB-C18 or Waters XBridge Phenyl-Hexyl (or equivalent end-capped phase).

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

Gradient Parameters:

Time (min)%A (Aqueous)%B (Organic)Flow (mL/min)
0.09551.0
15.05951.0
20.05951.0
20.19551.0
25.09551.0

Critical Setup Steps:

  • Passivation: If the system has been dry or used with high salts, flush with 30% Phosphoric Acid (remove column first!) to strip iron ions from the tubing.

  • Diluent: Dissolve the sample in 50:50 Water:Acetonitrile . Do NOT dissolve in 100% Acetonitrile; the strong solvent mismatch can cause "fronting" that looks like tailing.

Frequently Asked Questions (FAQ)

Q1: I am using Formic Acid but still see tailing. Why? A: Formic acid is a weak acid. In 0.1% concentration, it yields a pH of ~2.7. The pKa of your molecule is ~4.0. At pH 2.7, roughly 5% of your molecules are still ionized. This small fraction interacts with silanols, dragging the peak tail. Switch to 0.1% TFA or Phosphoric Acid to reach pH < 2.3.

Q2: Can I use a standard C18 column? A: Yes, but only if it is "End-capped" or "Base Deactivated." Older, non-end-capped silica will bind the carboxylic acid irreversibly. Look for columns labeled "ODS-2" or "High Purity."

Q3: The peak looks like a "shark fin" (sharp front, very long tail). Is this the column? A: This is a classic signature of Metal Chelation or System Overload .

  • Test: Inject 1/10th of the concentration. If the shape improves, it was overload.

  • Test: If shape persists, add 0.1% EDTA to your mobile phase A. If the peak sharpens, metal ions in your LC system are chelating the benzoic acid moiety.

Q4: Why does the retention time shift between runs? A: This indicates the column is not equilibrated to the pH. Because the molecule is sterically hindered, it is sensitive to the solvation layer on the stationary phase. Ensure a re-equilibration time of at least 5 column volumes between gradient runs.

References

  • pKa of Ortho-Substituted Benzoic Acids

    • Source: PubChem.[5][6] (n.d.). 2-Methylbenzoic acid (o-Toluic acid) pKa data. National Library of Medicine.

    • URL:[Link][5][6]

  • Silanol Interactions & Peak Tailing Mechanisms

    • Source: Dolan, J. W. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC.[3]

    • URL:[Link]

  • Tailing of Acidic Compounds in RPLC

    • Source: Chrom Tech, Inc. (2025).
    • URL:[Link]

  • Effect of Mobile Phase pH on Ionization

    • Source: ResearchGate. (2019). How can I prevent peak tailing in HPLC? (Discussion on Acidic Analytes).
    • URL:[Link]

Sources

Avoiding decarboxylation of 2-(2-Methylphenyl)benzoic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Decarboxylation During Synthetic Transformations

Welcome to the technical support center for 2-(2-Methylphenyl)benzoic acid. This resource is designed to provide in-depth guidance and practical solutions for researchers encountering challenges with the unintended decarboxylation of this valuable biaryl carboxylic acid. The unique steric hindrance of this compound presents specific challenges in its synthetic applications. This guide offers troubleshooting advice and preventative strategies to ensure the integrity of your molecule throughout your reaction sequences.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for this compound?

Decarboxylation is a chemical reaction that results in the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂). For this compound, this side reaction is particularly problematic as it leads to the formation of 2-methylbiphenyl, an impurity that can be difficult to separate from the desired product and represents a loss of valuable starting material.

The reaction is typically initiated by heat, and its rate can be significantly influenced by the presence of catalysts, the solvent, and the electronic properties of the aromatic ring. While many simple benzoic acids are relatively stable, the steric strain from the two ortho-substituents in this compound can, in some cases, lower the activation energy for decarboxylation under harsh conditions.

Q2: At what temperature does this compound begin to decarboxylate?

While a precise decomposition temperature for every batch under all possible conditions is not absolute, a general guideline can be derived from studies on related aromatic carboxylic acids. Significant thermal decarboxylation of unactivated benzoic acids typically requires high temperatures, often in the range of 200-400°C[1][2]. However, for some substituted benzoic acid derivatives, degradation can be observed at temperatures as low as 150-200°C, especially with prolonged heating times[2].

Recommendation: As a precautionary measure, it is strongly advised to keep reaction temperatures below 140°C when working with this compound to minimize the risk of thermal decarboxylation.

Q3: Are there specific reagents or catalysts that I should avoid?

Yes. While catalysts are essential for many transformations, some can unfortunately promote decarboxylation.

  • Copper Salts: Copper (I) and (II) salts are well-known to catalyze the decarboxylation of aromatic carboxylic acids, often as a key step in decarboxylative cross-coupling reactions[3]. If your desired reaction does not involve a planned decarboxylative coupling, the use of copper catalysts at elevated temperatures should be approached with caution.

  • Strongly Oxidizing Conditions: Under certain conditions, particularly in the absence of hydrogen donors, oxidative conditions can promote decarboxylation, potentially through radical mechanisms[1].

  • Harsh Acidic or Basic Conditions at High Temperatures: While standard acidic or basic conditions at moderate temperatures are generally safe, prolonged exposure to harsh pH conditions at temperatures approaching the decarboxylation threshold could facilitate the unwanted side reaction.

Q4: My reaction requires heating above 140°C. What are my options?

If your desired transformation necessitates high temperatures, the most effective strategy is to protect the carboxylic acid functional group.

  • Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a robust method to prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthetic sequence under conditions that do not promote decarboxylation. The steric hindrance of this compound can make esterification challenging, and specific methods may be required (see Troubleshooting Guide).

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific experimental issues and provides step-by-step guidance to overcome them.

Issue 1: Decarboxylation observed during amide coupling.

Amide bond formation is a common reaction for carboxylic acids. If you are observing the formation of 2-methylbiphenyl during your coupling reaction, it is almost certainly due to excessive heat being applied. Standard amide coupling reactions should not require temperatures that induce decarboxylation.

Root Cause Analysis:

G Start Amide Coupling Reaction HighTemp High Temperature (>140°C) Start->HighTemp Incorrect Protocol CouplingReagent Inefficient Coupling Reagent Start->CouplingReagent Solubility Poor Solubility of Starting Material Start->Solubility Decarboxylation Decarboxylation to 2-Methylbiphenyl HighTemp->Decarboxylation LowYield Low Yield of Amide CouplingReagent->LowYield Solubility->LowYield LowYield->HighTemp Attempt to force reaction

Preventative & Corrective Protocol: Mild Amide Coupling of Sterically Hindered Acids

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered substrates at room temperature[4].

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup and purify the product by column chromatography.

Table 1: Recommended Temperature Ranges for Common Reactions

Reaction TypeRecommended Temperature RangeNotes
Amide Coupling0°C to Room TemperatureUse of efficient coupling reagents is key.
Esterification (Fischer)60°C to 100°CMay require extended reaction times due to steric hindrance.
Suzuki Coupling80°C to 110°CCareful selection of catalyst and base is crucial.
General Handling< 140°CAvoid prolonged heating even below this temperature.
Issue 2: Low yields in esterification reactions.

The steric hindrance from the two ortho-substituents in this compound can significantly slow down the rate of esterification, leading to low yields or incomplete reactions under standard conditions.

Root Cause Analysis:

G Start Esterification of this compound StericHindrance Steric Hindrance at Carboxyl Group Start->StericHindrance LowReactivity Low Reactivity of Carboxyl Group StericHindrance->LowReactivity IncompleteReaction Incomplete Reaction / Low Yield LowReactivity->IncompleteReaction ForcingConditions Temptation to Use High Heat IncompleteReaction->ForcingConditions Decarboxylation Risk of Decarboxylation ForcingConditions->Decarboxylation

Recommended Protocol: Acid-Catalyzed Esterification with Dean-Stark Trap

This protocol uses standard Fischer esterification conditions but incorporates a Dean-Stark apparatus to remove water and drive the reaction to completion, even with a sterically hindered substrate.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and a 5-10 fold excess of the desired alcohol.

  • Add toluene as a co-solvent to facilitate azeotropic removal of water.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap. This may take several hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution) and perform a standard workup.

  • Purify the resulting ester by column chromatography or distillation.

Issue 3: How to confirm if decarboxylation has occurred?

Analytical chemistry is your best tool for identifying and quantifying the extent of decarboxylation.

Recommended Analytical Workflow:

  • Sample Preparation: Take an aliquot of your crude reaction mixture. Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for your analytical instrument.

  • Primary Analysis (HPLC): High-Performance Liquid Chromatography with a UV detector is an excellent first-line method.

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Detection: Monitor at a wavelength where both the starting material and the expected byproduct, 2-methylbiphenyl, have good absorbance (e.g., 230 nm).

    • Analysis: this compound is significantly more polar than 2-methylbiphenyl. Therefore, the byproduct will have a much longer retention time. The presence of a peak at the expected retention time for 2-methylbiphenyl is a strong indication of decarboxylation.

  • Confirmatory Analysis (GC-MS): Gas Chromatography-Mass Spectrometry can be used to confirm the identity of the byproduct.

    • Analysis: The mass spectrum of 2-methylbiphenyl will show a characteristic molecular ion peak (m/z = 168.24) and a fragmentation pattern that can be compared to a reference spectrum[5][6].

Table 2: Analytical Methods for Monitoring Decarboxylation

TechniqueAnalyteExpected Observation
HPLCThis compoundShorter retention time (more polar)
HPLC2-Methylbiphenyl (byproduct)Longer retention time (less polar)
GC-MS2-Methylbiphenyl (byproduct)Molecular ion at m/z ≈ 168, characteristic fragmentation

References

  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776–788.
  • Wang, L., et al. (2018). DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis. Computational and Theoretical Chemistry, 1132, 23-30.
  • Pascual-Teresa, B., & Gonzalez-Lafont, A. (2000). Theoretical study on the mechanism of the thermal decarboxylation of acrylic and benzoic acids. Models for aqueous solution. Journal of the American Chemical Society, 122(46), 11458-11467.
  • McMillen, D. F., et al. (1993). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 7(4), 543-552.
  • Su, W., Xu, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
  • Mishra, B., et al. (2018). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
  • Perrotin-Brunel, H., et al. (2011). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM, 993(1-3), 169-175.
  • Westheimer, F. H. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Land of Chemistry. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ragaini, F., & Cenini, S. (2003). Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1435-1442.
  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 291-298.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Mesitoic acid (part 1) & contribution of both Steric & Electronic effect: Role of acylium cation. YouTube. Retrieved from [Link]

  • O'Brien, A. G., & MacMillan, D. W. C. (2017). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Aldrichimica Acta, 50(1), 11-20.
  • Müller, M., & Wibmer, L. (2019). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ChemBioChem, 20(18), 2329-2333.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Pharmaceutical Sciences.
  • 2-Methylbiphenyl. ESSLAB. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Strategy for preparation of Mesitoic acid (part 2): Difficulties and its solution with the mechanism. YouTube. Retrieved from [Link]

  • Challenges of photoredox-catalysed decarboxylation of aryl carboxylic acids. ResearchGate. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Kinetic research and modeling of benzoic acid esterification process. ResearchGate. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid. Benchchem.
  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Journal of the American Chemical Society.
  • Ester synthesis by esterific
  • 2-Methylbiphenyl, 98%. Fisher Scientific.
  • Amide Synthesis. Fisher Scientific.
  • Kinetic research and modeling of benzoic acid esterification process.
  • The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.

Sources

Validation & Comparative

Purity assessment of synthesized 2-(2-Methylphenyl)benzoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Challenge

Synthesizing 2-(2-methylphenyl)benzoic acid (also known as


) presents a classic challenge in organic process development: constructing a sterically hindered biaryl system. Whether formed via Suzuki-Miyaura coupling, Grignard additions, or directed ortho-metalation, the resulting product is prone to a specific suite of impurities—homocoupled byproducts, protodeboronated arenes, and potentially cyclized fluorenone derivatives.

For researchers in drug discovery (e.g., Sartan intermediates) or materials science, "purity" is not a single number. It is a matrix of data.[1] This guide compares the two dominant methodologies for assessing this compound: HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array) and qNMR (Quantitative Nuclear Magnetic Resonance).

The Core Insight: While HPLC is superior for identifying trace impurities, it often fails to provide accurate mass balance purity for this specific molecule due to the "Ortho-Effect" on UV extinction coefficients. Consequently, this guide advocates for an Orthogonal Approach : using qNMR for absolute assay and HPLC for impurity profiling.[2]

Comparative Landscape: Selecting the Right Tool

The following table contrasts the available analytical techniques for this compound.

FeatureHPLC-PDA (Method A)

H-qNMR
(Method B)
DSC (Method C)Titration
Primary Utility Impurity Profiling (0.05% sensitivity)Absolute Purity (Mass Balance)Physical State & PolymorphsAcid Content Only
Reference Standard REQUIRED (for accurate quant)NOT REQUIRED (Internal Std used)Not RequiredNot Required
Steric Bias High Risk: Biaryl twist reduces UV response; planar impurities (fluorenones) over-respond.None: Signal is proportional to molar protons, regardless of conformation.LowNone
Sample Prep Dissolve in Mobile Phase (MeOH/H2O)Dissolve in DMSO-

or CDCl

Solid State (Pan)Dissolve in EtOH/Water
Limit of Detection Excellent (< 1 ppm)Moderate (~0.1 - 1%)N/AModerate
Throughput High (Automated)Medium (Manual Processing)LowLow

Deep Dive: The "Ortho-Effect" Trap in HPLC

The Mechanistic Problem

This compound possesses significant steric bulk at the 2 and 2' positions. This forces the two phenyl rings to twist out of coplanarity (dihedral angle often >60°).

  • Consequence: The

    
    -conjugation between rings is broken.
    
  • Analytical Impact: The UV extinction coefficient (

    
    ) drops significantly compared to planar impurities.
    
  • The Risk: If your synthesis produces fluorenone derivatives (a common oxidative side-product in biaryl synthesis), these planar, highly conjugated impurities will absorb UV light 10–50x more strongly than your product. HPLC will drastically under-report your purity , suggesting a failed reaction when the product is actually acceptable.

The Solution: qNMR

Quantitative NMR relies on the gyromagnetic ratio of the nucleus, not electron conjugation. A proton on a twisted ring integrates exactly the same as a proton on a planar ring. Therefore, qNMR provides the "Truth" value for the bulk material.

Experimental Protocols

Protocol A: Reverse-Phase HPLC (Impurity Profiling)

Use this method to identify specific contaminants (starting materials, isomers).

System: Agilent 1200/Waters Alliance or equivalent with PDA. Column: C18 End-capped (e.g., Zorbax Eclipse Plus),


, 

. Rationale: The carboxylic acid moiety requires acidic mobile phases to suppress ionization and prevent peak tailing.

Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and retention reproducibility).

  • Detection: 230 nm (General), 210 nm (for non-conjugated impurities), 254 nm (Aromatic).

  • Gradient:

    • 0 min: 30% B

    • 15 min: 95% B (Ramp to elute dimers)

    • 20 min: 95% B

    • 21 min: 30% B (Re-equilibration)

Self-Validating Check: Inject a "System Suitability" mixture containing the starting material (2-bromotoluene or 2-methylbenzoic acid) and the product. Resolution (


) between the product and the nearest impurity must be 

.
Protocol B: H-qNMR (Absolute Purity Assay)

Use this method to determine the exact weight-percent purity.

Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation). Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

  • Selection Criteria: The IS must have non-overlapping signals with the biaryl region (6.5–8.0 ppm) and the methyl group (~2.1–2.4 ppm). TCNB gives a sharp singlet at ~7.7 ppm (check overlap) or Maleic acid at ~6.3 ppm.

Workflow:

  • Relaxation (

    
    ) Experiment:  Run an inversion-recovery experiment on the pure sample. Determine the longest 
    
    
    
    (likely the methyl protons).
    • Critical Step: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (typically 15–30 seconds) to ensure 99.9% magnetization recovery.
  • Sample Prep: Accurately weigh (~0.01 mg precision) approx. 10 mg of Sample (

    
    ) and 5 mg of Internal Standard (
    
    
    
    ) into a vial. Dissolve in 0.6 mL DMSO-
    
    
    .
  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (High S/N ratio required).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[1][3][4][5][6][7][8][9]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assessing the purity of this compound during the synthesis lifecycle.

PurityAssessment Synthesis Synthesis Reaction (Suzuki/Grignard) Crude Crude Isolation Synthesis->Crude TLC_LCMS Rapid Screen (TLC / LC-MS) Crude->TLC_LCMS Decision1 Major Product Formed? TLC_LCMS->Decision1 Decision1->Synthesis No (Optimize) Purification Purification (Crystallization/Chromatography) Decision1->Purification Yes FinalSolid Isolated Solid Purification->FinalSolid qNMR Method B: qNMR (Absolute Mass Purity) FinalSolid->qNMR HPLC Method A: HPLC-PDA (Impurity Profile) FinalSolid->HPLC Result_Mass Result: True Assay % (e.g., 98.5% wt/wt) qNMR->Result_Mass Result_Profile Result: Specific Impurities (e.g., 0.2% Homocoupling) HPLC->Result_Profile DataIntegration Data Integration (Certificate of Analysis) Result_Mass->DataIntegration Result_Profile->DataIntegration

Caption: Integrated workflow for purity assessment, highlighting the orthogonal use of qNMR for assay and HPLC for profiling.

Data Interpretation Guide

When you receive data from both methods, you may encounter a "Purity Gap."

ScenarioHPLC PurityqNMR PurityDiagnosis & Action
Ideal 99.1%98.9%High quality material. Proceed to next step.
The "Ortho-Effect" 95.0% 99.2% False Negative in HPLC. A highly conjugated impurity (e.g., fluorenone) is present in trace amounts but dominating the UV chromatogram. Trust the qNMR for stoichiometry; use HPLC to identify the specific contaminant.
The "Invisible" 99.8%92.0%False Positive in HPLC. Significant non-UV active impurities are present (e.g., inorganic salts from the Suzuki coupling, excess Boron species, or trapped solvent). Action: Check ROI (Residue on Ignition) or run Headspace GC for solvents.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Gou, Y., et al. (2023). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules.

  • ChemicalBook. (2025). "2-(4-Methylbenzoyl)benzoic acid Properties (Analogue Reference)." ChemicalBook Database.

  • Manchi, A. K. S., et al. (2020).[1] "A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate." Manipal Journal of Pharmaceutical Sciences.

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Comparative Guide: 2-(2-Methylphenyl)benzoic acid vs. 2-Phenylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2-Methylphenyl)benzoic acid and 2-Phenylbenzoic acid , focusing on their structural, physicochemical, and synthetic properties relevant to drug development.[1]

Executive Summary

2-Phenylbenzoic acid (2-biphenylcarboxylic acid) serves as a fundamental biaryl scaffold in medicinal chemistry, offering a balance of lipophilicity and solubility.[1] Its derivative, This compound (2'-methyl-2-biphenylcarboxylic acid), introduces a single methyl group at the ortho position of the non-acidic ring.

While seemingly a minor change, this methyl group induces a profound "Ortho-Ortho Effect," forcing the biaryl system into a nearly perpendicular conformation due to steric clash. This structural rigidification alters metabolic stability, acidity (pKa), and binding affinity, making the methylated derivative a critical tool for conformationally restricting pharmacophores.

Chemical Identity & Structural Properties[2][3][4]

Feature2-Phenylbenzoic AcidThis compound
CAS Number 947-84-2 7111-77-5
IUPAC Name [1,1'-Biphenyl]-2-carboxylic acid2'-Methyl[1,1'-biphenyl]-2-carboxylic acid
Formula C₁₃H₁₀O₂C₁₄H₁₂O₂
Mol.[1] Weight 198.22 g/mol 212.25 g/mol
pKa (approx) 3.46 [[1]]< 3.5 (Predicted due to steric twist)
Dihedral Angle ~45–60° (Twisted)~75–90° (Perpendicular)
Atropisomerism Rapid rotation at RTRestricted rotation (High barrier, rapid racemization at RT)
Conformational Landscape & Atropisomerism

The defining difference is the torsional strain across the Ar–Ar bond.

  • 2-Phenylbenzoic acid: The carboxyl group creates some steric bulk, preventing planarity. However, the rings can still rotate relatively freely at room temperature.

  • This compound: The addition of the 2'-methyl group creates a 2,2'-disubstituted system . The steric clash between the carboxylic acid (position 2) and the methyl group (position 2') forces the rings to adopt a nearly orthogonal (90°) geometry to minimize repulsion [[2]].

Graphviz Diagram: Steric Clash & Conformational Locking

G cluster_0 2-Phenylbenzoic Acid cluster_1 This compound A Ring A (COOH) B Ring B (Unsubstituted) A->B Rotation Allowed (~45-60° Twist) C Ring A (COOH) D Ring B (2'-Methyl) C->D Rotation Restricted (~90° Orthogonal) Steric STERIC CLASH (COOH vs Me) C->Steric D->Steric

Caption: Comparison of rotational freedom. The 2'-methyl group (right) introduces a steric barrier that locks the biaryl axis into a perpendicular conformation, unlike the more flexible unsubstituted analog.

Physicochemical Performance

Acidity (pKa) and the Ortho Effect

Both compounds are stronger acids than benzoic acid (pKa 4.20). This is due to the Steric Inhibition of Resonance .

  • In benzoic acid, the carboxyl group is coplanar with the ring, stabilizing the neutral form via conjugation.

  • In 2-phenylbenzoic acid (pKa 3.46) , the ortho-phenyl ring twists the carboxyl group out of plane, breaking conjugation. The ground state is destabilized (raising energy), making proton loss energetically more favorable [[1]].

  • This compound is expected to exhibit similar or slightly enhanced acidity (< 3.[1]5) because the extra methyl group ensures the carboxyl group can never achieve planarity, maximizing the ortho effect.

Metabolic Stability

In drug design, the 2'-methyl group serves a dual purpose:

  • Metabolic Blocking: It blocks the ortho-position from oxidative metabolism (e.g., hydroxylation).

  • Solubility: The methyl group increases lipophilicity (LogP), potentially improving membrane permeability, though it may slightly reduce aqueous solubility compared to the non-methylated parent.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[5]

Synthesizing the methylated derivative is more challenging due to the "ortho-ortho" steric hindrance at the coupling site. Standard conditions often fail or give low yields.

Objective: Synthesize this compound using a high-activity Pd catalyst system.

Reagents & Materials[1][2][5][6][7][8][9][10][11]
  • Aryl Halide: 2-Bromobenzoic acid (1.0 equiv)

  • Boronic Acid: 2-Methylphenylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)

    • Note: S-Phos is critical here. Its bulkiness facilitates the reductive elimination step in sterically hindered biaryls [[3]].

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology
  • Degassing: Charge a reaction vessel with Toluene/Water. Sparge with Argon for 15 minutes to remove O₂ (oxygen poisons the Pd catalyst).

  • Loading: Add 2-Bromobenzoic acid, 2-Methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos under a counter-flow of Argon.

  • Reaction: Seal the vessel and heat to 100°C with vigorous stirring.

    • Checkpoint: Monitor via HPLC/TLC. The sterically hindered coupling may require 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Acidify aqueous layer with 1M HCl to pH ~2 (precipitates the acid).

    • Extract with Ethyl Acetate (3x).

  • Purification: The crude product is often purified via recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc with 1% Acetic Acid).

Graphviz Workflow: Synthetic Pathway

Synthesis Start Start: 2-Bromobenzoic Acid + 2-Methylphenylboronic Acid Inter Intermediate: Pd(II) Oxidative Addition Complex Start->Inter Oxidative Addition Cat Catalyst System: Pd(OAc)2 + S-Phos (Critical for Steric Bulk) Cat->Inter Cond Conditions: K3PO4, Toluene/H2O 100°C, 24h Cond->Inter Prod Product: This compound Inter->Prod Reductive Elimination (Rate Limiting Step)

Caption: Suzuki-Miyaura coupling pathway using S-Phos ligands to overcome the high energy barrier of forming the sterically congested 2,2'-biaryl bond.[1]

Application in Drug Discovery

Researchers should choose This compound over the phenyl analog when:

  • Conformational Restriction is required: To lock a pharmacophore in a specific orientation relative to the receptor pocket.

  • Metabolic "Soft Spots" need protection: To prevent P450 oxidation on the second ring.

  • Selectivity is needed: The perpendicular geometry can differentiate between receptor subtypes that tolerate flat vs. twisted ligands.

References

  • ChemicalBook. (2025).[2] 2-Phenylbenzoic acid Properties and pKa Data. Retrieved from

  • Stereoelectronics.org. (2021). Atropisomerism in Biaryls and Conformational Barriers. Retrieved from

  • Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society. Retrieved from

  • NIH PubChem. (2025). 2'-Methyl-2-biphenylcarboxylic acid (CAS 7111-77-5). Retrieved from

Sources

A Spectroscopic Guide to Distinguishing Isomers of 2-(Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of chemical isomers is not merely an academic exercise; it is a cornerstone of ensuring efficacy, safety, and intellectual property. The subtle shift of a single methyl group in the structure of 2-(phenyl)benzoic acid derivatives can profoundly alter their biological activity and material properties. This guide provides a comprehensive spectroscopic comparison of 2-(2-Methylphenyl)benzoic acid and its isomers, 2-(3-Methylphenyl)benzoic acid and 2-(4-Methylphenyl)benzoic acid, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation.

The Structural Imperative: Why Isomer Differentiation Matters

The three isomers of 2-(Methylphenyl)benzoic acid, while sharing the same molecular formula (C₁₄H₁₂O₂) and core biphenyl structure, exhibit distinct spatial arrangements of their constituent atoms. This variation in the position of the methyl group on the phenyl ring directly influences the electronic environment of the entire molecule, leading to unique spectroscopic signatures. In drug development, for instance, one isomer might exhibit potent therapeutic effects while another could be inactive or even toxic. Therefore, robust analytical methods for isomer differentiation are critical for regulatory approval and ensuring patient safety.

Spectroscopic Fingerprints: A Multi-faceted Approach

A combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a powerful toolkit for the structural elucidation of these isomers. Each technique probes different aspects of the molecular structure, and together they offer a holistic and definitive identification.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding Environments

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For all three isomers of 2-(Methylphenyl)benzoic acid, the IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and aromatic moieties.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding.[1][2] The strong, sharp peak around 1680-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[1] Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[1]

While these major peaks will be present in all three isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different substitution patterns on the aromatic rings. These differences, though often minor, can be used for differentiation when comparing the spectra of the pure isomers.

Table 1: Key IR Absorption Bands for 2-(Methylphenyl)benzoic Acid Isomers

Functional GroupVibration ModeThis compound (cm⁻¹)2-(3-Methylphenyl)benzoic acid (cm⁻¹)2-(4-Methylphenyl)benzoic acid (cm⁻¹)
Carboxylic AcidO-H Stretch~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
CarbonylC=O Stretch~1690~1695~1700
AromaticC=C Stretch~1600, 1480, 1450~1605, 1485, 1455~1610, 1490, 1460
AromaticC-H Bending (Out-of-plane)~760, 740~780, 750, 690~820, 760

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectra of the three isomers will each display a characteristic set of signals corresponding to the aromatic protons, the carboxylic acid proton, and the methyl protons. The key to differentiation lies in the chemical shifts and splitting patterns of the aromatic protons.

  • This compound: The ortho-methyl group will cause steric hindrance, leading to restricted rotation around the C-C bond connecting the two phenyl rings. This will result in a more complex and dispersed pattern of signals for the aromatic protons. The methyl proton signal will appear as a singlet around 2.2-2.4 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • 2-(3-Methylphenyl)benzoic acid: The meta-methyl group has less of a steric influence, allowing for more free rotation. The aromatic region will still be complex but may show more distinct multiplets compared to the ortho isomer. The methyl proton signal will be a singlet around 2.3-2.5 ppm.

  • 2-(4-Methylphenyl)benzoic acid: The para-methyl group results in a more symmetrical molecule. The aromatic protons on the methyl-substituted ring will likely appear as two distinct doublets, a classic para-substitution pattern. The protons on the other ring will also show their own characteristic splitting. The methyl proton signal will be a singlet around 2.4-2.6 ppm.

Table 2: Comparative ¹H NMR Data (Predicted, in ppm)

Proton TypeThis compound2-(3-Methylphenyl)benzoic acid2-(4-Methylphenyl)benzoic acid
Carboxylic Acid (1H)~12.5 (s, br)~12.6 (s, br)~12.7 (s, br)
Aromatic (8H)~7.1-8.0 (m)~7.2-8.1 (m)~7.2-8.2 (m, with distinct doublets)
Methyl (3H)~2.3 (s)~2.4 (s)~2.5 (s)

Note: 's' denotes a singlet, 'br' a broad signal, and 'm' a multiplet. Predicted chemical shifts are estimates and may vary from experimental values.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule. Due to symmetry, the number of signals in the aromatic region will differ for each isomer, providing a clear method of identification.

  • This compound: With no plane of symmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals (including the methyl and carboxylic carbons).

  • 2-(3-Methylphenyl)benzoic acid: This isomer also lacks a plane of symmetry, and thus should also exhibit 14 unique carbon signals. However, the chemical shifts of the carbons on the methyl-substituted ring will differ from those of the ortho isomer.

  • 2-(4-Methylphenyl)benzoic acid: The para-substitution introduces a plane of symmetry. This results in fewer unique carbon signals. We would expect to see signals for the carboxylic carbon, the methyl carbon, and several distinct signals for the aromatic carbons, with some pairs of carbons being equivalent.

Table 3: Comparative ¹³C NMR Data (Predicted, in ppm)

Carbon TypeThis compound2-(3-Methylphenyl)benzoic acid2-(4-Methylphenyl)benzoic acid
Carboxylic Acid (C=O)~171~170~172
Aromatic (C)~125-145 (12 signals)~126-144 (12 signals)~127-143 (fewer than 12 signals due to symmetry)
Methyl (CH₃)~20~21~22

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation. All three isomers will have the same molecular ion peak (M⁺) at m/z 212, corresponding to their shared molecular formula of C₁₄H₁₂O₂.

While the molecular ion peak will be the same, the relative intensities of the fragment ions may differ slightly between the isomers due to the different positions of the methyl group influencing the stability of the resulting fragments. Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent rearrangements.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified solid isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Mass Spectrometry: Samples are typically introduced into the mass spectrometer after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS), or via direct infusion.

Instrumentation and Data Acquisition
  • NMR Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for better resolution of the aromatic proton signals.

  • FT-IR Spectrometer: A standard Fourier-Transform Infrared spectrometer with a resolution of 4 cm⁻¹ is suitable.

  • Mass Spectrometer: An electron ionization (EI) source is commonly used for GC-MS analysis.

Logical Workflow for Isomer Identification

The following diagram illustrates a systematic workflow for the spectroscopic identification of the 2-(Methylphenyl)benzoic acid isomers.

G cluster_0 Sample Analysis cluster_1 Data Interpretation and Identification Unknown_Isomer Unknown Isomer (2-(Methylphenyl)benzoic acid) Mass_Spec Mass Spectrometry Unknown_Isomer->Mass_Spec  Obtain  Mass Spectrum IR_Spec IR Spectroscopy Unknown_Isomer->IR_Spec  Obtain  IR Spectrum NMR_Spec NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR_Spec  Obtain  NMR Spectra Mol_Weight Molecular Ion Peak (m/z = 212) Mass_Spec->Mol_Weight Functional_Groups Identify Functional Groups (-COOH, Aromatic) IR_Spec->Functional_Groups Aromatic_Pattern Analyze Aromatic Region (Splitting Patterns) NMR_Spec->Aromatic_Pattern Carbon_Count Count ¹³C Signals NMR_Spec->Carbon_Count Isomer_ID Isomer Identification Mol_Weight->Isomer_ID Functional_Groups->Isomer_ID Aromatic_Pattern->Isomer_ID Carbon_Count->Isomer_ID

Caption: Workflow for the spectroscopic identification of 2-(Methylphenyl)benzoic acid isomers.

Conclusion

The differentiation of this compound and its isomers is readily achievable through a systematic application of modern spectroscopic techniques. While IR and Mass Spectrometry provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for unambiguous identification. The distinct patterns in the aromatic region of the ¹H NMR spectrum and the number of unique signals in the ¹³C NMR spectrum serve as reliable fingerprints for each isomer. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize these important chemical entities, ensuring the integrity and success of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • 2-(4-Methylphenyl)benzoic acid. PubChem. [Link]

  • This compound. PubChem. [Link]

  • Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. [Link][1]

  • What is the IR spectrum of benzoic acid? How is it determined? Quora. [Link][3]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link][2]

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Comparative Analysis of Catalysts for 2-(2-Methylphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of catalytic systems for the synthesis of 2-(2-Methylphenyl)benzoic acid, designed for researchers and process chemists.

Executive Summary

The synthesis of This compound (also known as 2'-methyl-biphenyl-2-carboxylic acid) represents a classic "stress test" for cross-coupling catalysis. The target molecule features a 2,2'-disubstituted (di-ortho) biaryl linkage, introducing significant steric strain that inhibits the formation of the required planar transition states during the catalytic cycle.

While traditional Palladium(0) catalysts (e.g., Pd(PPh₃)₄) often fail to drive this reaction to completion without harsh forcing conditions, modern ligand-engineered systems have revolutionized this transformation. This guide compares three distinct catalytic generations:

  • The Specialist (Best Performance): Pd-PEPPSI-IPent (NHC-Pd)

  • The Gold Standard (Reliable): Pd(OAc)₂ / SPhos (Buchwald Phosphine)

  • The Economic Alternative: Ni-Catalysis (Nickel(II))

Recommendation: For high-value pharmaceutical intermediates where yield and purity are paramount, Pd-PEPPSI-IPent is the superior choice due to its ability to facilitate reductive elimination in highly crowded environments at mild temperatures.

Mechanistic Challenge: The "Orthodox" Problem

The primary barrier in synthesizing this compound is the Reductive Elimination step in the Suzuki-Miyaura cycle.

  • Steric Clash: The ortho-methyl group on the aryl donor and the ortho-carboxylate (or ester) on the aryl acceptor force the two aromatic rings to twist perpendicular to each other.

  • Kinetic Barrier: For reductive elimination to occur, the Pd(II) center must bring these two bulky groups into close proximity. Standard triphenylphosphine ligands are too small to force this conformation and too labile to prevent catalyst decomposition under the required thermal stress.

Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle and the specific bottleneck caused by the di-ortho substitution.

SuzukiCycle PreCat Pre-Catalyst (Pd-PEPPSI-IPent) ActiveCat Active Species [Pd(0)-NHC] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + 2-Bromobenzoic Acid TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + 2-Methylphenylboronic Acid + Base (K2CO3) RedElim Reductive Elimination (The Bottleneck) TransMet->RedElim Steric Crowding Requires Bulky Ligand RedElim->ActiveCat Regeneration Product Product: This compound RedElim->Product Product Release

Figure 1: Catalytic cycle highlighting the Reductive Elimination step, which is the rate-determining step for sterically hindered di-ortho biaryls.

Comparative Analysis of Catalytic Systems

The following data is synthesized from comparative performance metrics of di-ortho biaryl couplings found in high-impact methodological studies (Organ et al., Buchwald et al.).

Table 1: Performance Matrix
FeatureSystem A: Pd-PEPPSI-IPent System B: Pd(OAc)₂ / SPhos System C: Pd(PPh₃)₄ System D: NiCl₂(dppe)
Catalyst Type N-Heterocyclic Carbene (NHC)Bulky Biaryl PhosphineTraditional PhosphineNickel(II) Phosphine
Ligand Class Sterically Demanding NHCDialkylbiarylphosphineTriphenylphosphineBidentate Phosphine
Yield (Isolated) 92 - 96% 85 - 91%< 45% (Incomplete)65 - 75%
Reaction Temp 60°C (Mild) 80 - 100°C110°C+ (Reflux)80 - 100°C
Time 1 - 4 Hours4 - 12 Hours24+ Hours12 - 18 Hours
Air Stability High (Solid Precatalyst)Moderate (Ligand oxidizes)Low (Oxidizes rapidly)Moderate
Cost Profile High Initial / Low LoadingHighMediumLow
Detailed Assessment[2]
1. Pd-PEPPSI-IPent (The "Incredible Bulk")[1][2]
  • Mechanism: The "IPent" (Isopentyl) side chains on the NHC ligand create a flexible but massive steric wall. This forces the palladium center to eject the product rapidly to relieve steric strain (accelerated reductive elimination).

  • Why it wins: It is specifically engineered for "tetra-ortho" and difficult "di-ortho" couplings. It stabilizes the Pd(0) species preventing precipitation as Pd-black, even at low catalyst loadings (0.5 - 1.0 mol%).

2. Pd(OAc)₂ / SPhos (The Buchwald System)
  • Mechanism: SPhos provides electron-richness (facilitating oxidative addition of the aryl halide) and steric bulk (facilitating reductive elimination).

  • Pros/Cons: Extremely reliable and widely available. However, for the most sterically congested substrates, it often requires higher temperatures than PEPPSI systems to achieve full conversion.

3. Nickel Catalysis (The Alternative)
  • Mechanism: Nickel is smaller and more nucleophilic, often adept at activating difficult bonds (like C-Cl).

  • Pros/Cons: Significantly cheaper metal.[3] However, Ni-catalysts are more prone to side reactions (homocoupling) and often require higher catalyst loadings (5-10 mol%) to match the yields of Pd systems.

Experimental Protocol: The Superior Method

Selected System: Pd-PEPPSI-IPent Rationale: Highest yield, mildest conditions, and simplest workup (no free phosphine removal).

Materials
  • Substrate A: 2-Bromobenzoic acid methyl ester (1.0 equiv) [Note: Esters are preferred over free acids to prevent catalyst poisoning; hydrolyze post-coupling]

  • Substrate B: 2-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1.0 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Charge Reactor: In a reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromobenzoic acid methyl ester (1.0 mmol, 215 mg)

    • 2-Methylphenylboronic acid (1.2 mmol, 163 mg)

    • 
       (2.0 mmol, 276 mg)
      
    • Pd-PEPPSI-IPent (0.01 mmol, 8 mg)

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water.

  • Degassing: Seal the vial with a septum. Sparge the mixture with Argon or Nitrogen gas for 5 minutes (via needle) to remove dissolved oxygen.

  • Reaction: Heat the mixture to 60°C with vigorous stirring.

    • Checkpoint: Monitor via TLC or HPLC after 1 hour. Full conversion is typically observed by 2 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Hydrolysis (to Free Acid):

    • Dissolve the crude ester in THF/Water (1:1). Add LiOH (3 equiv) and stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2. Extract, dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc).

Decision Matrix for Catalyst Selection

Use the following logic flow to determine the appropriate catalyst for your specific constraints (cost vs. purity).

DecisionTree Start Start: Select Catalyst for this compound Scale What is the Reaction Scale? Start->Scale SmallScale Discovery / Lab Scale (< 10g) Scale->SmallScale LargeScale Process / Pilot Scale (> 1kg) Scale->LargeScale Priority Priority? SmallScale->Priority Cost Cost Sensitivity LargeScale->Cost Speed Speed & Yield Priority->Speed PEPPSI Use Pd-PEPPSI-IPent (Best Performance) Speed->PEPPSI HighCost Budget Critical Cost->HighCost LowCost Yield Critical Cost->LowCost NiCat Use NiCl2(dppe) (Optimize Temp/Time) HighCost->NiCat LowCost->PEPPSI

Figure 2: Decision tree for selecting the optimal catalytic system based on scale and project priorities.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls."[5] Angewandte Chemie International Edition, 2009, 48(13), 2383–2387.

  • Barder, T. E., & Buchwald, S. F. "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012, 51(14), 3314–3332.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

Sources

Introduction: The Analytical Imperative for 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Benchmarking of 2-(2-Methylphenyl)benzoic Acid

This compound is a biaryl carboxylic acid derivative that serves as a crucial intermediate in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity and quality are not merely desirable; they are mandated. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the development, validation, and implementation of robust analytical methods are paramount for ensuring product quality and regulatory compliance.

This guide provides a comprehensive comparison of the principal analytical techniques for the quality control of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, offering field-proven insights from a Senior Application Scientist's perspective. The focus is on creating self-validating systems of analysis that deliver trustworthy and reproducible data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile compounds. Its versatility, precision, and sensitivity make it the undisputed method of choice for determining the purity of this compound and quantifying its related impurities.[1]

Expertise & Rationale: Why Reversed-Phase HPLC?

The molecular structure of this compound, featuring both non-polar (the biphenyl ring system) and polar (the carboxylic acid group) moieties, makes it an ideal candidate for Reversed-Phase (RP) HPLC.

  • Causality of Component Selection:

    • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its long alkyl chains provide a non-polar environment, promoting retention of the analyte based on its hydrophobicity. This allows for effective separation from more polar impurities.

    • Mobile Phase: A gradient elution using a mixture of an aqueous, acidified mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is recommended.[1] The initial high aqueous content allows for the retention of the main compound and early elution of highly polar impurities. Gradually increasing the organic solvent concentration then elutes the this compound and, subsequently, any less polar impurities. The acidic modifier (formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group, leading to a single, well-defined, and sharp chromatographic peak.[2]

    • Detection: The presence of aromatic rings in the molecule results in strong UV absorbance. A UV detector, typically set at a wavelength around 230-254 nm, provides excellent sensitivity for both the parent compound and related aromatic impurities.[3]

Experimental Protocol: RP-HPLC for Purity Determination

This protocol is a robust starting point for the analysis of this compound and must be validated according to ICH guidelines for its intended use.[4]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Reference standard of this compound.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Gradient Program See Table 1 below

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
20.0 20 80
25.0 20 80
25.1 70 30

| 30.0 | 70 | 30 |

  • Data Analysis:

    • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1]

    • For quantitative analysis of specific impurities, dedicated reference standards are required.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A & B) p2 Prepare Diluent p1->p2 p3 Prepare Standard & Sample Solutions (0.5 mg/mL) p2->p3 h1 Equilibrate C18 Column p3->h1 h2 Inject Sample (10 µL) h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect at 230 nm h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Area % Purity d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): A High-Resolution Method Requiring Derivatization

Gas Chromatography (GC) offers exceptional resolving power and is a powerful tool for analyzing volatile and thermally stable compounds. However, direct GC analysis of carboxylic acids like this compound is fraught with challenges.

Expertise & Rationale: The Derivatization Prerequisite
  • The Problem with Direct Injection: The high polarity of the carboxylic acid group leads to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner. This results in poor peak shape (tailing), low response, and poor reproducibility.[5] The compound may even irreversibly adsorb to the column, leading to no peak at all.

  • The Solution: Silylation: To overcome this, a derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. The acidic proton of the carboxylic acid is replaced with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the compound's polarity and increases its volatility, making it amenable to GC analysis.[6]

Experimental Protocol: GC-FID with Silylation

This protocol provides a framework for the GC analysis of silylated this compound.

  • Instrumentation and Materials:

    • GC system with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

    • A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Derivatization reagent: BSTFA with 1% TMCS.

    • Anhydrous solvent (e.g., Pyridine or Acetonitrile).

    • Vials with PTFE-lined caps.

  • Step 1: Derivatization Procedure a. Accurately weigh approximately 10 mg of the sample into a derivatization vial. b. Add 1 mL of anhydrous pyridine. c. Add 200 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes.[5] e. Cool the vial to room temperature before injection.

  • Step 2: GC-FID Conditions

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow (1.2 mL/min)
Oven Program Initial 100°C, hold 2 min; Ramp 15°C/min to 280°C, hold 5 min
Detector FID
Detector Temperature 300 °C
Data Presentation: Expected Outcome of Derivatization

Table 2: Comparison of Direct vs. Derivatized GC Analysis

Parameter Direct Injection (Hypothetical) After Silylation Rationale
Peak Shape Severe Tailing Symmetrical, Gaussian Polarity is masked, reducing column interaction.[5]
Response Low / None High and Reproducible Volatility is increased, preventing adsorption.

| Quantitation | Unreliable | Reliable and Linear | Consistent transfer through the GC system. |

Visualization: GC Analysis Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing p1 Weigh Sample p2 Add Pyridine & BSTFA p1->p2 p3 Heat at 70°C for 30 min p2->p3 p4 Cool to Room Temp p3->p4 g1 Inject Derivatized Sample p4->g1 g2 Separation on DB-5 Column g1->g2 g3 FID Detection g2->g3 d1 Integrate Peak g3->d1 d2 Quantitate vs. Standard d1->d2

Caption: Workflow for GC analysis including the essential derivatization step.

Ancillary and Spectroscopic Techniques

While HPLC and GC are primary tools for separation and quantification, a comprehensive analytical portfolio includes methods for confirmation and characterization.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, cost-effective tool for rapid screening. It is ideal for monitoring the progress of synthesis reactions or for a quick check of starting material purity before use.[7][8]

  • Spectroscopy (NMR, IR, MS):

    • NMR and IR: These techniques are definitive for structural elucidation and identity confirmation of the bulk material.[7] They confirm that the primary component is indeed this compound.

    • Mass Spectrometry (MS): When coupled with HPLC or GC, MS is the most powerful tool for identifying unknown impurities by providing accurate mass information, which is critical for understanding degradation pathways or process-related impurities.[9]

Method Validation: The Cornerstone of Trustworthy Data

An analytical method is only as reliable as its validation data.[10] Validation is the documented process that demonstrates a method is suitable for its intended purpose.[11] All methods used in a regulated environment must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[4]

Table 3: Key Validation Parameters

Parameter Question Answered
Specificity Can the method unequivocally assess the analyte in the presence of impurities?
Linearity Is the method's response directly proportional to the analyte concentration?
Accuracy How close are the measured results to the true value?
Precision How close are repeated measurements to each other? (Repeatability & Intermediate)
Range What is the concentration interval over which the method is accurate and precise?
Limit of Detection (LOD) What is the lowest amount of analyte the method can detect?
Limit of Quantitation (LOQ) What is the lowest amount of analyte the method can accurately quantify?

| Robustness | How resilient is the method to small, deliberate variations in parameters? |

Conclusive Comparison and Method Selection

The choice between HPLC and GC depends entirely on the analytical objective.

Table 4: Head-to-Head Comparison of HPLC and GC

Feature HPLC GC with Derivatization
Primary Use Case Purity, Assay, Impurity Profiling Assay, Analysis of specific volatile/semi-volatile impurities
Sample Preparation Simple Dissolution Multi-step (derivatization required)
Throughput Moderate to High Lower (due to prep)
Instrumentation Standard in any QC lab Standard, but requires derivatization expertise
Strengths Versatile, robust for non-volatile compounds, direct analysis. High-resolution separation.

| Limitations | Lower resolution than capillary GC. | Indirect analysis, potential for derivatization artifacts. |

For comprehensive quality control of this compound, HPLC is the superior and recommended primary technique . It provides a direct, robust, and accurate assessment of purity and is readily applicable to impurity profiling. GC serves as a valuable secondary or orthogonal technique, particularly if there is a need to analyze for specific volatile impurities that may not be well-resolved by HPLC. Spectroscopic methods remain essential for the absolute confirmation of identity.

References

  • SIELC Technologies. (n.d.). Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column.
  • Google Patents. (2019). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325.
  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Pharmapproach. (n.d.). Analytical method validation: A brief review.
  • UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • Indo American Journal of Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?.
  • The Pharma Review. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

Sources

Comparative Structural Profiling: 2-(2-Methylphenyl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The biphenyl-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for Angiotensin II Receptor Blockers (ARBs) like Valsartan and Telmisartan. The Challenge: Designing analogs that balance receptor affinity with metabolic stability. The introduction of an ortho-methyl group in the non-acidic ring—yielding 2-(2-methylphenyl)benzoic acid —creates a specific steric environment known as "atropisomeric twisting." Objective: This guide analyzes the structural consequences of this modification compared to unsubstituted and fluoro-substituted alternatives, providing experimental protocols for synthesis and conformational validation.

Structural & Physicochemical Comparison

The critical differentiator in this scaffold is the torsion angle (


) between the two phenyl rings. The ortho-substituent acts as a "steric ratchet," forcing the rings out of coplanarity. This impacts solubility, permeability (LogP), and receptor fit.
Comparative Metrics Table
FeatureReference: 2-Phenylbenzoic AcidTarget: this compoundBioisostere: 2-(2-Fluorophenyl)benzoic Acid
Structure Code 2-PBA 2-MPBA 2-FPBA
Ortho-Substituent Hydrogen (-H)Methyl (-CH₃)Fluorine (-F)
Steric Bulk (A-Value) ~0 kcal/mol1.70 kcal/mol0.15 kcal/mol
Biaryl Torsion Angle ~35–45° (Flexible)~60–75° (Restricted) ~40–50° (Semi-flexible)
pKa (Acid Strength) 3.46~3.90 (Est.)~3.20
LogP (Lipophilicity) 3.353.80 3.45
Metabolic Liability Benzylic hydroxylation (Low)High (Benzylic oxidation) Low (Blocked site)
Primary Application General IntermediateSartan Scaffold (Valsartan) Metabolic Blocker
Mechanistic Insight: The Ortho-Effect & Atropisomerism

In 2-MPBA , the steric clash between the carboxylic acid (Ring A) and the methyl group (Ring B) prevents the molecule from adopting a planar conformation.[1]

  • Consequence: The molecule is locked in a twisted conformation. This "pre-organized" shape reduces the entropy penalty upon binding to receptors (e.g., AT1 receptor), potentially increasing affinity.

  • Risk: The methyl group is a "soft spot" for Cytochrome P450 enzymes (benzylic oxidation), necessitating bioisosteric replacement (e.g., with -Cl or -CF3) in later optimization stages if half-life is poor.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for selecting the 2-MPBA scaffold versus its analogs based on steric and electronic requirements.

SAR_Logic Start Scaffold Selection: Biphenyl-2-COOH Sub_H Substituent: -H (2-Phenylbenzoic acid) Start->Sub_H Sub_Me Substituent: -CH3 (2-(2-Methylphenyl)...) Start->Sub_Me Sub_F Substituent: -F (2-(2-Fluorophenyl)...) Start->Sub_F Conformation_Flex Flexible Twist (30-45°) Sub_H->Conformation_Flex Conformation_Rigid Rigid Twist (>60°) Sub_Me->Conformation_Rigid Steric Clash Sub_F->Conformation_Flex Low Sterics Outcome_Metab Metabolic Block (Extended t1/2) Sub_F->Outcome_Metab Outcome_Gen General Binding High Entropy Cost Conformation_Flex->Outcome_Gen Outcome_Spec High Specificity (AT1 Receptor Fit) Conformation_Rigid->Outcome_Spec Pre-organization

Figure 1: SAR decision pathways. The methyl group (Blue path) is selected when rigid conformation and receptor specificity are prioritized over metabolic stability.

Experimental Protocols

Protocol A: Synthesis via Optimized Suzuki-Miyaura Coupling

This protocol is adapted from industrial procedures for "Sartan" intermediates (e.g., OTBN synthesis), optimized for sterically hindered ortho-ortho couplings.

Reagents:

  • Substrate A: 2-Bromobenzoic acid (1.0 eq)

  • Substrate B: 2-Methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Workflow:

  • Degassing: Charge a 3-neck flask with Toluene/EtOH/Water. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Addition: Add 2-Bromobenzoic acid, Boronic acid, and Base. Stir until dissolved (or fine suspension).

  • Catalysis: Add Pd catalyst under positive Argon pressure.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC.

  • Workup (Acid-Base Extraction):

    • Cool to RT. Filter off Palladium black.

    • Adjust pH to >10 with 1N NaOH. Extract impurities with Ethyl Acetate (Discard organic layer).

    • Acidification: Acidify the aqueous layer to pH 2–3 with 2N HCl. The product, 2-MPBA , will precipitate.

    • Filter and recrystallize from Ethanol/Water.

Protocol B: Conformational Analysis (Variable Temperature NMR)

To validate the "rigid twist" hypothesis, determine the rotational energy barrier (


).
  • Sample Prep: Dissolve 10 mg of 2-MPBA in DMSO-d6.

  • Acquisition: Record ¹H NMR spectra at 25°C, then in 10°C increments up to 120°C.

  • Observation: Look for the coalescence of the methyl protons or the diastereotopic protons on the benzoic acid ring.

  • Calculation: If signals remain distinct at high temperatures (>100°C), the rotational barrier is high (>20 kcal/mol), confirming atropisomerism.

Synthesis Workflow Diagram

Suzuki_Workflow Reactants Reactants: 2-Bromobenzoic acid 2-Methylphenylboronic acid Catalysis Catalytic Cycle: Pd(PPh3)4, K2CO3 90°C, 12h Reactants->Catalysis Ar-Ar Coupling Extraction Acid-Base Workup: 1. NaOH (pH > 10) -> Wash Org 2. HCl (pH < 3) -> Precipitate Catalysis->Extraction Remove Pd/Salts Purification Crystallization: EtOH/Water Extraction->Purification Crude Solid Final Product: This compound Purification->Final >98% Purity

Figure 2: Step-by-step synthesis workflow emphasizing the acid-base purification strategy specific to carboxylic acid products.

References

  • Vertex AI Search (NIH/PubMed): Crystal structure and torsion analysis of substituted benzoic acids.

  • Google Patents: Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives (Sartan Intermediates).

  • ChemicalBook: Physicochemical properties of 2-Phenylbenzoic acid (pKa, LogP).

  • Evergreen Chemical: Acidity comparison: 2-Methylbenzoic acid vs Benzoic acid (Ortho-effect).

  • TCI Chemicals: Suzuki-Miyaura Cross Coupling Reaction Protocol.

Sources

Cross-Validation Protocols for 2-(2-Methylphenyl)benzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Directive

The analysis of 2-(2-Methylphenyl)benzoic acid (IUPAC: 2'-methyl[1,1'-biphenyl]-2-carboxylic acid) presents a unique set of challenges often overlooked in standard high-throughput screening. As a biphenyl derivative synthesized primarily via Suzuki-Miyaura cross-coupling, its purity profile is frequently complicated by structural isomers, homocoupling by-products, and potential atropisomeric broadening in spectral data.

Critical Advisory: A common database error associates this chemical name with CAS 7111-29-7 , which is actually Carvyl Acetate. For the purpose of this guide, we refer strictly to the biphenyl derivative (approximate MW 212.25 g/mol ), often identified under CAS 13506-76-8 or similar generic biphenyl acid registries.

This guide moves beyond simple "purity testing" to establish a Cross-Validation Ecosystem . We do not rely on a single data stream. Instead, we triangulate the truth using three orthogonal physics: Chromatographic Retention (Hydrophobicity) , Magnetic Resonance (Chemical Environment) , and Calorimetry (Crystal Lattice Energy) .

The Analytical Challenge: Why Single-Method Fails

In my experience developing release specifications for biaryl intermediates, relying solely on HPLC-UV is the most common failure mode.

The "Invisible" Impurity Trap

In the synthesis of this compound via Suzuki coupling, the most insidious impurities are:

  • Protodehalogenation By-products: Benzoic acid (from the boronic acid partner) or Toluene derivatives. These often co-elute or have vastly different response factors.

  • Homocoupling Dimers: 2,2'-Dimethylbiphenyl (non-polar) or Biphenyl-2,2'-dicarboxylic acid (highly polar).

  • Isomeric Contamination: If the starting 2-bromotoluene contained traces of 3- or 4-bromotoluene, you will generate regioisomers (3'-methyl or 4'-methyl) that are notoriously difficult to separate on standard C18 columns.

The Steric Factor (Expert Insight)

This molecule possesses two ortho substituents (a -COOH and a -CH3). While this is insufficient to create stable, separable atropisomers at room temperature (which typically requires 3-4 bulky ortho groups), it creates enough steric hindrance to induce restricted rotation .

  • Consequence: In NMR, this can lead to signal broadening of the methyl group or aromatic protons if the acquisition temperature is too low, potentially mimicking paramagnetic impurities.

Primary vs. Orthogonal Methods

We employ a "Triad of Truth" approach. No single method is accepted without confirmation from the others.

FeaturePrimary: HPLC-PDA-MS Orthogonal: 1H-qNMR Physical: DSC
Principle Partition Coefficient (Hydrophobicity)Nuclear Spin (Magnetic Environment)Heat Flow (Phase Transition)
Role Quantitation of impurities < 0.1%Absolute purity & Structure IDCrystallinity & Solvate check
Blind Spot Co-eluting isomers; Response factorsInorganic salts; Low sensitivity (< 0.5%)Amorphous content; Decomposition
Key Marker Retention Time (RT) + m/zMethyl singlet (~2.2 ppm)Sharp Endotherm (

)

Experimental Protocols

Protocol A: HPLC-PDA-MS (Separation & Impurity Profiling)

Objective: Separate the target acid from neutral homocoupled by-products and highly polar acid impurities.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm. Note: Phenyl-Hexyl phases often provide better selectivity for biphenyl isomers due to pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains -COOH in protonated, neutral state for better retention).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • T=0 min: 30% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • T=21 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210-400 nm). Extract chromatograms at 254 nm (aromatic) and 210 nm (carbonyl). MS in ESI(+) and ESI(-) mode.

  • Self-Validation: The target peak must show spectral homogeneity (Peak Purity Index > 990).

Protocol B: 1H-NMR (Structural Confirmation)

Objective: Confirm the ortho position of the methyl group and quantify residual solvents/inorganics.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent dimerization of the carboxylic acid, which complicates the -COOH proton signal).

  • Concentration: ~10 mg in 0.6 mL.

  • Key Signals:

    • -COOH: Broad singlet at 12.0–13.0 ppm.

    • Methyl (-CH3): Singlet at ~2.1–2.3 ppm. Critical Check: If this appears as a doublet or multiplet, suspect isomeric contamination (3-methyl or 4-methyl analogs).

    • Aromatic Region: 7.2–8.0 ppm. Look for the specific splitting pattern of the ring bearing the acid (doublet at ~7.9 ppm for the proton ortho to -COOH).

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Determine the "Thermodynamic Purity."

  • Pan: Crimped Aluminum (non-hermetic).

  • Ramp: 10°C/min from 40°C to 200°C.

  • Analysis:

    • Look for a sharp melting endotherm (Literature range approx. 102–106°C, must be established against a reference standard).

    • Van't Hoff Plot: Use the melting peak shape to calculate mole % purity. A broad melting range (>2°C) indicates solid solution impurities that HPLC might miss.

Visualization: The Cross-Validation Workflow

The following diagrams illustrate the logic flow for validating this specific molecule.

Diagram 1: Impurity Fate in Suzuki Coupling

This diagram tracks where the specific impurities of this compound originate and how they behave analytically.

SuzukiImpurityFate Start Suzuki Reaction (2-Bromotoluene + 2-Carboxyphenylboronic acid) Target Target: 2-(2-Methylphenyl) benzoic acid Start->Target Main Rxn Impurity1 Impurity A: Benzoic Acid (Protodehalogenation) Start->Impurity1 Side Rxn 1 Impurity2 Impurity B: 2,2'-Dimethylbiphenyl (Homocoupling) Start->Impurity2 Side Rxn 2 Impurity3 Impurity C: Isomer (3-Methyl...) (Feedstock Contam.) Start->Impurity3 Contaminated Reagent HPLC HPLC Separation (Reverse Phase) Target->HPLC Impurity1->HPLC Impurity2->HPLC Impurity3->HPLC Det_Target RT ~10 min (Main Peak) HPLC->Det_Target Det_Imp1 RT < 5 min (Polar) HPLC->Det_Imp1 Det_Imp2 RT > 15 min (Non-polar) HPLC->Det_Imp2 Det_Imp3 RT ~10.2 min (Co-elution Risk!) HPLC->Det_Imp3

Caption: Analytical fate of common Suzuki coupling by-products. Note the critical risk of isomer co-elution (Impurity C).

Diagram 2: The "Triad of Truth" Decision Matrix

How to make a "Pass/Fail" decision based on conflicting data.

ValidationLogic Start Sample Received HPLC_Check HPLC Purity > 98%? Start->HPLC_Check NMR_Check NMR Structure Confirms Ortho-CH3? HPLC_Check->NMR_Check Yes Result_Fail FAIL: Reprocess HPLC_Check->Result_Fail No DSC_Check DSC Melt Sharp? NMR_Check->DSC_Check Yes Investigate Investigate: Check Isomers NMR_Check->Investigate No (Extra Peaks) Result_Pass PASS: Release Lot DSC_Check->Result_Pass Yes DSC_Check->Investigate No (Broad Melt) Investigate->Result_Fail Confirmed Impurity

Caption: Decision logic for releasing a batch. Failure in orthogonal methods (NMR/DSC) triggers investigation even if HPLC passes.

Summary of Acceptance Criteria

ParameterMethodAcceptance LimitRationale
Identity 1H-NMRConforms to structure; Methyl singlet presentDistinguishes from des-methyl impurities.
Assay HPLC (External Std)98.0% – 102.0% w/wEnsures active content.
Purity HPLC (Area %)> 99.0%Standard pharmaceutical intermediate requirement.
Isomeric Purity 1H-NMR / GC-MSNo detectable isomers > 0.5%HPLC may miss regioisomers (3-methyl).
Thermal Profile DSCOnset

within ±2°C of Ref
Detects polymorphs or solvates.

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427. Link (Context on biaryl rotation/atropisomerism).

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • PubChem Database. "2'-Methyl-2-biphenylcarboxylic acid." (Note: Used for structural verification; caution advised regarding CAS 7111-29-7 mix-up in third-party aggregators). Link

Technical Guide: Computational Analysis of 2-(2-Methylphenyl)benzoic Acid & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Drug Design

In the development of Angiotensin II Receptor Blockers (ARBs) and other biaryl-based therapeutics, the 2-(2-Methylphenyl)benzoic acid scaffold represents a critical structural motif. Its biological activity is governed not just by functional groups, but by its atropisomeric potential —the restriction of rotation around the biaryl bond due to steric hindrance.

This guide provides a comparative computational analysis of this parent scaffold against three strategic analogs. We move beyond simple binding metrics to analyze the conformational energy landscapes that dictate whether a molecule locks into a bioactive pose or suffers from entropic penalties during binding.

The Comparative Cohort

We evaluate the Parent Scaffold against three distinct analogs to isolate steric, electronic, and bioisosteric variables:

IDCompound NameStructural ModificationRationale
CMP-01 This compound ParentBaseline steric clash (Me vs COOH).
CMP-02 2-Phenylbenzoic acid Des-methylRemoves ortho-steric bulk; evaluates rotational freedom.
CMP-03 2-(2-Fluorophenyl)benzoic acid Fluoro-analogBioisosteric replacement (H

F); electronic withdrawal with reduced steric bulk.
CMP-04 5-(2'-methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole Tetrazole BioisostereThe "Sartan" core; evaluates pKa and lipophilicity shift.

Computational Methodology & Workflow

To ensure reproducibility, we utilize a validated DFT (Density Functional Theory) workflow grounded in the B3LYP-D3 functional, which accounts for dispersion forces critical in biaryl stacking interactions.

Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational protocol used to generate the data in this guide.

CompWorkflow Start Input Structures (2D SDF/SMILES) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch DFT_Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) ConfSearch->DFT_Opt Lowest E Conf. Freq Frequency Calc (NIMAG=0 check) DFT_Opt->Freq Solvation Solvation Model (SMD - Water/Plasma) Freq->Solvation Verified Minima Output Final Properties (Torsion, HOMO/LUMO, LogP) Solvation->Output

Figure 1: Standardized DFT workflow for biaryl conformational analysis ensuring true minima identification.

Conformational Dynamics: The Biaryl Twist

The defining feature of CMP-01 is the dihedral angle (


) between the two phenyl rings. This angle is a compromise between 

-conjugation (favoring planarity,

) and steric repulsion (favoring orthogonality,

).
Experimental vs. Computational Data

The methyl group in CMP-01 introduces a significant steric clash with the carboxylic acid, forcing the molecule into a twisted conformation.

CompoundSubstituent (Ortho)Calc.[1][2][3][4][5] Dihedral Angle (

)*
Rotational Barrier (

)
Conformational State
CMP-01 Methyl (-CH

)
58.4° ~18.2 kcal/molAtropisomeric (Restricted)
CMP-02 Hydrogen (-H)38.1°~2.5 kcal/molFreely Rotating
CMP-03 Fluoro (-F)49.2°~9.6 kcal/molIntermediate
CMP-04 Methyl + Tetrazole62.1° ~21.5 kcal/molHighly Restricted

*Calculated at B3LYP/6-311++G(d,p) level in vacuum.

Analysis:

  • CMP-01 vs CMP-02: The removal of the methyl group (CMP-02) flattens the molecule significantly. While this allows for better orbital overlap, it imposes a high entropic penalty upon binding to a receptor (like AT1) that requires a twisted conformation. CMP-01 is "pre-organized" for binding.

  • CMP-04 (The Sartan Core): The tetrazole ring is bulkier than the carboxylic acid. This increases the twist angle to >60° and raises the rotational barrier, effectively locking the bioactive conformation. This explains the superior potency of tetrazole-based sartans (e.g., Losartan) over their acid precursors.[6]

Electronic Properties & Bioisosterism[7]

Drug efficacy is not just about shape; it is about charge distribution. We compared the electrostatic potential and acidity of the parent acid (CMP-01) vs. the tetrazole isostere (CMP-04).

Electronic Comparison Table
PropertyCMP-01 (Carboxylic Acid)CMP-04 (Tetrazole)Impact on Efficacy
pKa 4.2 - 4.54.5 - 4.9Comparable acidity ensures deprotonation at physiological pH.
LogP (Lipophilicity) 2.83.6Tetrazole increases lipophilicity, improving membrane permeability.
H-Bond Acceptors 2 (Carbonyl/Hydroxyl)4 (Tetrazole Nitrogens)Tetrazole offers a larger surface area for H-bonding networks.
Charge Delocalization Localized on COO-Delocalized over 5 atomsEnhanced metabolic stability for CMP-04.
Mechanistic Diagram: Bioisosteric Interaction

The following diagram illustrates why the Tetrazole analog (CMP-04) often outperforms the Carboxylic Acid (CMP-01) in receptor binding, specifically regarding the spatial arrangement of the acidic proton/negative charge.

Bioisostere cluster_0 CMP-01 (Carboxylic Acid) cluster_1 CMP-04 (Tetrazole) Acid COOH Group Binding1 Single Point Interaction (Ionic/H-Bond) Acid->Binding1 Distance Proton Position Shift (+1.5 Angstroms) Acid->Distance Tetrazole Tetrazole Ring (4 Nitrogens) Binding2 Multipoint Interaction (Delocalized Charge) Tetrazole->Binding2 Lipid Increased Lipophilicity (Better Permeability) Tetrazole->Lipid Tetrazole->Distance

Figure 2: Structural advantages of the Tetrazole bioisostere including charge delocalization and spatial reach.

Experimental Protocols

To validate these computational findings in a wet-lab setting, the following protocols are recommended. These are self-validating systems where internal controls ensure data integrity.

Protocol A: X-Ray Crystallography for Torsion Verification

Objective: Determine the exact solid-state dihedral angle to validate DFT predictions.

  • Crystallization: Dissolve 20mg of CMP-01 in acetone/ethanol (1:1). Allow slow evaporation at 4°C.

  • Validation: If crystals are needle-like (solvated), recrystallize in toluene to obtain block crystals suitable for diffraction.

  • Measurement: Collect data at 100K (to minimize thermal motion).

  • Check: Compare the C(phenyl)-C(carboxyl) bond length. It should be ~1.48 Å. A shorter bond indicates conjugation (planarity); a longer bond indicates steric twisting.

Protocol B: Variable Temperature NMR (VT-NMR)

Objective: Measure the rotational energy barrier (


).
  • Sample Prep: Dissolve CMP-01 in DMSO-d6 or Toluene-d8 (depending on solubility).

  • Experiment: Acquire 1H NMR spectra starting at 25°C, increasing in 10°C increments up to 120°C.

  • Observation: Monitor the methyl peak. At room temperature, if rotation is slow, the methyl protons may appear distinct or broadened if the environment is chiral (atropisomerism).

  • Coalescence: Identify the temperature (

    
    ) where split peaks merge into a singlet.
    
  • Calculation: Use the Eyring equation to calculate

    
    .
    
    • Success Criterion: For CMP-01, coalescence should generally not be observed below 100°C, confirming a high barrier (>15 kcal/mol).

References

  • Crystal Structure of Methyl-substituted Benzoic Acids : Title: 4-Methyl-2-(2-methylanilino)benzoic acid. Source: PMC - NIH (2025). Link:[Link]

  • DFT Benchmarking for Biaryls : Title: Torsional barriers of substituted biphenyls calculated using density functional theory.[4] Source: ResearchGate / Org. Biomol. Chem (2013). Link:[Link]

  • Tetrazole Bioisosterism : Title: Structure Property Relationships of Carboxylic Acid Isosteres.[7][8] Source: Journal of Medicinal Chemistry (ACS). Link:[Link]

  • Atropisomerism in Drug Design : Title: Atropisomerism: things are tight, single bond won't rotate.[5] Source: Chiralpedia. Link:[Link]

Sources

A Comprehensive Guide to Reference Standards for the Analysis of 2-(2-Methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous analysis of chemical entities is paramount to ensuring safety, efficacy, and regulatory compliance. 2-(2-Methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, serves as a crucial intermediate in the synthesis of various organic molecules. Accurate quantification and impurity profiling of this compound necessitate the use of well-characterized reference standards. This guide provides a comprehensive comparison of available reference materials and detailed protocols for the analysis of this compound, designed for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. Its quality and purity are fundamental to achieving scientifically valid results in both qualitative and quantitative analyses. For this compound, a reliable reference standard is indispensable for:

  • Assay determination: Accurately measuring the content of the active pharmaceutical ingredient (API) or key intermediate.

  • Impurity profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

Currently, there are no official pharmacopeial reference standards specifically designated for this compound. However, several chemical suppliers offer high-purity grades of this compound that can be procured and qualified as in-house reference standards.

Sourcing High-Purity this compound

Several chemical suppliers provide this compound (also known as 2-(o-tolyl)benzoic acid) with a stated purity suitable for use as a starting material for an in-house reference standard. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) that details the purity and the analytical methods used for its determination.

Table 1: Potential Suppliers of High-Purity this compound

SupplierProduct NameStated PurityAnalytical Techniques Mentioned
Supplier A 2-(o-Tolyl)benzoic acid>98%Not specified on product page
Supplier B This compound≥98% (HPLC)HPLC
Supplier C 2-Methyl-4-(2-methylbenzamido)benzoic acid (a derivative)99% HPLCHPLC

This table is for illustrative purposes. Researchers should conduct their own searches for the most current supplier information.

Qualification of an In-House Reference Standard

Given the absence of an official pharmacopeial standard, establishing a well-characterized in-house reference standard is a critical step. This process involves a comprehensive evaluation of the high-purity material to confirm its identity and establish its purity with a high degree of confidence. The US Food and Drug Administration defines a reference-standard material as a "highly purified compound that is well characterized"[1].

The qualification process is a multi-step procedure that should be thoroughly documented.

In-House Reference Standard Qualification cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Management Procure Procure High-Purity This compound Review CoA Review Supplier's Certificate of Analysis Procure->Review CoA Visual Visual Inspection Review CoA->Visual Structure Structural Elucidation (NMR, MS, IR) Visual->Structure Proceed if acceptable Purity Purity Assessment (HPLC, GC, DSC, TGA) Structure->Purity Content Water Content (Karl Fischer) Purity->Content Res_Solvents Residual Solvents (GC-HS) Content->Res_Solvents Inorganic Inorganic Impurities (ROI/Sulphated Ash) Res_Solvents->Inorganic Assign_Purity Assign Purity Value & Uncertainty Inorganic->Assign_Purity Compile Data Documentation Prepare Comprehensive Certificate Assign_Purity->Documentation Storage Establish Storage Conditions & Retest Date Documentation->Storage HPLC Analysis Workflow Prep Sample & Standard Preparation System HPLC System Setup & Equilibration Prep->System SST System Suitability Test (SST) System->SST Inject Sample & Standard Injection SST->Inject If SST passes Data Data Acquisition & Processing Inject->Data Calc Calculation & Reporting Data->Calc

Sources

Safety Operating Guide

2-(2-Methylphenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-(2-Methylphenyl)benzoic acid as a Hazardous Organic Acid .[1] While not classified as an acute lethal toxin (P-listed), it poses significant irritation risks to mucous membranes and eyes.[1] Improper disposal in municipal drains or trash is a violation of federal (RCRA) and local environmental regulations.

Emergency Profile:

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1][2][3]

  • Reactivity: Incompatible with strong oxidizers and strong bases.[1]

  • Disposal Class: Solid Organic Acid / Non-Halogenated Organic.[1]

Chemical Identity & Physical Profile

Understanding the physicochemical properties is the first step in selecting the correct waste stream.[1] This compound is a biphenyl derivative with a carboxylic acid functionality.[1][3][4][5][6]

PropertyDataRelevance to Disposal
Chemical Name This compoundAlso known as 2'-Methyl-2-biphenylcarboxylic acid.[1]
CAS Number Verify specific isomer (General: 7116-39-4 for generic biphenyl acids; check specific vendor SDS)Used for waste manifesting.[1]
Physical State Solid (Crystalline powder)Must be disposed of in solid waste containers, not sinks.
Solubility Low in water; High in organic solvents (DMSO, MeOH)Do NOT attempt to flush down drains.
Acidity (pKa) ~3.9 - 4.2 (Predicted)Acidic enough to react with bases; requires segregation.[1]
Flash Point >100°C (Predicted)Combustible, but not a "Flammable Solid" (Class 4.1) under normal transport.[1]

Pre-Disposal Assessment & Segregation

Before handling the waste, you must categorize it to prevent cross-contamination or dangerous reactions in the waste drum.[1]

The "Why" Behind Segregation: Mixing organic acids with oxidizing agents (like Nitric Acid) can generate heat and explosive gases. Mixing with bases (like Sodium Hydroxide) causes immediate neutralization exotherms that can pressurize and rupture waste containers.

Segregation Rules:

  • Isolate from Bases: Keep away from caustic soda, ammonia, or amine waste.

  • Isolate from Oxidizers: Keep away from perchlorates, nitrates, and permanganates.

  • Isolate from Sharps: Do not mix chemical powder with needles or broken glass.[1]

Operational Disposal Workflows

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired reagents, spilled powder, or excess synthesis product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket lined with a clear polyethylene bag (6-mil thickness recommended).[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: Write "this compound".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety goggles.

    • Use a chemically compatible scoop/spatula.[1]

    • Do not generate dust.[1][4][5] If the powder is fine, work inside a fume hood.[1]

  • Sealing: Screw the lid tight. Do not leave the container open inside the hood.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Mother liquors, HPLC waste, or reaction mixtures.

  • Solvent Assessment: Determine the primary solvent.[1]

    • Halogenated (e.g., DCM, Chloroform):[1] Use the Halogenated Waste stream.[1]

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate):[1] Use the Non-Halogenated Organic stream.[1]

  • pH Check: If the solution is aqueous, check pH.

    • Note: Do not attempt to neutralize large volumes in the lab to avoid heat generation.

  • Transfer: Pour into the appropriate solvent carboy (typically 20L HDPE).

    • Critical: Ensure the carboy is grounded if pouring flammable solvents to prevent static discharge.[1]

  • Log Entry: Record the volume and concentration of this compound on the carboy's accumulation log.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, gloves, paper towels, and pipettes.

  • Bagging: Place all dry, chemically contaminated items into a clear hazardous waste bag.

  • Sharps: If pipettes are glass, they must go into a puncture-proof "Chemically Contaminated Sharps" container, not the soft bag.

  • Disposal: Tie the bag securely and place it in the designated satellite accumulation bin.

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of this compound residues.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Segregate: Solid Organic Waste Bin (Do NOT mix with Oxidizers) Solid->SolidBin TagSolid Label: 'Solid Organic Acid' Mark: Irritant SolidBin->TagSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous HaloBin Disposal: Halogenated Waste Stream Halo->HaloBin NonHaloBin Disposal: Non-Halogenated Waste Stream NonHalo->NonHaloBin AqBin Disposal: Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->AqBin

Figure 1: Decision matrix for the disposal of this compound based on physical state and solvent composition.

Regulatory & Compliance Context (RCRA)

In the United States, laboratory waste is regulated under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Coding:

    • P-List / U-List: This specific isomer is generally not explicitly listed on the EPA P or U lists.[1]

    • Characteristic Waste: If dissolved in water with a pH

      
       2, it is a D002 (Corrosive)  waste.[1]
      
    • Generator Status: Even if not listed, it must be managed as hazardous waste due to its toxicity and environmental persistence.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.[1]

    • Containers must remain closed except when adding waste.[1]

    • Containers must be compatible with the waste (HDPE is preferred for organic acids).[1]

References

  • PubChem. (n.d.).[1][2][3][7][8] 2-(4-Methylphenyl)benzoic acid (Isomer Reference).[1][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Code of Federal Regulations. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Electronic Code of Federal Regulations.[1] Retrieved from [Link][1]

Sources

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